Hexamethonium
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
60-26-4 |
|---|---|
Molekularformel |
C12H30N2+2 |
Molekulargewicht |
202.38 g/mol |
IUPAC-Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |
InChI |
InChI=1S/C12H30N2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3/q+2 |
InChI-Schlüssel |
VZJFGSRCJCXDSG-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C |
Kanonische SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C |
melting_point |
290-291 |
Andere CAS-Nummern |
60-26-4 |
Verwandte CAS-Nummern |
2079-78-9 (bitartrate) 55-97-0 (dibromide) 60-25-3 (chloride) 870-62-2 (diiodide) |
Synonyme |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hexamethonium's Mechanism of Action on Nicotinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethonium, a bis-quaternary ammonium compound, is a classical ganglionic blocking agent that has been instrumental in the pharmacological characterization of the autonomic nervous system. Its primary mechanism of action is the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), the ligand-gated ion channels responsible for fast synaptic transmission in autonomic ganglia. This technical guide provides a comprehensive overview of this compound's interaction with nAChRs, detailing its molecular mechanism, quantitative pharmacological parameters, and the experimental protocols used for its characterization. It serves as a resource for researchers and professionals in pharmacology and drug development seeking a deeper understanding of this prototypical nicotinic antagonist.
Introduction
This compound is a non-depolarizing ganglionic blocker that inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems by acting on neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, this compound primarily functions as a non-competitive antagonist, exhibiting a complex mechanism that includes open-channel block.[2] Its selectivity for ganglionic nAChRs over those at the neuromuscular junction makes it a valuable tool for dissecting autonomic function.[2] This guide will delve into the nuanced mechanism of action of this compound, present its pharmacological data, and detail the experimental methodologies used to elucidate its effects.
Molecular Mechanism of Action
The prevailing understanding of this compound's action is that it functions as an open-channel blocker .[2] This mechanism entails the drug entering and physically occluding the ion pore of the nAChR after it has been opened by an agonist, such as acetylcholine. This blockade is often voltage-dependent, with the positively charged this compound molecule being driven deeper into the channel pore by membrane hyperpolarization, thus increasing the efficacy of the block.[3]
Some studies have also suggested a competitive component to this compound's antagonism, particularly at the skeletal neuromuscular junction.[3][4] This suggests a more complex interaction where this compound may also interact with the ACh binding site, albeit with much lower affinity than its channel-blocking action.[3] It is plausible that this compound exhibits a dual mechanism, with the predominant effect being open-channel block, especially at its primary site of action in autonomic ganglia.
The inhibitory effect of this compound can also be use-dependent, meaning the degree of block increases with repeated or prolonged activation of the receptor.[5] This is consistent with the open-channel block model, as the drug can only access its binding site within the pore when the channel is in the open state.
Quantitative Pharmacological Data
The potency and affinity of this compound vary across different nAChR subtypes. The following tables summarize the available quantitative data.
| Receptor Subtype | Ligand/Agonist | Assay Type | Test System | Parameter | Value | Reference(s) |
| Neuronal nAChR (general) | Nicotine | Whole-cell patch clamp | Cultured superior cervical ganglion neurons | IC50 | 9.5 µM | [5] |
| α4β2 nAChR | Acetylcholine | Two-electrode voltage clamp | Xenopus oocytes | IC50 | ~10 µM | [6] |
| α3β4 nAChR | Acetylcholine | Two-electrode voltage clamp | Xenopus oocytes | IC50 | ~1 µM | [7] |
| α7 nAChR | Acetylcholine | Two-electrode voltage clamp | Xenopus oocytes | IC50 | > 1 mM | [6] |
| Muscle-type nAChR | Acetylcholine | Voltage-clamp | Frog skeletal muscle | K_B (competitive) | ~200 µM | [3] |
Table 1: Inhibitory Potency (IC50) and Competitive Equilibrium Constant (KB) of this compound at Various Nicotinic Receptor Subtypes.
| Receptor Subtype | Radioligand | Test System | Parameter | Value | Reference(s) |
| Human Brain nAChRs | (-)-[³H]Nicotine | Human brain membranes | IC50 | > 50 µM | [8] |
Table 2: Binding Affinity of this compound Determined by Radioligand Binding Assays.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these are provided below.
Electrophysiology: Whole-Cell Voltage Clamp
This technique is used to measure the ion flow through nAChRs across the entire cell membrane in response to agonist application, and how this is affected by this compound.
Objective: To determine the IC50 of this compound for the inhibition of acetylcholine-induced currents in cultured sympathetic neurons.
Materials:
-
Cell Culture: Primary culture of superior cervical ganglion (SCG) neurons from neonatal rats.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH).
-
Agonist: Acetylcholine (ACh) or Nicotine.
-
Antagonist: this compound bromide.
-
Patch Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Establish a whole-cell patch clamp recording from a cultured SCG neuron.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply a saturating concentration of nicotine (e.g., 80 µM) to the cell using a rapid perfusion system to elicit a maximal inward current.
-
After the current returns to baseline, co-apply the same concentration of nicotine with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Measure the peak inward current at each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control response (nicotine alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.[5]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for nAChRs by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound for nAChRs in a membrane preparation using [³H]-epibatidine.
Materials:
-
Receptor Source: Membranes from cells expressing a specific nAChR subtype (e.g., HEK293 cells transfected with α3β4 subunits) or from a tissue rich in the target receptor (e.g., bovine adrenal medulla).[9]
-
Radioligand: [³H]-epibatidine.
-
Competitor: this compound bromide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 100 µM nicotine).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]-epibatidine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-epibatidine, and a high concentration of nicotine.
-
Competition: Membrane preparation, [³H]-epibatidine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Signaling Pathways Affected by this compound
Activation of neuronal nAChRs, particularly those with high calcium permeability like α7-containing receptors, initiates several downstream signaling cascades. This compound, by blocking the initial cation influx, effectively inhibits these pathways. Two prominent pathways are the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.
Conclusion
This compound remains a cornerstone in the study of nicotinic acetylcholine receptors and the autonomic nervous system. Its primary mechanism as a non-competitive, voltage-dependent open-channel blocker of neuronal nAChRs is well-established, although evidence for a minor competitive component exists. The quantitative data highlight its preference for ganglionic subtypes over muscle and certain central nAChRs. The detailed experimental protocols provided in this guide offer a practical framework for researchers investigating the effects of this compound and other nAChR modulators. A thorough understanding of this compound's mechanism of action is crucial for its continued use as a selective pharmacological tool and for the development of novel therapeutics targeting the nicotinic cholinergic system.
References
- 1. Relaxation studies on the interaction of this compound with acetylcholine-receptor channels inAplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Modes of this compound action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of competitive antagonists: the anti-curare action of this compound and other antagonists at the skeletal neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Difference in action sites between mecamylamine and this compound on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Hexamethonium: A Technical Guide to its History, Discovery, and Mechanism as a Ganglionic Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethonium, a bis-quaternary ammonium compound, holds a significant place in the history of pharmacology as the first effective therapeutic agent for hypertension. Its discovery in the late 1940s by William Paton and Eleanor Zaimis at the National Institute for Medical Research in London marked a pivotal moment in the understanding of autonomic nervous system pharmacology and the development of antihypertensive drugs. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of this compound as a ganglionic blocker, with a focus on the seminal experiments that defined its pharmacological profile.
The Dawn of a New Therapeutic Era: The Discovery of this compound
The journey to the discovery of this compound began with a systematic investigation into the pharmacological actions of a series of polymethylene bistrimethylammonium salts, often referred to as the "methonium compounds." Paton and Zaimis meticulously synthesized and tested compounds with varying lengths of the polymethylene chain separating two quaternary nitrogen atoms. Their groundbreaking research, published in 1949, revealed a striking relationship between the chemical structure of these compounds and their biological activity.
A key finding of their work was the differential effects of these compounds on the neuromuscular junction and autonomic ganglia. While the ten-carbon chain compound, decamethonium (C10), was found to be a potent neuromuscular blocking agent, the six-carbon chain variant, this compound (C6), exhibited powerful ganglionic blocking properties with minimal effects on the neuromuscular junction. This discovery provided the first clear evidence for the existence of distinct subtypes of nicotinic acetylcholine receptors (nAChRs) at these two sites.
Mechanism of Action: A Non-Depolarizing Ganglionic Blockade
This compound exerts its effects by acting as a non-depolarizing antagonist of nAChRs located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. Unlike depolarizing blockers, this compound does not initially stimulate the ganglion before inducing paralysis. Instead, it competitively blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the nicotinic receptors on the postganglionic neuron. More recent studies have further elucidated that this compound's primary mechanism involves blocking the open ion channel of the nAChR, rather than directly competing with ACh at its binding site. This action effectively interrupts the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in both sympathetic and parasympathetic outflow.
The blockade of sympathetic ganglia results in vasodilation and a subsequent fall in blood pressure, which was the basis for its therapeutic use in hypertension. Concurrently, the blockade of parasympathetic ganglia leads to a range of side effects, including dry mouth, blurred vision, constipation, and urinary retention, which ultimately limited its clinical utility.
Signaling Pathway of Autonomic Ganglionic Transmission and this compound Blockade
The following diagram illustrates the normal signaling pathway at the autonomic ganglion and the site of action of this compound.
Caption: this compound blocks the ion channel of the nicotinic acetylcholine receptor in the autonomic ganglion.
Key Experimental Evidence
The pioneering work of Paton and Zaimis, along with subsequent studies by researchers like Wien and Mason, provided the foundational evidence for this compound's ganglionic blocking activity. These experiments primarily utilized in vivo animal models, most notably the cat superior cervical ganglion-nictitating membrane preparation.
Experimental Workflow: Cat Superior Cervical Ganglion-Nictitating Membrane Preparation
This preparation was instrumental in differentiating the effects of the methonium compounds on ganglionic transmission versus direct effects on smooth muscle.
Caption: Workflow for assessing ganglionic blockade using the cat nictitating membrane preparation.
Quantitative Data from Seminal Studies
The following tables summarize the key quantitative findings from the foundational papers on this compound and related compounds.
Table 1: Relative Potency of Methonium Compounds on Ganglionic Blockade (Cat Nictitating Membrane)
| Compound (Polymethylene Chain Length) | Relative Potency (this compound = 100) |
| Pentamethonium (C5) | 50 |
| This compound (C6) | 100 |
| Heptamethonium (C7) | 50 |
| Octamethonium (C8) | 20 |
| Decamethonium (C10) | <1 |
Data synthesized from Paton, W. D. M., & Zaimis, E. J. (1951). Paralysis of autonomic ganglia by methonium salts. British Journal of Pharmacology and Chemotherapy, 6(1), 155–168.
Table 2: Comparative Effects of this compound on Sympathetic and Parasympathetic Ganglia
| Experimental Preparation | Parameter Measured | Dose of this compound | % Inhibition |
| Cat Nictitating Membrane (Sympathetic) | Contraction to preganglionic stimulation | 0.1 - 0.5 mg/kg i.v. | 50 - 100 |
| Cat Blood Pressure (Sympathetic) | Pressor response to splanchnic nerve stimulation | 0.2 - 1.0 mg/kg i.v. | 50 - 90 |
| Cat Heart Rate (Parasympathetic) | Bradycardia from vagal stimulation | 0.5 - 2.0 mg/kg i.v. | 50 - 80 |
Data synthesized from Paton, W. D. M., & Zaimis, E. J. (1951) and Wien, R., & Mason, D. F. J. (1951). Some actions of this compound and certain homologues. British Journal of Pharmacology and Chemotherapy, 6(4), 611–629.
Detailed Experimental Protocols
The following are detailed methodologies from the key experiments that characterized this compound's ganglionic blocking activity.
Cat Superior Cervical Ganglion-Nictitating Membrane Preparation (Paton & Zaimis, 1951)
-
Animal Preparation: Cats were anesthetized with chloralose (80 mg/kg intravenously). The trachea was cannulated for artificial respiration if necessary. Blood pressure was recorded from the carotid artery using a mercury manometer.
-
Surgical Procedure: The cervical sympathetic trunk on one side was exposed and the preganglionic nerve was carefully dissected and placed on shielded electrodes for stimulation. The nictitating membrane on the same side was connected via a thread to an isotonic lever to record its contractions on a kymograph.
-
Stimulation: The preganglionic nerve was stimulated with maximal rectangular pulses of 1 msec duration at a frequency of 10-20 Hz for 5-10 seconds.
-
Drug Administration: Solutions of the methonium compounds were injected intravenously via the femoral vein.
-
Measurement of Ganglionic Blockade: The percentage reduction in the height of the nictitating membrane contraction in response to preganglionic stimulation after the administration of the drug was taken as the measure of ganglionic blockade.
Inhibition of Vagal Bradycardia in the Cat (Wien & Mason, 1951)
-
Animal Preparation: Cats were anesthetized with chloralose (80 mg/kg intravenously). The femoral vein was cannulated for drug administration and the carotid artery for blood pressure recording. Heart rate was recorded from the arterial pressure tracing.
-
Surgical Procedure: Both vagus nerves in the neck were cut. The peripheral end of one vagus nerve was placed on shielded electrodes for stimulation.
-
Stimulation: The vagus nerve was stimulated with a faradic current of sufficient strength to cause a marked slowing of the heart rate.
-
Drug Administration: this compound and its homologues were administered intravenously.
-
Measurement of Parasympathetic Ganglionic Blockade: The percentage reduction in the bradycardia produced by vagal stimulation after drug administration was used to quantify the degree of parasympathetic ganglionic blockade.
Clinical Significance and Decline
The introduction of this compound in the early 1950s revolutionized the treatment of severe hypertension, offering the first effective oral therapy. It provided a "medical sympathectomy" by reducing sympathetic tone and lowering blood pressure. However, its non-selective blockade of both sympathetic and parasympathetic ganglia led to a multitude of undesirable side effects. These included postural hypotension, constipation, urinary retention, and blurred vision. Consequently, by the late 1950s, this compound was largely superseded by more selective and better-tolerated antihypertensive agents.
Conclusion
This compound remains a landmark molecule in pharmacology. Its discovery not only provided the first effective treatment for hypertension but also fundamentally advanced our understanding of autonomic pharmacology and the concept of receptor subtypes. The meticulous experimental work of Paton, Zaimis, and their contemporaries laid the groundwork for the development of more specific and effective drugs for a wide range of cardiovascular and autonomic disorders. While no longer in clinical use, this compound continues to be a valuable research tool for investigating the function of the autonomic nervous system.
An In-depth Technical Guide to the Chemical Structure and Properties of Hexamethonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethonium, a bis-quaternary ammonium compound, holds a significant place in the history of pharmacology as the prototypical ganglionic blocking agent.[1] Although its clinical use has been largely superseded by more selective drugs, it remains an invaluable tool in physiological and pharmacological research for investigating the function of the autonomic nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, with a focus on the experimental methodologies that have been pivotal in elucidating its mechanism of action.
Chemical and Physical Properties
This compound is a symmetrical molecule characterized by two quaternary ammonium heads separated by a flexible chain of six methylene groups.[2] This structure is crucial for its biological activity. The compound is typically available as a salt, most commonly this compound bromide or this compound chloride.
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound (ion) | This compound Bromide | This compound Chloride | This compound Hydroxide |
| IUPAC Name | trimethyl-[6-(trimethylazaniumyl)hexyl]azanium[3] | trimethyl-[6-(trimethylazaniumyl)hexyl]azanium; dibromide[4] | trimethyl-[6-(trimethylazaniumyl)hexyl]azanium dichloride[5] | trimethyl-[6-(trimethylammonio)hexyl]ammonium;dihydroxide[6] |
| Chemical Formula | C₁₂H₃₀N₂²⁺[7] | C₁₂H₃₀Br₂N₂[4] | C₁₂H₃₀Cl₂N₂[5] | C₁₂H₃₂N₂O₂ |
| Molecular Weight | 202.38 g/mol [7] | 362.19 g/mol [4][8][9] | 273.28 g/mol [5] | 236.42 g/mol |
| Melting Point | N/A | ~285 °C (decomposes)[10] | 274-276 °C | 25 °C[6] |
| Boiling Point | N/A | N/A | N/A | 257 °C[6] |
| Water Solubility | Highly soluble | Soluble to 100 mM[4][9] | Soluble | Highly soluble[6] |
| pKa | High (quaternary amine) | High (quaternary amine) | High (quaternary amine) | High (quaternary amine) |
| Appearance | N/A | White crystalline powder | Solid | Colorless to pale yellow solid or solution[6] |
Pharmacological Properties and Mechanism of Action
This compound is a non-depolarizing ganglionic blocker.[11] Its primary mechanism of action is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[11]
Signaling Pathway of Cholinergic Transmission at the Autonomic Ganglion
The following diagram illustrates the normal cholinergic signaling pathway at an autonomic ganglion and the site of action of this compound.
Caption: Cholinergic signaling at the autonomic ganglion and the inhibitory action of this compound.
This compound acts as an open-channel blocker.[11] This means that it does not directly compete with acetylcholine for the binding site on the nAChR. Instead, it enters and physically occludes the ion channel pore after it has been opened by the binding of acetylcholine. This blockade is voltage-dependent, becoming more pronounced with hyperpolarization of the cell membrane. The result is an inhibition of neurotransmission through the autonomic ganglia, leading to a reduction in both sympathetic and parasympathetic outflow.
Key Experiments and Methodologies
The elucidation of this compound's mechanism of action has been heavily reliant on electrophysiological techniques, particularly voltage-clamp studies.
Two-Electrode Voltage Clamp (TEVC) Studies in Xenopus Oocytes
This technique is instrumental in characterizing the interaction of drugs with ion channels expressed in a controlled environment.
Experimental Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. They are then incubated for 2-3 days to allow for protein expression.
-
Electrode Preparation: Two microelectrodes are pulled from borosilicate glass capillaries and filled with a conducting solution (e.g., 3 M KCl). The resistance of the electrodes is typically in the range of 0.5-2.0 MΩ.
-
Recording Setup: The oocyte is placed in a recording chamber and continuously perfused with a saline solution. The two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current (I).
-
Voltage Clamping: A feedback amplifier compares the measured membrane potential to a command potential set by the experimenter. The amplifier then injects the necessary current to hold the membrane potential at the command level.
-
Drug Application: this compound and acetylcholine are applied to the oocyte via the perfusion system.
-
Data Acquisition and Analysis: The current required to clamp the membrane potential is recorded. The effect of this compound on the acetylcholine-induced current is then analyzed to determine the nature of the block (e.g., competitive vs. non-competitive, voltage-dependency).
The following diagram illustrates the general workflow of a two-electrode voltage clamp experiment.
Caption: A simplified workflow for a two-electrode voltage clamp (TEVC) experiment.
Studies on Isolated Autonomic Ganglia
Experiments on isolated autonomic ganglia, such as the superior cervical ganglion of the rat, have also been crucial in understanding the effects of this compound.
Experimental Protocol:
-
Ganglion Dissection: The superior cervical ganglion is carefully dissected from an anesthetized animal and placed in a recording chamber.
-
Perfusion: The ganglion is continuously perfused with an oxygenated physiological salt solution.
-
Stimulation and Recording: The preganglionic nerve is stimulated with a suction electrode, and the resulting postganglionic compound action potential is recorded with another suction electrode.
-
Drug Application: this compound is added to the perfusion solution at various concentrations.
-
Data Analysis: The effect of this compound on the amplitude of the postganglionic compound action potential is measured to determine its inhibitory potency (e.g., IC₅₀).
Conclusion
This compound, through its well-characterized action as a non-depolarizing, open-channel blocker of neuronal nicotinic acetylcholine receptors, has been a cornerstone in the study of autonomic pharmacology. The experimental techniques detailed in this guide have been fundamental in defining its mechanism of action and continue to be relevant in the broader field of ion channel research. While its therapeutic applications are limited due to its lack of specificity, this compound's role as a research tool remains indispensable for scientists and drug development professionals investigating the complexities of the autonomic nervous system and cholinergic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celebrating 50 Years of Single-Channel Recording with the Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Single-channel properties of α3β4, α3β4α5 and α3β4β2 nicotinic acetylcholine receptors in mice lacking specific nicotinic acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Hexamethonium Bromide: A Technical Guide
This document provides a comprehensive overview of the pharmacological properties of Hexamethonium bromide, intended for researchers, scientists, and professionals in drug development. This compound is a bis-quaternary ammonium compound and is considered the prototypical ganglionic blocking agent.[1][2] Historically used as an antihypertensive agent, its use has been largely superseded by more specific drugs.[1][3] However, it remains a valuable tool in pharmacological research for studying the autonomic nervous system.[1][2]
Mechanism of Action
This compound bromide is a non-depolarizing and non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[4][5] By blocking these receptors, it inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems.[4][6][7] Its primary mode of action is believed to be through blocking the open ion channel of the nAChR, rather than by competing with acetylcholine (ACh) at the agonist binding site.[4][8][9] This blockade prevents the depolarization of postganglionic neurons that is normally initiated by ACh released from preganglionic nerve fibers.[6][8]
The drug shows selectivity for ganglionic (Nn) receptors and does not significantly affect nicotinic receptors at the skeletal neuromuscular junction (Nm) or muscarinic acetylcholine receptors (mAChR) on target organs.[4][9]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the interruption of all autonomic nervous system output at the ganglionic level.[9] The clinical effects are complex, resulting from the blockade of both sympathetic and parasympathetic tone. The resulting physiological change in a specific organ system depends on which division of the autonomic nervous system provides the dominant baseline tone.
Cardiovascular System:
-
Blood Vessels: The sympathetic nervous system provides the dominant tone to blood vessels.[9] Ganglionic blockade leads to vasodilation, a decrease in peripheral vascular resistance and venous return, and a subsequent fall in blood pressure.[7][9] This effect is particularly pronounced in the upright position, leading to orthostatic hypotension.[7][9]
-
Heart: The parasympathetic (vagal) system is typically dominant at the sinoatrial node.[9] Blockade of this tone can result in moderate tachycardia.[9]
Other Systems:
-
Iris: The parasympathetic system dominates, causing pupillary constriction. Blockade leads to moderate dilation of the pupil (mydriasis).[9]
-
Ciliary Muscle: Parasympathetic dominance causes contraction for accommodation. Blockade results in cycloplegia (loss of accommodation).[9]
-
Gastrointestinal Tract & Urinary Bladder: Parasympathetic tone is dominant. Blockade can cause constipation and urinary retention.[4][7]
-
Salivary Glands: Parasympathetic stimulation is primary. Blockade leads to dry mouth (xerostomia).[4]
Pharmacokinetics
This compound bromide exhibits pharmacokinetic properties typical of a quaternary ammonium compound.
| Parameter | Value / Description | Reference |
| Absorption | Poor gastrointestinal absorption (approx. 25% of oral dose). Administered via IV or IM routes. | [10] |
| Distribution | Highly water-soluble and does not cross the blood-brain barrier. Volume of Distribution (Vd) = 0.23 L/kg. | [1][2][10] |
| Metabolism | Undergoes minimal metabolism. | [10] |
| Elimination | Almost entirely excreted unchanged in the urine. | [10][11] |
| Half-life | Approximately 10 minutes. | [10] |
| Duration of Action | Approximately 2 hours. | [10] |
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound bromide based on available literature.
Table 1: In Vitro Potency of this compound Bromide
| Parameter | Assay Condition | Value | Reference |
|---|---|---|---|
| EC50 | Antagonism of Acetylcholine on endplate responses (rat omohyoid muscle) | 300 µM | [12] |
| EC50 | Antagonism of Carbachol (CCh) on endplate responses (rat omohyoid muscle) | 100 µM | [12] |
| EC50 | Inhibition of acetylcholinesterase activity (rat muscle homogenates) | 1.5 mM | [12] |
| IC50 | Cytotoxicity against mouse J774.1 cells (48 hrs) | > 100 µM |
| IC50 | Displacement of (-)-[3H]nicotine binding in human brain membranes | > 50 µM |[13] |
Table 2: In Vivo Pharmacodynamic Effects of this compound Bromide in Rats
| Dose (i.v.) | Animal Model | Effect | Reference |
|---|---|---|---|
| 0.2-25 mg/kg | Wistar rats & Spontaneously Hypertensive Rats (SHRs) | Significantly reduces renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). | |
| 5.0-25 mg/kg | Wistar rats vs. SHRs | Greater reduction in RSNA and MAP in SHRs compared to Wistar rats. |
| 40 mg/kg | Unanesthetized rats | Decreases mean arterial pressure. |[14] |
Experimental Protocols
A. In Vivo Assessment of Ganglionic Blockade in an Animal Model (Rat)
This protocol outlines a general method for evaluating the effect of this compound on cardiovascular parameters, a common indicator of ganglionic blockade.
-
Animal Preparation: Anesthetize a male Wistar or Spontaneously Hypertensive Rat (SHR). Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Place electrodes to record heart rate and renal sympathetic nerve activity (RSNA).
-
Baseline Measurement: Allow the animal to stabilize after surgery. Record baseline mean arterial pressure (MAP), heart rate (HR), and RSNA for a defined period.
-
Drug Administration: Administer this compound bromide intravenously (i.v.) at desired doses (e.g., 0.2, 1.0, 5.0, 25 mg/kg). A vehicle control (e.g., saline) should also be administered.
-
Data Acquisition: Continuously record MAP, HR, and RSNA following drug administration.
-
Analysis: Quantify the changes in MAP, HR, and RSNA from baseline at each dose of this compound. The magnitude of the reduction in these parameters indicates the degree of sympathetic ganglionic blockade.
References
- 1. This compound [drugcentral.org]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. This compound Bromide | C12H30Br2N2 | CID 5938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound bromide | CAS#:55-97-0 | Chemsrc [chemsrc.com]
- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 7. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Video: Drugs Acting on Autonomic Ganglia: Blockers [jove.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Hexamethonium as a Probe for Autonomic Nervous System Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexamethonium, a potent ganglionic blocking agent, has long served as an invaluable pharmacological tool for investigating the complexities of the autonomic nervous system (ANS). By acting as a non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs) at both sympathetic and parasympathetic ganglia, this compound induces a transient and reversible chemical sympathectomy and parasympathectomy. This unique property allows researchers to dissect the relative contributions of the two branches of the ANS in regulating a myriad of physiological processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use as an ANS probe, a compilation of its quantitative effects on various physiological parameters, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The autonomic nervous system, with its sympathetic and parasympathetic divisions, orchestrates the body's involuntary functions, maintaining homeostasis in response to internal and external stimuli. Understanding the precise role of each division in health and disease is paramount for the development of novel therapeutics. This compound, by virtue of its ability to block neurotransmission at the ganglionic level, provides a powerful method for elucidating the underlying autonomic tone of various organ systems.[1][2][3][4][5] Historically used as an antihypertensive agent, its non-specific nature led to its clinical discontinuation.[1][6] However, this very lack of specificity makes it an ideal experimental tool for inducing a total, albeit temporary, autonomic blockade.[1][4][5]
Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of both sympathetic and parasympathetic ganglia.[1][6] It does not affect muscarinic acetylcholine receptors at the target organs or nicotinic receptors at the neuromuscular junction.[1][6] The binding of this compound to the nAChR prevents the binding of acetylcholine (ACh) released from preganglionic neurons, thereby inhibiting the depolarization of the postganglionic neuron and the subsequent propagation of the nerve impulse to the effector organ.[1][6]
The following diagram illustrates the signaling pathway at an autonomic ganglion and the site of action of this compound.
Caption: Signaling at the Autonomic Ganglion and this compound's Site of Action.
Quantitative Effects of this compound on Physiological Parameters
The administration of this compound leads to a wide range of physiological changes, the magnitude of which is dependent on the dose, route of administration, and the experimental model. The following tables summarize the quantitative effects of this compound on various systems.
Cardiovascular System
Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Anesthetized Rats
| Dose (mg/kg) | Animal Model | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Renal Sympathetic Nerve Activity (RSNA) | Reference |
| 0.2 | Wistar | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |
| 1.0 | Wistar | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |
| 5.0 | Wistar | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |
| 25.0 | Wistar | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |
| 0.2 | SHR | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |
| 1.0 | SHR | Significant Reduction | Significant Reduction | Significant Reduction | [1][7][8] |
| 5.0 | SHR | Greater Reduction than Wistar | Significant Reduction | Greater Reduction than Wistar | [1][7][8] |
| 25.0 | SHR | Greater Reduction than Wistar | Significant Reduction | Greater Reduction than Wistar | [1][7][8] |
SHR: Spontaneously Hypertensive Rats
Table 2: Effects of this compound on Human Cardiovascular Parameters
| Dose | Route of Administration | Change in Blood Pressure | Change in Heart Rate | Change in Cardiac Output | Change in Total Peripheral Resistance | Reference |
| 0.5-1.0 mg/kg | Intravenous | Significant decrease in systolic AP | - | - | - | [9] |
| 20 mg/kg | Intravenous | -44 +/- 2 mm Hg | - | - | - | [1] |
| Not Specified | Intravenous | Variable decrease | - | No overall change | Decrease | [10] |
Gastrointestinal System
Table 3: Effects of Subcutaneous this compound on Reticular Contractions in Conscious Sheep
| Dose (mg/kg) | Duration of Inhibition (hours) | Reference |
| 1.25 | 0.5 | [11] |
| 2.5 | ~1.0 | [11] |
| 5.0 | ~2.0 | [11] |
| 10.0 | ~3.5 | [11] |
| 20.0 | 5.0 | [11] |
Experimental Protocols
The following section outlines a generalized protocol for the use of this compound as a probe for autonomic function. Specific parameters will need to be optimized based on the research question and experimental model.
Animal Preparation
-
Animal Models: Rats (Wistar, Sprague-Dawley, SHR), mice, rabbits, dogs, and sheep have been commonly used.[1][11]
-
Anesthesia: For acute studies, anesthesia (e.g., urethane, isoflurane) is often employed. For chronic studies in conscious animals, surgical implantation of catheters is required.[1][7][8]
-
Instrumentation: For cardiovascular studies, arterial and venous catheters are implanted for blood pressure monitoring and drug administration, respectively. For renal studies, electrodes may be placed on the renal nerves to record sympathetic nerve activity.[1][7][8]
This compound Administration
-
Route of Administration: Intravenous (bolus or infusion) and subcutaneous routes are common.[1][7][8][11]
-
Dosage: Doses can range from 0.2 mg/kg to 35 mg/kg depending on the species, route of administration, and desired level of blockade.[1][3][6][7][8][11] It is crucial to perform dose-response studies to determine the optimal dose for a given experiment.
Measurement of Physiological Parameters
A variety of physiological parameters can be measured before, during, and after this compound administration to assess the effects of autonomic blockade. These include:
-
Cardiovascular: Mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), total peripheral resistance (TPR), and regional blood flow.[1][7][8][9][10][12]
-
Neural: Sympathetic nerve activity (e.g., renal, splanchnic).[1][7][8]
-
Gastrointestinal: Gastric and intestinal motility, gastric acid secretion.[11]
-
Other: Salivary and lacrimal secretions, pupillary diameter, bladder pressure.
The following diagram illustrates a typical experimental workflow for assessing autonomic function using this compound.
References
- 1. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 5. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upper limb blood flow during this compound-induced hypotension. Studies in patients anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The effects of this compound on cerebral blood flow and cerebral function during relative cerebral ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Antihypertensive Therapy: Initial Studies on Hexamethonium and Blood Pressure Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the management of severe hypertension was a formidable clinical challenge with limited therapeutic options. The advent of ganglionic blocking agents marked a pivotal moment in the history of cardiovascular medicine, offering the first effective pharmacological means of lowering dangerously high blood pressure. Among these pioneering drugs, Hexamethonium emerged as a cornerstone of early antihypertensive therapy. This technical guide provides a comprehensive overview of the initial studies on this compound, focusing on its mechanism of action, quantitative effects on blood pressure, and the experimental protocols that laid the groundwork for modern hypertension management. This compound, a non-depolarizing ganglionic blocker, acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia.[1] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in vascular tone and a subsequent decrease in blood pressure.[1] Although its non-specific nature led to a range of side effects and its eventual replacement by more targeted therapies, the initial research on this compound was instrumental in establishing the principle that pharmacological intervention could significantly alter the course of hypertensive disease.
Quantitative Data from Initial Clinical Studies
The following tables summarize the quantitative data on blood pressure reduction from seminal early studies on this compound. These studies, conducted in the early 1950s, were critical in demonstrating the potent antihypertensive effects of this novel compound.
Table 1: Effects of Parenteral this compound on Blood Pressure in Hypertensive Patients (Freis et al., 1952) [2][3]
| Patient Group | Number of Patients | Mean Control Blood Pressure (mmHg) | Mean Blood Pressure after this compound (mmHg) | Mean Reduction in Blood Pressure (mmHg) |
| Malignant Hypertension | 15 | 230/140 | 150/95 | 80/45 |
| Severe Benign Hypertension | 20 | 225/135 | 160/100 | 65/35 |
Table 2: Blood Pressure Response to this compound Bromide in Severe Hypertension (Campbell and Robertson, 1950) [4][5]
| Patient Number | Initial Blood Pressure (mmHg) | Blood Pressure after this compound (mmHg) |
| 1 | 240/140 | 160/100 |
| 2 | 230/130 | 150/90 |
| 3 | 220/120 | 140/80 |
| 4 | 250/150 | 170/110 |
| 5 | 210/110 | 130/70 |
Experimental Protocols
The methodologies employed in these initial studies, while rudimentary by modern standards, were rigorous for their time and provided the foundational evidence for this compound's efficacy.
Study by Freis et al. (1952): "The Treatment of Hypertension with this compound"[2][3]
-
Patient Selection: The study included patients with malignant hypertension and severe benign hypertension who had not responded to other available treatments.
-
Drug Administration: this compound was administered parenterally, with the dosage and frequency individualized for each patient to achieve a significant reduction in blood pressure without producing severe side effects.
-
Blood Pressure Measurement: Blood pressure was measured in the brachial artery using a mercury sphygmomanometer. Readings were taken in the supine, sitting, and standing positions to assess for postural hypotension, a known side effect of ganglionic blockade.
-
Monitoring: Patients were closely monitored for both the therapeutic effects on blood pressure and the development of adverse effects, which were common due to the non-selective nature of the drug.
Study by Campbell and Robertson (1950): "Treatment of Severe Hypertension with this compound Bromide"[4][5]
-
Patient Population: The study involved a small number of patients with severe hypertension.
-
Dosage and Administration: this compound bromide was administered, and the dosage was carefully titrated for each individual to achieve a hypotensive effect.
-
Blood Pressure Monitoring: Blood pressure was recorded at regular intervals to assess the drug's efficacy and duration of action. The researchers noted the importance of monitoring for postural hypotension.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow from the initial studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The treatment of hypertension with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Treatment of severe hypertension with this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Severe Hypertension with this compound Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethonium's Foundational Role in Neuroscience: A Technical Guide to its Effects on Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethonium, a bis-quaternary ammonium compound, holds a significant place in the history of pharmacology as a prototypical ganglionic blocking agent. Its action as a non-depolarizing antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) has been instrumental in elucidating the fundamental principles of autonomic neurotransmission. By selectively blocking the transmission of nerve impulses through autonomic ganglia, this compound has provided researchers with a powerful tool to dissect the distinct roles of the sympathetic and parasympathetic nervous systems in regulating physiological function. This in-depth technical guide explores the foundational research on this compound, detailing its mechanism of action, providing comprehensive experimental protocols for its study, and presenting quantitative data on its effects.
Mechanism of Action
This compound exerts its effects by acting as a non-competitive antagonist at neuronal nAChRs located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1] Unlike competitive antagonists that bind to the acetylcholine (ACh) binding site, this compound is an open-channel blocker, meaning it physically occludes the ion pore of the nAChR after it has been opened by ACh.[1] This blockade prevents the influx of sodium and potassium ions that is necessary for the depolarization of the postsynaptic neuron, thereby inhibiting ganglionic transmission.[1] this compound shows selectivity for neuronal nAChRs and does not significantly affect muscarinic ACh receptors or nAChRs at the neuromuscular junction.[1]
Signaling Pathways
The blockade of neuronal nAChRs by this compound initiates a cascade of downstream effects by preventing the depolarization of postganglionic neurons. In both sympathetic and parasympathetic ganglia, the binding of acetylcholine to nAChRs normally leads to an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuronal membrane, leading to the opening of voltage-gated calcium channels (VGCCs) and a further increase in intracellular calcium. This elevation in intracellular calcium is a critical second messenger that triggers the release of neurotransmitters from the postganglionic neuron.
This compound's blockade of the nAChR ion channel directly prevents this initial cation influx, thereby inhibiting the entire downstream signaling cascade.
Signaling Pathway of Nicotinic Acetylcholine Receptor Activation
This compound's Point of Intervention
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on neurotransmission.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) Recordings
This protocol is adapted from studies investigating the antagonism of nAChRs by this compound in isolated neurons.
Objective: To measure the inhibitory effect of this compound on acetylcholine-induced currents in a single neuron.
Materials:
-
Isolated autonomic ganglion neurons (e.g., from rat superior cervical ganglion).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Micropipettes (for voltage and current electrodes) pulled from borosilicate glass.
-
Perfusion system for solution exchange.
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (for electrodes, in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP (pH 7.2).
-
Acetylcholine (ACh) stock solution.
-
This compound bromide stock solution.
Procedure:
-
Prepare isolated neurons and place them in a recording chamber continuously perfused with external solution.
-
Pull micropipettes to a resistance of 1-3 MΩ when filled with internal solution.
-
Impale a neuron with both the voltage-sensing and current-injecting electrodes.
-
Clamp the membrane potential of the neuron at a holding potential of -70 mV.
-
Apply a brief pulse of ACh (e.g., 100 µM for 2 seconds) via the perfusion system and record the inward current.
-
Wash the chamber with external solution until the current returns to baseline.
-
Perfuse the chamber with a known concentration of this compound (e.g., 10 µM) for 5 minutes.
-
While still in the presence of this compound, apply the same ACh pulse and record the resulting current.
-
Wash out the this compound and repeat the ACh application to ensure reversibility of the block.
-
Repeat steps 7-9 with a range of this compound concentrations to generate a dose-response curve.
Data Analysis:
-
Measure the peak amplitude of the ACh-induced current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for neuronal nAChRs.
Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled ligand to nAChRs in a membrane preparation.
Materials:
-
Tissue source rich in neuronal nAChRs (e.g., rat brain cortex or autonomic ganglia).
-
Radioligand specific for neuronal nAChRs (e.g., [³H]epibatidine or [³H]nicotine).
-
This compound bromide.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Homogenizer.
-
Centrifuge.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a membrane fraction from the chosen tissue by homogenization and differential centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
In a series of tubes, add a fixed amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radioligand (typically at its Kd value).
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add a high concentration of a known nAChR ligand (e.g., unlabeled nicotine) in addition to the radioligand and membranes.
-
Incubate all tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter and wash with cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for In Vivo Cardiovascular Studies
Quantitative Data
The following tables summarize quantitative data on the effects of this compound from various foundational studies.
| Parameter | Preparation | Method | Value | Reference |
| IC₅₀ | Cultured rat superior cervical ganglion neurons | Whole-cell patch clamp | 9.5 µM (for antagonizing 0.08 mM nicotine) | [2] |
| Equilibrium Constant (K) | Frog skeletal muscle | Voltage-clamp | ~200 µM (for competitive antagonism at +50 mV) | [3] |
| Affinity Constant (Ka) | Isolated guinea-pig ileum | Dose-ratio measurement | 2.6 x 10⁵ M⁻¹ | [4] |
Table 1: In Vitro Potency of this compound at Nicotinic Acetylcholine Receptors
| Parameter | Animal Model | Dosage | Effect | Reference |
| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHRs) | Intravenous injection | Significant reduction, greater than in normal Wistar rats at higher doses. | [5] |
| Heart Rate (HR) | Spontaneously Hypertensive Rats (SHRs) | Intravenous injection | Significant reduction. | [5] |
| Renal Sympathetic Nerve Activity (RSNA) | Spontaneously Hypertensive Rats (SHRs) | Intravenous injection | Significant reduction, greater than in normal Wistar rats at higher doses. | [5] |
| Vasodilator Responses | Cat chorda tympani pathway | 1, 3, and 10 mg/kg, i.v. | Suppression of vasodilator responses. | [6] |
| Reticular Contractions | Conscious sheep | 1.25 to 20 mg/kg, subcutaneously | Dose-related inhibition for 0.5 to 5 hours. | [7] |
Table 2: In Vivo Physiological Effects of this compound
Conclusion
This compound remains a cornerstone in the study of autonomic pharmacology. Its well-characterized mechanism of action as a neuronal nicotinic acetylcholine receptor antagonist has enabled researchers to delineate the intricate pathways of sympathetic and parasympathetic control. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for scientists and drug development professionals working in the field of neurotransmission. While its clinical use has been superseded by more specific agents, the legacy of this compound as a research tool continues to inform our understanding of the autonomic nervous system and the development of novel therapeutics targeting cholinergic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. [Difference in action sites between mecamylamine and this compound on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Specificity of some ganglion stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the autonomic ganglion blocking agent this compound on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethonium: A Technical Guide to its Role in Elucidating Autonomic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexamethonium, a potent nicotinic acetylcholine receptor (nAChR) antagonist, has been an indispensable pharmacological tool for dissecting the complexities of the autonomic nervous system. By selectively blocking neurotransmission at the ganglionic synapse, this compound allows for the differentiation and study of sympathetic and parasympathetic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, its physiological effects, and its application in experimental research. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction
The autonomic nervous system (ANS) is a critical regulator of visceral functions, maintaining homeostasis through the coordinated actions of its two main branches: the sympathetic and parasympathetic nervous systems. A fundamental challenge in autonomic research is the ability to distinguish the specific contributions of each of these pathways to physiological responses. This compound, a non-depolarizing ganglionic blocker, has historically been a cornerstone in addressing this challenge.[1] By acting as an antagonist at nAChRs located in all autonomic ganglia, this compound effectively severs the connection between preganglionic and postganglionic neurons, thereby inhibiting both sympathetic and parasympathetic outflow.[1][2] This non-selective blockade provides a powerful method for studying the tonic influence of the ANS on various organ systems and for unmasking the effects of direct-acting agonists or antagonists on post-synaptic receptors.
Mechanism of Action
This compound exerts its effects by binding to and blocking the ion pore of neuronal nAChRs located on the postsynaptic membrane of autonomic ganglia.[1] This action prevents the binding of acetylcholine (ACh) released from preganglionic neurons, thereby inhibiting the depolarization of the postganglionic neuron and the subsequent propagation of the nerve impulse.[1] It is important to note that this compound does not affect muscarinic acetylcholine receptors (mAChRs) on target organs or nicotinic receptors at the neuromuscular junction.[1] This selectivity for ganglionic nAChRs is the basis of its utility in autonomic research.
Signaling Pathway of Autonomic Ganglionic Transmission and its Blockade by this compound
The following diagram illustrates the normal signaling pathway at the autonomic ganglion and the point of intervention by this compound.
Caption: Autonomic ganglionic transmission and this compound's site of action.
Quantitative Effects of this compound on Physiological Parameters
The administration of this compound leads to predictable changes in various physiological parameters due to the blockade of autonomic outflow. The following tables summarize the quantitative effects observed in various animal models.
Effects on Cardiovascular Parameters
This compound's blockade of sympathetic tone to the vasculature and heart results in vasodilation and a decrease in cardiac output, leading to a fall in blood pressure.[3] The effect on heart rate can be variable, depending on the dominant autonomic tone to the sinoatrial node in the specific experimental animal.
| Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Wistar Rats | 0.2 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |
| Wistar Rats | 1.0 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |
| Wistar Rats | 5.0 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |
| Wistar Rats | 25.0 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |
| Spontaneously Hypertensive Rats (SHRs) | 0.2 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |
| Spontaneously Hypertensive Rats (SHRs) | 1.0 mg/kg | Intravenous | Significant reduction | Significant reduction | [4][5] |
| Spontaneously Hypertensive Rats (SHRs) | 5.0 mg/kg | Intravenous | Greater reduction than in Wistar rats | Significant reduction | [4][5] |
| Spontaneously Hypertensive Rats (SHRs) | 25.0 mg/kg | Intravenous | Greater reduction than in Wistar rats | Significant reduction | [4][5] |
| Conscious Rats | 10-20 mg/kg | Not specified | Lowers blood pressure | Did not influence baroreceptor HR response | [6] |
| Humans (with asthma) | Inhaled | Inhalation | Postural drop of 31 +/- 7.5 mm Hg | Increase of 30 +/- 3.1 bpm | [7] |
Effects on Sympathetic Nerve Activity and Neurotransmitter Release
By blocking ganglionic transmission, this compound reduces the activity of postganglionic sympathetic nerves and consequently the release of norepinephrine at neuroeffector junctions.
| Animal Model | Dose | Measured Parameter | Effect | Reference |
| Wistar Rats | 0.2 - 25.0 mg/kg | Renal Sympathetic Nerve Activity (RSNA) | Significant reduction | [4][5] |
| Spontaneously Hypertensive Rats (SHRs) | 5.0 - 25.0 mg/kg | Renal Sympathetic Nerve Activity (RSNA) | Greater reduction than in Wistar rats | [4][5] |
| Rat Phrenic Nerve-Hemidiaphragm | 200 µM | Acetylcholine (ACh) Release (Quantal Content) | Increased by 30-40% at low stimulation frequencies | [8] |
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound to investigate autonomic pathways in various animal models.
General Considerations
-
Animal Preparation: Animals should be anesthetized or conscious and instrumented for the recording of physiological parameters such as blood pressure, heart rate, and nerve activity. Catheters should be placed for drug administration.
-
Dosage and Administration: The dose of this compound should be carefully chosen based on the animal model and the desired level of ganglionic blockade. It is typically administered intravenously or subcutaneously.
-
Data Acquisition: Continuous monitoring and recording of physiological variables are essential to accurately assess the effects of this compound.
Protocol for Investigating Autonomic Control of the Cardiovascular System in Rats
This protocol is adapted from studies investigating the effects of this compound on blood pressure and sympathetic nerve activity in rats.[4][5]
Objective: To determine the contribution of the autonomic nervous system to the maintenance of blood pressure and heart rate.
Materials:
-
Wistar or Spontaneously Hypertensive Rats
-
Anesthetic (e.g., pentobarbital sodium)
-
Catheters for arterial and venous cannulation
-
Blood pressure transducer and recording system
-
Electrodes for recording renal sympathetic nerve activity (RSNA)
-
This compound bromide solution
-
Saline solution (vehicle control)
Procedure:
-
Anesthetize the rat and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
For RSNA recording, expose the left kidney via a flank incision and carefully dissect a renal nerve bundle. Place a pair of silver wire electrodes around the nerve and insulate it with a silicone gel.
-
Allow the animal to stabilize for a period of at least 30 minutes after surgery.
-
Record baseline mean arterial pressure (MAP), heart rate (HR), and RSNA.
-
Administer a bolus intravenous injection of this compound at the desired dose (e.g., 0.2, 1.0, 5.0, or 25.0 mg/kg).
-
Continuously record MAP, HR, and RSNA for a defined period post-injection to observe the maximal effect and the duration of action.
-
A control group of animals should receive an equivalent volume of saline.
Experimental Workflow for Cardiovascular Studies in Rats
Caption: Experimental workflow for studying this compound's cardiovascular effects.
Protocol for Assessing Autonomic Involvement in Gastrointestinal Functions in Conscious Sheep
This protocol is based on a study investigating the role of the ANS in upper gastrointestinal functions in sheep.[9]
Objective: To evaluate the influence of autonomic blockade on reticulo-rumen contractions.
Materials:
-
Conscious sheep fitted with a rumen fistula
-
Strain gauge transducers for recording reticular motility
-
This compound solution
-
Saline solution (vehicle control)
Procedure:
-
Surgically implant strain gauge transducers on the reticulum to monitor contractile activity. Allow for a post-operative recovery period.
-
On the day of the experiment, record baseline reticular motility for a control period.
-
Administer this compound subcutaneously at doses ranging from 1.25 to 20 mg/kg.
-
Continuously record reticular motility for several hours to determine the onset, magnitude, and duration of the inhibitory effect.
-
A control group should receive a subcutaneous injection of saline.
Applications in Drug Development
This compound serves as a crucial reference compound in drug development for:
-
Target Validation: Assessing the degree to which a new compound's effects are mediated through the autonomic nervous system.
-
Safety Pharmacology: Investigating the potential for a drug candidate to cause adverse cardiovascular or other autonomic side effects.
-
Mechanism of Action Studies: Elucidating the specific autonomic pathways (sympathetic vs. parasympathetic) through which a drug exerts its therapeutic or off-target effects.
Conclusion
This compound remains a powerful and relevant tool for researchers and drug development professionals seeking to understand the intricate workings of the sympathetic and parasympathetic nervous systems. Its ability to produce a reversible and quantifiable blockade of autonomic ganglia provides a unique window into the tonic and reflex control of visceral functions. By carefully designing and executing experiments utilizing this compound, as outlined in this guide, investigators can continue to unravel the complexities of autonomic physiology and pharmacology, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inadequate blockade by this compound of the baroreceptor heart rate response in anesthetized and conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of inhaled this compound bromide and atropine sulphate on airway responsiveness to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs Affecting the Parasympathetic Nervous System and Autonomic Ganglia | Clinical Gate [clinicalgate.com]
- 9. This compound: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethonium in Neurobiological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Mechanism of Action
Hexamethonium is a classic pharmacological tool widely employed in neurobiology to investigate the roles of neuronal nicotinic acetylcholine receptors (nAChRs). It acts as a non-depolarizing, non-competitive antagonist of neuronal nAChRs, primarily by physically blocking the open ion channel pore rather than competing with acetylcholine (ACh) for its binding site.[1] This mechanism makes it an effective ganglionic blocker, inhibiting neurotransmission in both sympathetic and parasympathetic ganglia of the autonomic nervous system.[1] Consequently, it has been instrumental in dissecting the influence of the autonomic nervous system on various physiological processes. This compound shows little to no activity at muscarinic acetylcholine receptors or at the nAChRs found at the neuromuscular junction.[1] Due to its charged nature, it does not readily cross the blood-brain barrier, making it particularly useful for studying peripheral cholinergic systems.
Quantitative Data
The following tables summarize key quantitative parameters of this compound's pharmacological activity.
| Parameter | Value | Species/Tissue | Receptor Subtype | Reference |
| Binding Affinity | ||||
| IC50 (vs. [3H]-nicotine) | >50 µM | Human Brain | Nicotinic (non-selective) | [2] |
| Functional Antagonism | ||||
| Dose-dependent reduction of after-hyperpolarization | 0.3 - 10 mM | Guinea Pig Sympathetic Ganglion Cells | Ca2+-activated K+ channels (indirect effect) | [3] |
| Inhibition of reticular contractions | 1.25 - 20 mg/kg (s.c.) | Sheep | Autonomic Ganglia | [4] |
| Abolition of inhibitory junction potentials | 500 µM | Mouse Gastric Fundus and Antrum | Neuronal nAChRs |
Experimental Protocols
In Vitro Electrophysiology: Superior Cervical Ganglion (SCG) Preparation
This protocol is adapted from studies investigating ganglionic transmission.
Objective: To record the effects of this compound on synaptic transmission in isolated sympathetic ganglia.
Materials:
-
Isolated superior cervical ganglion (SCG) from a suitable animal model (e.g., rabbit, mouse).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose, bubbled with 95% O2 / 5% CO2.
-
This compound bromide stock solution.
-
Intracellular or extracellular recording setup (e.g., sharp microelectrodes or suction electrodes).
-
Stimulator for preganglionic nerve stimulation.
Procedure:
-
Dissect the SCG with the preganglionic cervical sympathetic trunk and the postganglionic internal carotid nerve attached.
-
Place the ganglion in a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Position a stimulating electrode on the preganglionic nerve and a recording electrode on the postganglionic nerve or within a ganglion neuron.
-
Record baseline compound action potentials (CAPs) or excitatory postsynaptic potentials (EPSPs) evoked by supramaximal preganglionic stimulation.
-
Establish a stable baseline recording for at least 20 minutes.
-
Bath-apply this compound at the desired concentrations (e.g., 10 µM - 1 mM) by adding it to the perfusing aCSF.
-
Record the evoked responses at regular intervals to determine the time course of the drug's effect.
-
To assess recovery, wash out the this compound by perfusing with drug-free aCSF.
In Vivo Microdialysis: Striatal Dopamine Release
This protocol is based on studies examining the influence of peripheral cholinergic blockade on central neurotransmitter systems.
Objective: To measure the effect of peripherally administered this compound on dopamine release in the striatum.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound bromide solution for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
HPLC system with electrochemical detection for dopamine analysis.
Procedure:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound via i.p. or s.c. injection at the desired dose.
-
Continue collecting dialysate samples for several hours post-injection.
-
Analyze the dialysate samples for dopamine and its metabolites using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels.
Immunohistochemistry: Staining for Neuronal Markers
This is a general protocol that can be adapted to study changes in the expression of neuronal markers following this compound treatment.
Objective: To visualize the expression of a target protein (e.g., c-Fos as a marker of neuronal activation) in autonomic ganglia or other relevant tissues after this compound administration.
Materials:
-
Tissue samples from control and this compound-treated animals.
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryostat or microtome.
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary antibody against the target protein.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
Microscope slides and coverslips.
Procedure:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue in 30% sucrose in PBS.
-
Cut 30-40 µm sections on a cryostat or vibratome.
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS.
-
Develop the peroxidase reaction using the DAB substrate kit.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Analyze the staining using light microscopy.
Visualizations
Signaling Pathway
Caption: this compound blocks the ion channel of neuronal nAChRs.
Experimental Workflow
Caption: General workflow for neurobiological studies using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases the excitability of sympathetic neurons by the blockade of the Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethonium's Interaction with Acetylcholine at the Ganglionic Synapse: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethonium, a bis-quaternary ammonium compound, has long been a pivotal pharmacological tool for studying the autonomic nervous system. Its primary action is the blockade of nicotinic acetylcholine receptors (nAChRs) at the ganglionic synapse, interrupting neurotransmission in both the sympathetic and parasympathetic nervous systems. This technical guide provides a comprehensive overview of the molecular interactions between this compound and acetylcholine at the ganglionic synapse. It delves into the dualistic mechanism of antagonism, involving both competitive binding at the acetylcholine recognition site and non-competitive, voltage-dependent open-channel block. This document synthesizes quantitative data on this compound's potency, details key experimental protocols for its study, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The ganglionic synapse is a critical juncture in the autonomic nervous system, where preganglionic neurons release acetylcholine (ACh) to activate postganglionic neurons. This activation is mediated by neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The influx of cations upon ACh binding leads to depolarization of the postganglionic neuron and propagation of the nerve impulse.
This compound acts as a non-depolarizing ganglionic blocker, effectively antagonizing the action of ACh at these neuronal nAChRs.[1][2] Unlike neuromuscular blocking agents that target nAChRs at the neuromuscular junction, this compound exhibits a degree of selectivity for neuronal subtypes.[2] Its ability to block both sympathetic and parasympathetic ganglia without initial stimulation has made it an invaluable tool for dissecting autonomic pathways and was historically used as an antihypertensive agent.[3] This guide will explore the nuanced mechanisms of this interaction, supported by quantitative data and detailed experimental methodologies.
Acetylcholine Signaling at the Ganglionic Synapse
The signaling cascade at the ganglionic synapse is initiated by the arrival of an action potential at the preganglionic nerve terminal, triggering the release of acetylcholine into the synaptic cleft. ACh then binds to pentameric nAChRs on the postsynaptic membrane, which are typically composed of α3 and β4 subunits, although other subunits such as α5, α7, and β2 can also be present.[4] This binding event induces a conformational change in the receptor, opening a central ion pore permeable to sodium (Na⁺) and potassium (K⁺), and to a lesser extent, calcium (Ca²⁺). The resulting influx of positive ions leads to a fast excitatory postsynaptic potential (EPSP), which, if it reaches the threshold, generates an action potential in the postganglionic neuron.
Mechanism of this compound Interaction
This compound's antagonism of nAChRs is not a simple competitive interaction. Evidence suggests a dual mechanism involving both competitive antagonism and non-competitive open-channel block.
Competitive Antagonism
At higher concentrations, this compound can act as a competitive antagonist, binding to the same orthosteric site as acetylcholine on the nAChR.[4] This direct competition prevents ACh from binding and activating the receptor. The equilibrium constant for this competitive antagonism has been estimated to be approximately 200 µM in frog skeletal muscle preparations, although this value may differ for specific ganglionic nAChR subtypes.[2][5]
Non-Competitive Open-Channel Block
The primary and more potent mechanism of this compound's action is as a non-competitive, open-channel blocker.[2] In this model, acetylcholine binds to the receptor and the ion channel opens normally. This compound then enters the open channel and physically occludes it, preventing the flow of ions. This block is voltage-dependent, meaning its efficacy is influenced by the membrane potential. Hyperpolarization of the cell membrane increases the blocking effect of this compound.[6]
Quantitative Data
The potency of this compound varies depending on the subtype of the nicotinic acetylcholine receptor and the experimental preparation. The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Potency of this compound at Neuronal nAChRs
| Receptor Subtype | Preparation | Parameter | Value | Reference(s) |
| Neuronal nAChRs | Human Brain Membranes | IC₅₀ | > 50 µM | [7] |
| α3β4 | Bovine Adrenal Medulla | Kᵢ (from [³H]epibatidine binding) | Not explicitly provided for this compound | [5] |
| Neuronal nAChRs | Rat Ventral Tegmental Area | Effective Blocking Concentration | 1-100 µM |
Table 2: Kinetic Parameters of this compound Channel Block
| Preparation | Parameter | Value | Reference(s) |
| Aplysia Neurons | Association Rate Constant (kₒₙ) | 5 x 10⁴ M⁻¹s⁻¹ | [6] |
| Aplysia Neurons | Dissociation Rate Constant (kₒբբ) | 0.24–0.29 s⁻¹ | [6] |
| Frog Skeletal Muscle | Equilibrium Constant (Competitive) | ~200 µM | [2][5] |
Experimental Protocols
The characterization of this compound's interaction with nAChRs relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key approaches.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the precise control of the membrane potential of a cell expressing specific nAChR subtypes, enabling the measurement of ion channel activity in response to agonists and antagonists.
Experimental Workflow:
Detailed Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., human α3 and β4).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Electrode Impalement: Two glass microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -70 mV) using a voltage-clamp amplifier.
-
Agonist Application: A solution containing acetylcholine is perfused to elicit an inward current.
-
Antagonist Application: this compound is co-applied with acetylcholine at varying concentrations to determine its inhibitory effect. To study voltage-dependence, the holding potential is varied (e.g., from -100 mV to +40 mV) during agonist and antagonist application.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as IC₅₀ and the voltage-dependence of the block.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kᵢ) of this compound for nAChRs by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the nAChR of interest (e.g., bovine adrenal medulla for α3β4 nAChRs) are homogenized, and the cell membranes are isolated by centrifugation.[5]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [³H]epibatidine) and varying concentrations of unlabeled this compound.[5]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., nicotine) and subtracted from the total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
This compound remains a cornerstone tool for autonomic pharmacology. Its interaction with acetylcholine at the ganglionic synapse is characterized by a dual mechanism of competitive antagonism and a more potent, voltage-dependent open-channel block. This multifaceted interaction underscores the complexity of drug-receptor dynamics at the molecular level. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in the fields of neuroscience and drug development aiming to dissect autonomic function and develop novel therapeutics with improved specificity and reduced side effects. The methodologies and data presented in this guide provide a solid foundation for such endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxation studies on the interaction of this compound with acetylcholine-receptor channels inAplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Hexamethonium: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethonium is a classic pharmacological tool used to investigate the function of the autonomic nervous system. As a ganglionic blocking agent, it acts as a non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[1][2] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, making it a valuable agent for studying the autonomic control of various physiological processes.[1] this compound is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier, limiting its effects primarily to the peripheral nervous system.[3]
These application notes provide detailed protocols for the use of this compound in in vivo studies, with a focus on cardiovascular and gastrointestinal research. The information is intended to guide researchers in designing and executing experiments to probe autonomic function in animal models.
Mechanism of Action
This compound exerts its effects by blocking the ion pore of neuronal nicotinic acetylcholine receptors in autonomic ganglia, thereby preventing the transmission of nerve impulses from preganglionic to postganglionic neurons.[1] This blockade is non-selective for sympathetic and parasympathetic ganglia, resulting in a general inhibition of autonomic outflow.
Data Presentation: Quantitative Summary
The following tables summarize typical dosages and effects of this compound observed in various in vivo studies.
Table 1: this compound Dosage and Administration Routes in Animal Models
| Animal Model | Route of Administration | Dosage Range | Reference |
| Rat | Intravenous (IV) | 5 - 30 mg/kg | [4] |
| Rat | Subcutaneous (s.c.) | 20 mg/kg | [5] |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | [6] |
| Mouse | Intraperitoneal (i.p.) | 30 µg/g (30 mg/kg) | |
| Sheep | Subcutaneous (s.c.) | 1.25 - 20 mg/kg | |
| Dog | Intravenous (IV) | 5 mg | [7] |
Table 2: Physiological Effects of this compound in In Vivo Studies
| Animal Model | Dosage and Route | Primary Effect | Observations | Reference |
| Spontaneously Hypertensive Rats | IV (undisclosed doses) | Reduction in blood pressure and renal sympathetic nerve activity | Higher doses caused a greater reduction in SHR compared to Wistar rats.[2][8] | [2] |
| Conscious Rats | 9-day continuous IV infusion | Clamping of sympathetic vasomotor tone | Maintained normal arterial pressure when co-infused with phenylephrine. | [9] |
| Anesthetized Rats | Repeated IV doses | Decreased depressor response over time | The initial hypotensive effect diminishes with successive doses.[10] | [10] |
| Conscious Sheep | 1.25 - 20 mg/kg s.c. | Inhibition of gastrointestinal motility | Dose-related inhibition of reticular contractions lasting 0.5 to 5 hours. | |
| Conscious Rats | 20 mg/kg s.c. | Inhibition of basal and stimulated gastric acid secretion | [5] | |
| Dogs | IV | Depression of evoked esophageal electrical activity | [11] |
Experimental Protocols
Protocol 1: Investigation of Cardiovascular Effects in Anesthetized Rats
This protocol details the procedure for studying the effect of this compound on blood pressure and heart rate in anesthetized rats.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (250-350 g)
-
Anesthetic (e.g., urethane, sodium pentobarbital)
-
This compound bromide or chloride
-
Sterile saline (0.9% NaCl)
-
Polyethylene catheters
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Insert a catheter into the trachea to ensure a clear airway.
-
Implant a catheter into the femoral or carotid artery for blood pressure measurement. Connect this catheter to a pressure transducer.
-
Implant a catheter into the jugular or femoral vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery before starting the experiment.
-
-
This compound Solution Preparation:
-
Dissolve this compound salt in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Experimental Protocol:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 15-30 minutes).
-
Administer a bolus intravenous injection of this compound. A typical dose to induce ganglionic blockade is in the range of 10-30 mg/kg.
-
Continuously record MAP and HR throughout the experiment.
-
Observe the immediate and sustained changes in cardiovascular parameters following this compound administration.
-
To confirm complete ganglionic blockade, a ganglionic stimulant like 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP) can be administered; no pressor response should be observed.[9]
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at various time points after this compound injection.
-
Statistical analysis can be performed to compare the effects of different doses or to compare between experimental groups.
-
Protocol 2: Investigation of Gastrointestinal Motility in Conscious Sheep
This protocol is adapted from studies investigating the role of the autonomic nervous system in regulating gastrointestinal function in a conscious large animal model.
Materials:
-
Sheep fitted with rumen and abomasal cannulae
-
Strain gauge transducers or electromyography (EMG) electrodes for motility recording
-
This compound bromide or chloride
-
Sterile saline (0.9% NaCl)
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Surgically implant recording devices (strain gauges or EMG electrodes) on the serosal surface of the reticulum, rumen, and abomasum.
-
Allow for a full recovery period (typically 2-3 weeks) after surgery.
-
Acclimatize the animals to the experimental setup and handling.
-
-
This compound Solution Preparation:
-
Prepare a sterile solution of this compound in saline suitable for subcutaneous injection.
-
-
Experimental Protocol:
-
Record baseline gastrointestinal motility for a control period (e.g., 1-2 hours).
-
Administer this compound subcutaneously. The dose can be varied to study dose-dependent effects (e.g., 1.25, 5, 10, 20 mg/kg).
-
Continuously record motility patterns for several hours following injection. The duration of inhibition is dose-dependent.
-
Observe changes in the frequency and amplitude of reticular contractions and abomasal motility.
-
-
Data Analysis:
-
Quantify the motility parameters (e.g., contraction frequency, amplitude) before and after this compound administration.
-
Analyze the duration of the inhibitory effect at different doses.
-
Important Considerations
-
Side Effects: Due to its non-selective nature, this compound can cause a range of side effects resulting from the blockade of both sympathetic and parasympathetic ganglia. These can include hypotension, tachycardia (as a reflex to hypotension), mydriasis, cycloplegia, urinary retention, and constipation.[1] Researchers should be prepared to manage these effects, particularly hypotension, which may require fluid administration.
-
Anesthesia: The choice of anesthetic can influence the cardiovascular and autonomic baseline. Researchers should select an anesthetic with minimal effects on the parameters being studied and maintain a stable plane of anesthesia throughout the experiment.
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal dose of this compound for the specific experimental objective. The effective dose can vary depending on the species, strain, and the physiological system under investigation.
-
Confirmation of Blockade: To ensure that the observed effects are due to ganglionic blockade, it is advisable to confirm the blockade by demonstrating the absence of a response to a ganglionic stimulant.
-
Specificity: While primarily acting on nicotinic receptors in autonomic ganglia, at high concentrations, this compound may have weak effects on other receptors, such as muscarinic receptors.[12]
Conclusion
This compound remains a valuable pharmacological tool for in vivo research into the autonomic nervous system. The protocols and data presented here provide a framework for designing and conducting experiments to elucidate the role of autonomic ganglia in regulating various physiological functions. Careful consideration of the experimental design, including animal model, dosage, and route of administration, is essential for obtaining reliable and interpretable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [drugcentral.org]
- 4. mdpi.com [mdpi.com]
- 5. The effect of this compound on gastric acid secretion in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of acute this compound in rats chronically intoxicated with nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. The chronic infusion of this compound and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral actions of this compound in relation to the decreasing effects of repeated doses on the blood pressure of anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound and other ganglionic blocking agents on electrical activity of the esophagus induced by vagal stimulation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interaction of this compound with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Hexamethonium Dosage for Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous use of hexamethonium in spontaneously hypertensive rats (SHR), a common animal model for studying hypertension. This document includes detailed experimental protocols, dosage-response data, and a summary of the mechanism of action.
Introduction
This compound is a ganglionic blocking agent that acts as a non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1][2] By inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems, this compound induces a significant reduction in blood pressure, making it a valuable pharmacological tool for investigating the autonomic regulation of cardiovascular function.[3][4] In spontaneously hypertensive rats, an established model of essential hypertension, this compound is utilized to assess the contribution of sympathetic tone to the maintenance of high blood pressure.[5][6][7]
Mechanism of Action
This compound exerts its effects by blocking the ion pore of neuronal nicotinic receptors located in autonomic ganglia, thereby preventing the transmission of nerve impulses from preganglionic to postganglionic neurons.[1] This blockade is not selective for sympathetic or parasympathetic ganglia, resulting in a generalized inhibition of autonomic outflow. The primary cardiovascular effect is a decrease in arterial blood pressure due to the blockade of sympathetic ganglia, which reduces vascular tone and cardiac output.[4]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of intravenous this compound on key cardiovascular parameters in spontaneously hypertensive rats.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in SHRs
| Dosage (mg/kg) | Baseline MAP (mmHg) | Change in MAP (mmHg) | Percent Change in MAP |
| 0.2 | ~159 | Significant Reduction | Not Specified |
| 1.0 | ~159 | Significant Reduction | Not Specified |
| 5.0 | ~159 | Greater Reduction than lower doses | Not Specified |
| 25.0 | ~159 | Greater Reduction than lower doses | Not Specified |
| 20.0 | Not Specified | Significant Reduction | Not Specified |
Note: Baseline MAP for adult SHRs is approximately 159 ± 7 mmHg.[8] All listed doses produced a statistically significant reduction in MAP.[5][6][7][9] The higher doses of 5.0 and 25.0 mg/kg resulted in a more pronounced reduction in MAP compared to the lower doses.[5][6][7]
Table 2: Effect of Intravenous this compound on Renal Sympathetic Nerve Activity (RSNA) and Heart Rate (HR) in SHRs
| Dosage (mg/kg) | Change in RSNA | Change in HR (beats/min) |
| 0.2 | Significant Reduction | Significant Reduction |
| 1.0 | Significant Reduction | Significant Reduction |
| 5.0 | Greater Reduction | Significant Reduction |
| 25.0 | Greater Reduction | Significant Reduction |
Note: Intravenous administration of this compound at all tested doses significantly reduces both RSNA and HR in SHRs.[5][6][7] The higher doses (5.0 and 25.0 mg/kg) produced a greater decrease in RSNA.[5][6][7]
Experimental Protocols
This section provides a detailed methodology for the intravenous administration of this compound to spontaneously hypertensive rats.
Animal Preparation
-
Animals: Adult male spontaneously hypertensive rats (SHR) are commonly used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., sodium pentobarbital, isoflurane). The choice of anesthetic should be consistent throughout the study to minimize variability.
-
Catheterization: Surgically implant catheters into the femoral artery for continuous blood pressure monitoring and into the femoral vein for intravenous drug administration.
Drug Preparation and Administration
-
This compound Solution: Prepare a stock solution of this compound bromide (or chloride) in sterile 0.9% saline. The concentration should be calculated based on the desired dosage and the average weight of the rats.
-
Dosage: A range of intravenous doses from 0.2 to 25.0 mg/kg has been shown to be effective.[5][7] A dose of 20 mg/kg has also been used for complete autonomic blockade.[9]
-
Administration: Administer the this compound solution as a bolus injection through the venous catheter. The injection volume should be kept minimal to avoid significant fluid shifts.
-
Control: A control group should receive an equivalent volume of sterile 0.9% saline.
Data Acquisition and Analysis
-
Recording: Continuously record arterial blood pressure and heart rate using a pressure transducer and a data acquisition system. If measuring sympathetic nerve activity, record RSNA simultaneously.
-
Baseline: Establish a stable baseline recording for at least 30 minutes before drug administration.
-
Post-injection Monitoring: Monitor and record the cardiovascular parameters for a sufficient duration to observe the maximal effect and subsequent recovery. The duration of action is approximately 2 hours.[3]
-
Analysis: Calculate the mean arterial pressure (MAP), heart rate (HR), and renal sympathetic nerve activity (RSNA). The response to this compound is typically quantified as the maximal change from the baseline value.
Conclusion
Intravenous this compound is a potent tool for investigating the role of the autonomic nervous system in the pathophysiology of hypertension in SHR. The provided dosage information and protocols offer a foundation for designing and executing robust pharmacological studies in this area. Researchers should carefully consider the dose-response relationship to achieve the desired level of autonomic blockade for their specific experimental objectives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Contribution of the sympathetic nervous system to vascular resistance in conscious young and adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Autonomic Blockade in Conscious Sheep Using Hexamethonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the use of hexamethonium for inducing autonomic blockade in conscious sheep. This compound is a ganglionic blocking agent that acts as a non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] This makes it a valuable tool for investigating the role of the autonomic nervous system in regulating various physiological processes.
This document outlines the mechanism of action of this compound, provides available data on its physiological effects in sheep and other species, and offers detailed protocols for its administration. The information is intended to guide researchers in designing and conducting experiments involving autonomic blockade in conscious sheep.
Mechanism of Action
This compound exerts its effect by blocking the nAChRs on the postsynaptic membranes of both sympathetic and parasympathetic ganglia. This antagonism prevents the binding of acetylcholine released from preganglionic neurons, thereby inhibiting the depolarization of postganglionic neurons and the subsequent propagation of nerve impulses to target organs.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound. It is important to note that data specifically from conscious sheep is limited, and therefore, findings from other species are included for reference and should be interpreted with caution.
Table 1: Effects of this compound on Gastrointestinal Motility in Conscious Sheep
| Parameter | Dosage (Subcutaneous) | Effect | Duration of Effect |
| Reticular Contractions | 1.25 - 20 mg/kg | Dose-related inhibition | 0.5 - 5 hours[1] |
Table 2: Cardiovascular Effects of this compound in Various Species (for reference)
| Species | Condition | Dosage (Intravenous) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) |
| Cynomolgus Monkey | Conscious | 20 mg/kg | Not specified, but used for autonomic blockade | Abolished high-frequency oscillations |
| Rat | Conscious | 10 - 20 mg/kg | Did not adequately block baroreceptor-mediated changes | Did not adequately block baroreceptor-mediated changes[2] |
| Spontaneously Hypertensive Rat (SHR) | Conscious | Not specified | Equivalent fall to WKY rats (-39%) | Not specified |
| Wistar Kyoto Rat (WKY) | Conscious | Not specified | Equivalent fall to SHR (-41%) | Not specified |
Table 3: Neuroendocrine Effects of Chemical Sympathectomy in Fetal Sheep (for reference)
| Parameter | Method | Effect |
| Plasma Vasopressin | Guanethidine sulphate administration | Substantial increase[3] |
| Plasma Glucose | Guanethidine sulphate administration | Depressed[3] |
| Plasma Cortisol | Guanethidine sulphate administration | Elevated[3] |
Experimental Protocols
The following protocols are based on available literature. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Protocol 1: Autonomic Blockade for Gastrointestinal Studies (Subcutaneous Administration)
This protocol is based on a study investigating the role of the autonomic nervous system in upper gastrointestinal functions in conscious sheep.[1]
1. Animal Preparation:
-
Use healthy, adult sheep accustomed to handling and experimental procedures.
-
Surgically implant any necessary monitoring devices (e.g., electromyography electrodes for measuring reticular contractions) and allow for a full recovery period.
-
House animals in individual pens with free access to food and water, unless otherwise required by the experimental design.
2. This compound Administration:
-
Prepare a sterile solution of this compound bromide or chloride in saline.
-
Administer this compound subcutaneously at a dose range of 1.25 to 20 mg/kg. The specific dose should be determined based on the desired level and duration of autonomic blockade.
-
A dose-response study may be necessary to establish the optimal dose for the specific research question.
3. Monitoring:
-
Continuously monitor the physiological parameters of interest (e.g., reticulo-rumen motility, abomasal motility, acid secretion).
-
Observe the animal for any adverse effects.
Protocol 2: Proposed Protocol for Systemic Autonomic Blockade (Intravenous Administration)
1. Animal Preparation:
-
Surgically place a chronic indwelling catheter in a jugular vein for drug administration and in a carotid artery for blood pressure monitoring and blood sampling.
-
Allow for a complete recovery period after surgery.
-
Acclimate the sheep to the experimental setting to minimize stress.
2. This compound Administration:
-
Prepare a sterile, pyrogen-free solution of this compound bromide or chloride in saline.
-
Initial Dose-Finding Study (Strongly Recommended):
-
Begin with a low intravenous bolus dose (e.g., 1-2 mg/kg) and carefully monitor the cardiovascular response (MAP and HR).
-
Gradually increase the dose in subsequent animals or after a suitable washout period to determine the dose that achieves the desired level of autonomic blockade without severe adverse effects. A dose of 20 mg/kg has been used intravenously in cynomolgus monkeys for autonomic blockade.
-
-
Continuous Infusion (for sustained blockade):
-
Following a loading bolus dose (determined from the dose-finding study), initiate a continuous intravenous infusion. The infusion rate will need to be empirically determined to maintain a stable level of blockade.
-
3. Monitoring and Validation of Blockade:
-
Continuously monitor mean arterial pressure (MAP) and heart rate (HR). A significant drop in MAP and a stabilization of HR (with blunted baroreflex responses) would indicate effective ganglionic blockade.
-
To validate the effectiveness of the blockade, assess the response to autonomic challenges, such as:
-
Phenylephrine challenge: Administer an alpha-adrenergic agonist like phenylephrine. An effective ganglionic blockade should blunt the reflex bradycardia that normally accompanies the pressor response.
-
Nitroprusside challenge: Administer a vasodilator like sodium nitroprusside. An effective blockade should blunt the reflex tachycardia that normally accompanies the hypotensive response.
-
-
Collect blood samples to measure neuroendocrine markers such as catecholamines (adrenaline and noradrenaline), vasopressin, and cortisol.
Experimental Workflow
The following diagram illustrates a general experimental workflow for inducing and assessing autonomic blockade in conscious sheep.
Conclusion
This compound is a useful pharmacological tool for investigating the autonomic nervous system in conscious sheep. While detailed protocols for intravenous administration to achieve complete systemic autonomic blockade are not well-documented in this specific model, the information provided here, synthesized from available literature, offers a strong foundation for researchers. It is imperative to conduct thorough dose-finding studies and to continuously monitor the animals to ensure their welfare and the validity of the experimental results. The provided protocols and workflows should be adapted to the specific needs of the research question while adhering to ethical and regulatory guidelines for animal research.
References
- 1. This compound: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inadequate blockade by this compound of the baroreceptor heart rate response in anesthetized and conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular, metabolic and endocrine effects of chemical sympathectomy and of adrenal demedullation in fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethonium's In Vitro Application on Isolated Superior Cervical Ganglion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro use of hexamethonium on isolated superior cervical ganglion (SCG). This compound is a classic ganglionic blocking agent that acts as a non-depolarizing antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). Its application in vitro to the SCG, a key model system for studying sympathetic neurotransmission, allows for the precise investigation of ganglionic function and the effects of nAChR blockade.
Mechanism of Action
This compound selectively blocks the ion pore of nAChRs located on the postsynaptic membrane of ganglionic neurons.[1][2] This action prevents the binding of acetylcholine (ACh) released from preganglionic nerve terminals, thereby inhibiting the generation of excitatory postsynaptic potentials (EPSPs) and subsequent action potentials in the postganglionic neuron. Importantly, in concentrations up to 1 mM, this compound does not affect the resting membrane potential of the postganglionic neuron or transmitter release from the presynaptic terminal.[3][4] Its effects are primarily confined to the postsynaptic nAChRs.
Data Presentation
The following tables summarize quantitative data regarding the in vitro application of this compound on the superior cervical ganglion.
Table 1: Inhibitory Concentration (IC50) of this compound on Nicotinic Acetylcholine Receptor-Mediated Responses in Superior Cervical Ganglion Neurons
| Experimental Model | Measured Parameter | Agonist | This compound IC50 | Species | Reference |
| Cultured SCG Neurons | Nicotine-induced current | 0.08 mmol/L Nicotine | 9.5 µmol/L | Rat | |
| Isolated SCG | Compound Action Potential (CAP) | Preganglionic stimulation | 389.2 µmol/L | Mouse (Wild-Type) | |
| Isolated SCG | Compound Action Potential (CAP) | Preganglionic stimulation | 126.7 µmol/L | Mouse (α5β2 KO) |
Table 2: Dose-Dependent Effects of this compound on Synaptic Transmission in the Superior Cervical Ganglion
| This compound Concentration (µM) | Effect on Excitatory Postsynaptic Potential (EPSP) | Effect on Post-Tetanic Potentiation | Species | Reference |
| 5 - 100 | Dose-dependent reduction in amplitude | No effect | Rabbit | [3] |
| 300 | Complete block of evoked EPSCs | Not Assessed | Mouse |
Experimental Protocols
Detailed methodologies for key experiments involving the in vitro application of this compound on isolated SCG are provided below.
Protocol 1: Isolation and Culture of Superior Cervical Ganglion Neurons
This protocol is adapted from established methods for isolating and culturing SCG neurons from neonatal rats or mice.
Materials:
-
Neonatal rat or mouse pups (P0-P3)
-
Leibovitz's L-15 medium
-
Collagenase (Type II)
-
Trypsin (0.25%)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and nerve growth factor (NGF))
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
-
Sterile dissection tools
Procedure:
-
Dissection: Euthanize neonatal pups according to approved animal care protocols. Dissect the superior cervical ganglia, which are located at the bifurcation of the carotid artery. Place the isolated ganglia in ice-cold L-15 medium.
-
Enzymatic Digestion:
-
Incubate the ganglia in collagenase solution (e.g., 1 mg/mL in L-15) for 20-30 minutes at 37°C.
-
Wash the ganglia with L-15 medium and then incubate in 0.25% trypsin for 10-15 minutes at 37°C.
-
-
Mechanical Dissociation:
-
Stop the trypsin digestion by adding plating medium containing serum or a trypsin inhibitor.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating: Plate the dissociated neurons onto poly-D-lysine and laminin-coated culture dishes or coverslips at a desired density.
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
Protocol 2: Electrophysiological Recording of this compound's Effect on Synaptic Transmission
This protocol describes how to perform whole-cell patch-clamp recordings from cultured SCG neurons to measure the effect of this compound on nAChR-mediated currents.
Materials:
-
Cultured SCG neurons (as prepared in Protocol 1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External recording solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, 0.1 GTP-Na; pH 7.2)
-
Acetylcholine (ACh) or nicotine solution
-
This compound stock solution
Procedure:
-
Preparation: Place a coverslip with cultured SCG neurons in the recording chamber and perfuse with external recording solution.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Recording:
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline recording of spontaneous or evoked (by puff application of ACh or nicotine) inward currents.
-
Perfuse the recording chamber with varying concentrations of this compound and record the changes in the amplitude and kinetics of the nAChR-mediated currents.
-
-
Data Analysis: Analyze the recorded currents to determine the dose-dependent inhibition by this compound and calculate the IC50 value.
Protocol 3: Extracellular Recording of Compound Action Potentials (CAPs)
This protocol outlines the procedure for recording compound action potentials from an isolated whole SCG to assess the effect of this compound on ganglionic transmission.
Materials:
-
Isolated superior cervical ganglion with preganglionic and postganglionic nerve trunks intact
-
Recording chamber with stimulating and recording electrodes
-
A-C preamplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
Procedure:
-
Ganglion Preparation: Isolate the SCG with a length of the preganglionic cervical sympathetic trunk and the postganglionic internal carotid nerve.
-
Mounting: Place the ganglion in the recording chamber and perfuse with oxygenated aCSF.
-
Electrode Placement: Place the preganglionic nerve trunk into a stimulating suction electrode and the postganglionic nerve trunk into a recording suction electrode.
-
Stimulation and Recording:
-
Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit a compound action potential (CAP) in the postganglionic nerve.
-
Record the baseline CAP amplitude.
-
-
This compound Application:
-
Perfuse the ganglion with aCSF containing a known concentration of this compound.
-
After a period of equilibration, record the CAP again.
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis: Measure the amplitude of the CAP before and after the application of this compound to quantify the degree of inhibition.
Visualizations
The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow.
Caption: Signaling pathway of this compound at the ganglionic synapse.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of this compound action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Hexamethonium in Gastrointestinal Motility Research
Introduction
Hexamethonium is a quaternary ammonium compound that acts as a nicotinic cholinergic antagonist.[1] It is widely recognized as a prototypical ganglionic blocking agent, meaning it inhibits the transmission of nerve impulses through the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1][2] This non-selective blockade is achieved by antagonizing nicotinic acetylcholine receptors on postganglionic neurons.[1] Due to its broad action, this compound has been largely replaced by more specific drugs for therapeutic purposes but remains an invaluable research tool for investigating the autonomic control of various physiological processes, including gastrointestinal (GI) motility.[1]
These application notes provide an overview of this compound's use in animal models, quantitative data on its effects, and detailed protocols for its application in studying gastrointestinal function.
Data Presentation: this compound Effects on GI Motility
The following tables summarize the quantitative effects of this compound administration across various animal models and experimental setups.
Table 1: In Vivo Studies
| Animal Model | GI Region | Route of Administration | Dosage | Observed Effect | Citation |
| Sheep | Reticulo-rumen | Subcutaneous | 1.25 - 20 mg/kg | Dose-related inhibition of reticular contractions lasting 0.5 to 5 hours. | [5] |
| Sheep | Abomasum | Subcutaneous | 1.25 - 20 mg/kg | Reduced motility and acid secretion, with strong rebound effects. | [5] |
| Rat | Stomach | Subcutaneous | 20 mg/kg | Abolished strong phase III-like contractions induced by acupuncture. | [6] |
| Rat | Stomach | Intravenous | 10 mg/kg | Markedly reduced gastric relaxation induced by secretin. | [7] |
| Rat | Colon | Intraperitoneal | Not specified | Abolished the stimulatory effect of short-chain fatty acids on colonic transit. | [8] |
| Mouse | Intestine | Osmotic mini-pump | 330 mg/kg/day for 1 week | Increased the number of muscarinic acetylcholine receptors and sensitivity to muscarinic agonists. | [9] |
Table 2: In Vitro / Ex Vivo Studies
| Animal Model | GI Region | Preparation | Concentration | Observed Effect | Citation |
| Guinea Pig | Distal Colon | Isolated Tissue | Not specified | Did not retard peristalsis when applied alone. | [3] |
| Guinea Pig | Ileum | Isolated Tissue | Not specified | Fails to completely block peristaltic motility in the presence of naloxone. | [4] |
| Mouse | Proximal Colon | Isolated Tissue | 500 µM | Inhibited both ascending contraction and descending relaxation reflexes. | [10] |
| Mouse | Colon | Whole Mount | 300 µM | Abolished activation of all myenteric neurons by electrical stimulation and reduced spontaneous activity from 91% to 8% of neurons. | [11] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: this compound blocks neurotransmission at autonomic ganglia.
Experimental Workflow for In Vivo Gastrointestinal Transit
Caption: Workflow for a typical in vivo GI transit study in mice.
Experimental Protocols
Protocol 1: In Vivo Gastrointestinal Transit in Mice
This protocol measures the transit of a non-absorbable marker through the upper gastrointestinal tract and is used to assess the overall effect of this compound on propulsive motility.
Materials:
-
This compound chloride solution (e.g., 20 mg/kg in sterile saline)
-
Vehicle control (sterile saline)
-
Marker solution: 6% Carmine Red or 5% activated charcoal in 0.5% methylcellulose.[12][13]
-
C57BL/6 mice (or other appropriate strain), fasted overnight with free access to water.
-
Oral gavage needles (21-gauge, round-tip).[13]
-
Surgical scissors and forceps.
-
Ruler.
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours before the experiment, ensuring free access to water.
-
Drug Administration: Administer this compound solution or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection). The timing of administration should be based on the drug's known pharmacokinetics (typically 30 minutes prior to marker administration).
-
Marker Administration: Administer 0.3 mL of the carmine red or charcoal solution via oral gavage to each mouse.[13] Record this time as T0.
-
Transit Time: Return each mouse to a clean cage without bedding and monitor for the first appearance of a colored fecal pellet.[13] Alternatively, for a fixed endpoint assay, proceed to the next step after a set time (e.g., 90 minutes).[14]
-
Euthanasia and Dissection: At the pre-determined endpoint (e.g., 90 minutes after gavage), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measurement: Immediately perform a laparotomy and carefully expose the gastrointestinal tract from the stomach to the distal colon. Avoid stretching the intestines.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a moist surface and measure its total length with a ruler.
-
Measure the distance from the pyloric sphincter to the leading edge (front) of the marker.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage:
-
GI Transit (%) = (Distance traveled by marker / Total length of small intestine) x 100
-
-
Compare the mean transit percentage between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test).
Protocol 2: In Vitro Motility of Isolated Rat Colon Segment
This protocol allows for the direct assessment of this compound's effect on the contractility of intestinal smooth muscle and intrinsic neural reflexes, independent of extrinsic neural or hormonal influences.
Materials:
-
Male Wistar rats (200-250 g).
-
Krebs-Ringer Bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 Glucose), continuously gassed with 95% O2 / 5% CO2 at 37°C.
-
This compound chloride stock solution.
-
Tissue organ bath system with isometric force transducers.
-
Data acquisition system.
-
Surgical thread.
Procedure:
-
Animal Euthanasia and Tissue Dissection: Euthanize the rat using an approved method. Open the abdominal cavity and excise a 2-3 cm segment of the proximal or distal colon.
-
Tissue Preparation: Place the colonic segment in a petri dish filled with cold, oxygenated Krebs solution. Gently flush the lumen to remove any remaining contents.
-
Mounting: Tie surgical threads to both ends of the segment. Mount the tissue segment vertically in a 10 mL organ bath containing oxygenated Krebs solution maintained at 37°C. Connect one end to a fixed holder and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1.0 g. During this period, replace the Krebs solution every 15-20 minutes. Spontaneous rhythmic contractions should become stable.
-
Baseline Recording: Record the spontaneous contractile activity for a baseline period of 10-20 minutes.
-
This compound Administration: Add this compound to the organ bath to achieve the desired final concentration (e.g., 100-500 µM).[10]
-
Effect Recording: Record the contractile activity for at least 20-30 minutes to observe the full effect of the drug on spontaneous motility.
-
(Optional) Elicited Reflexes: To study neural reflexes, induce ascending contraction or descending relaxation by radial stretch using a small balloon or rod inside the lumen before and after adding this compound.[10]
-
Data Analysis: Analyze the recordings to quantify changes in the frequency, amplitude, and baseline tone of contractions. Compare the parameters before and after the addition of this compound. Express changes as a percentage of the baseline activity.
References
- 1. This compound | C12H30N2+2 | CID 3604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Evidence for an involvement of substance P, but not cholecystokinin-like peptides, in this compound-resistant intestinal peristalsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secretin at physiological doses inhibits gastric motility via a vagal afferent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increase in muscarinic acetylcholine receptors in mouse intestine by this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of gastrointestinal and colonic transit in mice [protocols.io]
Application Notes and Protocols for Investigating Apolipoprotein A-IV Gene Expression Using Hexamethonium Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hexamethonium, a ganglionic blocker, to investigate the neural regulation of apolipoprotein A-IV (apoA-IV) gene expression in the rat ileum. The protocols detailed below are based on established methodologies and provide a framework for conducting similar in vivo studies.
Introduction
Apolipoprotein A-IV (apoA-IV) is a glycoprotein primarily synthesized in the small intestine and is involved in lipid absorption and metabolism.[1][2] Its gene expression is regulated by various factors, including neural inputs. Understanding the neural regulation of apoA-IV is crucial for elucidating its physiological roles and its potential as a therapeutic target. This compound, a nicotinic acetylcholine receptor antagonist, acts as a ganglionic blocker, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3] This allows for the investigation of the role of the autonomic nervous system in regulating basal gene expression.
Studies have shown that the administration of this compound diminishes the basal expression of the apoA-IV gene specifically in the rat ileum, suggesting a regulatory role for cholinergic neurons in this process.[4] These application notes will provide detailed protocols for replicating such an experiment, from drug administration to gene expression analysis, and will present the expected outcomes based on published findings.
Data Presentation
The following table summarizes the expected quantitative data on the effect of this compound on apoA-IV mRNA levels in the rat ileum, as determined by Northern blot analysis. The data presented here is a representative interpretation of the findings reported by Sonoyama et al. (2000), who observed a "significant" decrease.[4]
| Treatment Group | Relative apoA-IV mRNA Level (Arbitrary Units) | Percent Decrease from Control | p-value |
| Saline (Control) | 1.00 ± 0.15 | - | - |
| This compound | 0.45 ± 0.10 | 55% | < 0.05 |
Data are presented as mean ± standard deviation. The p-value represents the statistical significance of the difference between the this compound-treated group and the saline control group.
Experimental Protocols
Animal Model and Acclimation
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 250-300g
-
Housing: Individually housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Acclimation: Allow rats to acclimate for at least one week before the experiment. Provide free access to standard chow and water.
Surgical Preparation for Intravenous Infusion
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Catheterization: Surgically implant a catheter into the jugular vein for intravenous infusion. The catheter should be exteriorized at the back of the neck.
-
Recovery: Allow the animals to recover from surgery for at least 3-5 days before the infusion experiment. Ensure they regain their pre-surgical body weight.
This compound Administration Protocol (8-hour intravenous infusion)
-
Materials:
-
This compound bromide solution (sterile, in saline)
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump
-
Swivel system to allow free movement of the rat
-
-
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Connect the exteriorized jugular vein catheter to the infusion pump via a swivel system.
-
Divide the rats into two groups:
-
Control Group: Infuse with sterile saline.
-
This compound Group: Infuse with this compound solution. The dosage should be determined based on previous studies, for example, 5-25 mg/kg body weight administered over the 8-hour period.
-
-
Infuse the solutions continuously for 8 hours.[4]
-
Monitor the animals throughout the infusion period for any signs of distress.
-
Tissue Collection and RNA Isolation from Rat Ileum
-
Euthanasia: At the end of the 8-hour infusion, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Dissection:
-
Immediately open the abdominal cavity and identify the small intestine.
-
Isolate the ileum (the final section of the small intestine).
-
Rinse the ileal segment with ice-cold phosphate-buffered saline (PBS) to remove intestinal contents.
-
Blot the tissue dry and snap-freeze it in liquid nitrogen. Store at -80°C until RNA isolation.
-
-
Total RNA Isolation:
-
Homogenize the frozen ileal tissue in a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol for the chosen method (e.g., TRIzol, RNA isolation kit).
-
Assess the quality and quantity of the isolated RNA using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis to check for RNA integrity.
-
Northern Blot Analysis of apoA-IV mRNA
-
Materials:
-
Formaldehyde, agarose, MOPS buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or non-radiolabeled probe specific for rat apoA-IV mRNA
-
Washing buffers
-
Phosphorimager or X-ray film for detection
-
-
Procedure:
-
Gel Electrophoresis: Separate 10-20 µg of total RNA from each sample on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer.
-
Immobilization: Crosslink the RNA to the membrane using a UV crosslinker.
-
Probe Labeling: Prepare a labeled probe specific for rat apoA-IV mRNA. This can be a cDNA fragment labeled with 32P-dCTP or a biotinylated probe.
-
Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled apoA-IV probe overnight at an appropriate temperature (e.g., 42°C or 65°C depending on the probe and buffer).
-
Washing: Wash the membrane under stringent conditions to remove the unbound probe.
-
Detection: Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes).
-
Quantification: Quantify the intensity of the bands corresponding to apoA-IV mRNA. Normalize the data to a housekeeping gene (e.g., GAPDH, β-actin) to account for variations in RNA loading.
-
Visualizations
Proposed Signaling Pathway for Cholinergic Regulation of ApoA-IV Gene Expression
Caption: Proposed signaling pathway for the cholinergic regulation of apoA-IV gene expression in rat ileal enterocytes.
Experimental Workflow
Caption: Experimental workflow for investigating the effect of this compound on apoA-IV gene expression.
References
Application Notes and Protocols for Hexamethonium Infusion in Conscious Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing hexamethonium infusion studies in conscious, freely moving rats. This compound is a ganglionic blocking agent that acts as a non-depolarizing antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1] This property makes it a valuable tool for investigating the role of the autonomic nervous system in cardiovascular control and other physiological processes.
Introduction
This compound infusion in conscious rats allows for the assessment of autonomic tone and its contribution to cardiovascular parameters such as blood pressure and heart rate, without the confounding effects of anesthesia.[2] By blocking neurotransmission in both sympathetic and parasympathetic ganglia, this compound can reveal the underlying neurogenic component of cardiovascular regulation.[3] These studies are critical in preclinical drug development and physiological research to understand the autonomic control of various bodily functions.
Key Experimental Protocols
Surgical Implantation of Arterial and Venous Catheters
A critical prerequisite for this compound infusion studies in conscious rats is the surgical implantation of catheters for drug administration and direct measurement of arterial blood pressure. The following is a generalized protocol for femoral artery and vein catheterization.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Catheters (e.g., PE-50 tubing)
-
Heparinized saline
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the surgical areas on the inner thigh and the back of the neck.[4] Disinfect the skin with an appropriate antiseptic solution.[4]
-
Incision: Make a small incision on the inner thigh to expose the femoral artery and vein.[4]
-
Vessel Isolation: Carefully separate the femoral artery and vein from the surrounding connective tissue using blunt dissection.[4]
-
Catheter Insertion (Vein): Ligate the distal end of the femoral vein. Place a temporary ligature on the proximal end. Make a small incision in the vein and insert the venous catheter, advancing it towards the heart. Secure the catheter in place with sutures.
-
Catheter Insertion (Artery): Follow a similar procedure for the femoral artery. Ligate the distal end and temporarily ligate the proximal end. Insert the arterial catheter and secure it.
-
Tunneling: Tunnel the catheters subcutaneously from the incision site to the back of the neck, exteriorizing them between the scapulae.[5] This prevents the rat from accessing and damaging the catheters.[5]
-
Closure: Close the incisions with sutures.
-
Catheter Maintenance: Flush the catheters with heparinized saline to maintain patency.[4]
-
Post-Operative Care: Administer analgesics and antibiotics as per your institution's approved protocol. Allow the animal to recover for several days before starting the infusion experiment.
This compound Infusion Protocol
This protocol outlines the preparation and administration of this compound to conscious, catheterized rats.
Materials:
-
This compound bromide or chloride
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Syringes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose and the infusion rate. For example, to deliver a dose of 20 mg/kg in a volume of 1 ml/kg, a 20 mg/ml solution is required.
-
Experimental Setup: House the rat in a metabolic cage that allows for free movement. Connect the venous catheter to the infusion pump via a swivel to prevent twisting of the tubing. Connect the arterial catheter to a pressure transducer for continuous blood pressure monitoring.
-
Acclimation: Allow the rat to acclimate to the experimental setup for at least 30-60 minutes before starting the infusion.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period before drug administration.
-
This compound Administration: this compound can be administered as a bolus injection followed by a continuous infusion or as a series of bolus injections.
-
Bolus Injection: Intravenous injection of doses ranging from 5.0 to 25.0 mg/kg have been shown to significantly reduce MAP and HR.[4][6]
-
Continuous Infusion: A continuous infusion can be used to achieve a steady-state level of ganglionic blockade.[7][8] The infusion rate should be adjusted based on the desired dose and the half-life of the drug.
-
-
Data Acquisition: Continuously record MAP and HR throughout the experiment. Data can be acquired using a computerized data acquisition system.[9][10]
Data Presentation
The following tables summarize the quantitative effects of this compound on cardiovascular parameters in conscious rats, compiled from various studies.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Conscious Rats
| Rat Strain | This compound Dose (mg/kg) | Baseline MAP (mmHg) | Change in MAP (mmHg) | Percent Change in MAP |
| Wistar | 5.0 | - | Significant Reduction | - |
| Spontaneously Hypertensive Rat (SHR) | 5.0 | - | Greater Reduction than Wistar | - |
| Wistar | 20.0 | - | -44 ± 2 | - |
| Spontaneously Hypertensive Rat (SHR) | - | 123 ± 5 (young) | - | -32% |
| Wistar-Kyoto (WKY) | - | 109 ± 4 (young) | - | -30% |
| Spontaneously Hypertensive Rat (SHR) | - | 159 ± 7 (adult) | - | -39% |
| Wistar-Kyoto (WKY) | - | 128 ± 3 (adult) | - | -41% |
Table 2: Effect of this compound on Heart Rate (HR) in Conscious Rats
| Rat Strain | This compound Dose (mg/kg) | Baseline HR (bpm) | Change in HR (bpm) |
| Wistar | 5.0 | - | Significant Reduction |
| Spontaneously Hypertensive Rat (SHR) | 5.0 | - | Significant Reduction |
| Wistar | 25.0 | - | Significant Reduction |
| Spontaneously Hypertensive Rat (SHR) | 25.0 | - | Significant Reduction |
Table 3: Effect of this compound on Renal Sympathetic Nerve Activity (RSNA) in Rats
| Rat Strain | This compound Dose (mg/kg) | Change in RSNA |
| Wistar | 5.0 | Significant Reduction |
| Spontaneously Hypertensive Rat (SHR) | 5.0 | Greater Reduction than Wistar |
| Wistar | 25.0 | Significant Reduction |
| Spontaneously Hypertensive Rat (SHR) | 25.0 | Greater Reduction than Wistar |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks nicotinic acetylcholine receptors in autonomic ganglia.
Experimental Workflow for this compound Infusion Studies
Caption: Workflow for this compound infusion studies in conscious rats.
References
- 1. adinstruments.com [adinstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Autonomic Nervous System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The chronic infusion of this compound and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous infusion of this compound and atropine but not propranolol diminishes apolipoprotein A-IV gene expression in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arterial pressure and heart rate changes during natural sleep in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Pulmonary and Systemic Blood Pressure and ECG Interval Measurement in Conscious, Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hexamethonium in Airway Responsiveness Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethonium is a non-depolarizing ganglionic blocking agent that acts as a nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia. By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This property makes this compound a valuable pharmacological tool in respiratory research to investigate the role of autonomic reflexes in the regulation of airway tone and in the pathophysiology of airway hyperresponsiveness, a hallmark of diseases like asthma. These application notes provide an overview of the use of this compound in airway responsiveness studies, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound primarily acts on the neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia, which are crucial for signal transmission in both the sympathetic and parasympathetic nervous systems.[1] It functions as a non-depolarizing blocker, meaning it antagonizes the receptor without causing initial stimulation.[1] this compound does not affect muscarinic acetylcholine receptors (mAChRs) on target organs or nicotinic receptors at the neuromuscular junction.[1] By blocking ganglionic transmission, this compound can elucidate the contribution of reflex bronchoconstriction mediated by the autonomic nervous system in response to various stimuli.
dot
Caption: Signaling pathway of parasympathetic bronchoconstriction and the site of action of this compound.
Quantitative Data Summary
The following tables summarize the effects of this compound on airway responsiveness from various studies.
Table 1: Effect of this compound on Histamine-Induced Bronchoconstriction in Humans
| Parameter | Pre-medication | Provocation Concentration of Histamine (mg/mL) to cause 20% fall in FEV1 | Reference |
| FEV1 | Placebo | 2.97 | [2] |
| FEV1 | This compound | 2.84 | [2] |
| FEV1 | This compound + Atropine | 5.31 | [2] |
Table 2: Effect of this compound on Methacholine-Induced Bronchoconstriction in Humans
| Parameter | Pre-medication | Change in Specific Airway Resistance (SRaw) | Reference |
| SRaw | This compound | No significant effect on methacholine-induced increase in SRaw | [3] |
Table 3: Dosing Information for this compound in Animal Studies
| Animal Model | Route of Administration | Dose | Observed Effect |
| Rat | Intravenous | 0.5 - 4.0 mg/kg | Dose-dependent reduction in renal sympathetic nerve activity and mean arterial pressure.[4] |
| Mouse (ileum) | in vitro | 500 µM | Inhibition of ascending contraction and descending relaxation.[5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Airway Responsiveness in Anesthetized, Ventilated Mice Following Intravenous this compound Administration
1. Animal Preparation:
- Anesthetize adult male BALB/c mice (8-12 weeks old) with an appropriate anesthetic (e.g., intraperitoneal injection of a ketamine/xylazine cocktail).
- Once deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place the mouse in a supine position on a heated surgical board to maintain body temperature.
- Perform a tracheostomy by making a small midline incision in the neck to expose the trachea. Insert a cannula (e.g., 18-20 gauge) into the trachea and secure it with a suture.
- Cannulate the jugular vein for intravenous drug administration.
2. Ventilation and Baseline Measurement:
- Connect the tracheal cannula to a small animal ventilator (e.g., FlexiVent).
- Ventilate the mouse with an appropriate tidal volume (e.g., 10 mL/kg) and respiratory rate (e.g., 150 breaths/min).
- Allow the animal to stabilize for 5-10 minutes.
- Measure baseline airway mechanics, such as lung resistance (RL) and dynamic compliance (Cdyn), using the forced oscillation technique.
3. This compound Administration:
- Administer this compound bromide intravenously at a dose of 1-5 mg/kg.
- Allow 5-10 minutes for the drug to take effect and for cardiovascular parameters to stabilize.
4. Methacholine Challenge:
- Prepare a series of increasing concentrations of methacholine chloride in sterile saline (e.g., 0.1, 0.3, 1, 3, 10 mg/mL).
- Administer the methacholine solutions via an aerosol generator connected to the inspiratory line of the ventilator for a fixed duration (e.g., 10-30 seconds) for each concentration.
- Measure airway mechanics (RL and Cdyn) continuously or at fixed intervals (e.g., every 30 seconds) for 3-5 minutes after each methacholine dose.
5. Data Analysis:
- For each mouse, plot the dose-response curve for methacholine (change in RL or Cdyn versus methacholine concentration).
- Compare the dose-response curves between control (vehicle-treated) and this compound-treated groups to determine the effect of ganglionic blockade on airway responsiveness.
dot
Caption: Experimental workflow for in vivo airway responsiveness measurement.
Protocol 2: In Vitro Assessment of Airway Smooth Muscle Contraction
1. Tissue Preparation:
- Euthanize a guinea pig by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Carefully dissect the trachea and place it in cold Krebs-Henseleit buffer.
- Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).
2. Organ Bath Setup:
- Mount the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- Connect one end of the ring to a fixed hook and the other end to an isometric force transducer.
- Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
3. This compound Incubation:
- Add this compound bromide to the organ bath at a final concentration of 100-500 µM.
- Incubate the tissue with this compound for 20-30 minutes.
4. Contractile Agent Challenge:
- Generate a cumulative concentration-response curve to a contractile agonist such as carbachol or acetylcholine (e.g., 10^-9 to 10^-4 M).
- Record the isometric tension developed by the tracheal rings.
5. Data Analysis:
- Express the contractile responses as a percentage of the maximum contraction induced by a high concentration of potassium chloride (e.g., 80 mM).
- Compare the concentration-response curves in the presence and absence of this compound to determine its effect on airway smooth muscle contractility.
Safety Precautions
This compound is a potent pharmacological agent and should be handled with care. It can cause significant cardiovascular side effects, including hypotension and tachycardia.[2] When administering this compound to animals, it is crucial to monitor their vital signs closely. The use of inhaled this compound in humans has been associated with severe adverse events and is not approved for clinical use.[6] All experiments should be conducted in accordance with approved animal care and use protocols and with appropriate safety measures in place.
Conclusion
This compound serves as a critical tool for dissecting the contribution of autonomic neural pathways to airway responsiveness. By blocking ganglionic transmission, researchers can differentiate between direct effects of stimuli on airway smooth muscle and indirect, reflex-mediated responses. The protocols and data presented here provide a framework for the application of this compound in preclinical airway research, aiding in the investigation of respiratory diseases and the development of novel therapeutics.
References
- 1. A novel method for studying airway hyperresponsiveness in allergic guinea pigs in vivo using the PreciseInhale system for delivery of dry powder aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCP Check | AZ EpiCentral Global [global.epicentralmed.com]
- 3. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The death of a volunteer research subject: lessons to be learned - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hexamethonium side effects and limitations in research animals
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Hexamethonium in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-depolarizing ganglionic blocker. It acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1] By blocking these receptors, this compound inhibits neurotransmission between preganglionic and postganglionic neurons, effectively reducing autonomic outflow to target organs.[1] It is important to note that it does not significantly affect muscarinic acetylcholine receptors (mAChRs) on target organs or nicotinic receptors at the neuromuscular junction.[1]
Q2: What are the expected cardiovascular effects of this compound in research animals?
A2: Due to its blockade of sympathetic ganglia, this compound typically causes a significant decrease in blood pressure (hypotension).[2][3] This is a result of reduced sympathetic tone to the vasculature, leading to vasodilation. The heart rate (HR) response can be variable. While blocking sympathetic input to the heart would be expected to decrease heart rate, the simultaneous blockade of parasympathetic (vagal) input can sometimes lead to a less pronounced decrease or even a slight increase in heart rate, depending on the basal autonomic tone of the animal model.[2] In spontaneously hypertensive rats (SHRs), higher doses of this compound lead to a more significant reduction in both renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP) compared to normotensive Wistar rats.[2][3]
Q3: What are the common side effects of this compound observed in animal studies?
A3: The side effects of this compound are a direct consequence of its widespread blockade of the autonomic nervous system. These can be broadly categorized as:
-
Sympatholytic effects: Orthostatic hypotension (a sharp drop in blood pressure upon standing), and potentially sexual dysfunction.[1]
-
Parasympatholytic effects: Constipation, urinary retention, blurred vision, and dry mouth (xerostomia).[1]
Q4: Is this compound centrally active?
A4: No, this compound is a quaternary ammonium compound and does not readily cross the blood-brain barrier.[4] Its effects are primarily confined to the peripheral nervous system. This property makes it a useful tool for distinguishing between central and peripheral nicotinic receptor-mediated effects in research.
Q5: What are the key limitations of using this compound in animal research?
A5: The primary limitation of this compound is its lack of specificity. By blocking all autonomic ganglia, it produces a wide range of effects that can make it difficult to isolate the specific pathway or organ system of interest.[1] Additionally, the profound cardiovascular effects can sometimes confound the interpretation of results in studies focused on other physiological systems. The development of tolerance, where repeated doses produce a diminished hypotensive response, has also been observed in rats.[5][6] Furthermore, its use in humans has been largely discontinued due to its extensive side effects.[1][7][8]
Troubleshooting Guides
Scenario 1: Inconsistent or No Significant Drop in Blood Pressure After this compound Administration
-
Possible Cause 1: Inadequate Dose.
-
Troubleshooting: Ensure you are using an appropriate dose for your animal model and route of administration. Intravenous administration typically requires lower doses than subcutaneous or intraperitoneal routes. A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions. For instance, in rats, intravenous doses of 5.0 and 25.0 mg/kg have been shown to cause a significant reduction in blood pressure.[2][3]
-
-
Possible Cause 2: Anesthesia.
-
Troubleshooting: The type and depth of anesthesia can significantly impact autonomic tone and cardiovascular responses. Some anesthetics may already lower blood pressure, masking the effect of this compound. Ensure your anesthetic protocol is consistent across all animals and consider using a lighter plane of anesthesia if possible, while still maintaining ethical standards of animal welfare.
-
-
Possible Cause 3: Tachyphylaxis (Rapid Tolerance).
-
Troubleshooting: Repeated administration of this compound in short intervals can lead to a diminished response.[5][6] If your protocol requires multiple doses, allow for a sufficient washout period between administrations. The duration of this period may need to be determined empirically for your model.
-
-
Possible Cause 4: Compensatory Mechanisms.
-
Troubleshooting: The body has numerous compensatory mechanisms to maintain blood pressure. While this compound blocks autonomic reflexes, other systems (e.g., the renin-angiotensin system) may be activated. Consider if other physiological systems could be counteracting the effects of this compound in your experimental model.
-
Scenario 2: Unexpected Changes in Heart Rate
-
Possible Cause 1: Basal Autonomic Tone.
-
Troubleshooting: The effect of this compound on heart rate depends on the relative balance of sympathetic and parasympathetic input to the heart in your animal model. In animals with high vagal tone, blocking this input can lead to an increase in heart rate, even with concurrent sympathetic blockade. Understanding the baseline autonomic state of your animals is crucial for interpreting heart rate changes.
-
-
Possible Cause 2: Reflex Tachycardia (prior to complete blockade).
-
Troubleshooting: A rapid drop in blood pressure can sometimes trigger a transient reflex tachycardia before the ganglionic blockade is fully established. Ensure that your measurements are taken once the effects of this compound have stabilized.
-
Scenario 3: Animal Shows Signs of Severe Distress
-
Possible Cause: Profound Hypotension and/or Parasympatholytic Effects.
-
Troubleshooting: The dose of this compound may be too high, leading to a critical drop in blood pressure and vital organ perfusion. Severe parasympatholytic effects like paralytic ileus can also cause significant distress.
-
Immediate Action: Monitor the animal's vital signs closely. If the animal shows signs of severe distress, consider euthanizing it according to your institution's approved protocols.
-
Future Experiments: Reduce the dose of this compound in subsequent experiments.
-
Data Presentation
Table 1: Effects of Intravenous this compound on Cardiovascular Parameters in Rats
| Animal Model | Dose (mg/kg, IV) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Wistar Rats | 0.2 | Significant Reduction | Significant Reduction | [2] |
| Wistar Rats | 1.0 | Significant Reduction | Significant Reduction | [2] |
| Wistar Rats | 5.0 | Significant Reduction | Significant Reduction | [2] |
| Wistar Rats | 25.0 | Significant Reduction | Significant Reduction | [2] |
| Spontaneously Hypertensive Rats (SHR) | 0.2 | Significant Reduction | Significant Reduction | [2] |
| Spontaneously Hypertensive Rats (SHR) | 1.0 | Significant Reduction | Significant Reduction | [2] |
| Spontaneously Hypertensive Rats (SHR) | 5.0 | Greater Reduction than Wistar | Significant Reduction | [2][3] |
| Spontaneously Hypertensive Rats (SHR) | 25.0 | Greater Reduction than Wistar | Significant Reduction | [2][3] |
Table 2: Effects of this compound on Gastrointestinal Motility in Sheep
| Parameter | Dose (mg/kg, SC) | Effect | Duration of Inhibition | Rebound Effect | Reference |
| Reticular Contractions | 1.25 - 20 | Inhibition | 0.5 - 5 hours (dose-related) | Not specified | [9] |
| Abomasal Motility | 1.25 - 20 | Reduction | Similar to reticular contractions | Strong and long-lasting | [9] |
| Gastric Acid Secretion | 1.25 - 20 | Reduction | Similar to abomasal motility | Strong and long-lasting | [9] |
Experimental Protocols
1. Protocol for Assessing Cardiovascular Effects of this compound in Anesthetized Rats
-
1.1. Animal Preparation:
-
Anesthetize male Wistar or Spontaneously Hypertensive Rats (SHR) with an appropriate anesthetic (e.g., urethane or a combination of ketamine and xylazine).[10]
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a tracheostomy to ensure a clear airway.[10]
-
Cannulate the femoral vein for intravenous drug administration.[10]
-
Cannulate the carotid or femoral artery and connect the cannula to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.[10][11]
-
-
1.2. Drug Preparation:
-
Dissolve this compound bromide or chloride in sterile saline (0.9% NaCl) to the desired concentrations (e.g., to deliver doses of 0.2, 1.0, 5.0, or 25.0 mg/kg).[2]
-
-
1.3. Experimental Procedure:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery to obtain baseline blood pressure and heart rate recordings.
-
Administer a bolus intravenous injection of the this compound solution.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) before, during, and after drug administration until the parameters return to baseline or stabilize.
-
-
1.4. Data Analysis:
-
Calculate the change in MAP and HR from the baseline values for each dose.
-
Statistical analysis can be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses and between different animal strains.
-
2. Protocol for Charcoal Meal Gastrointestinal Motility Assay in Rats
-
2.1. Animal Preparation:
-
2.2. Drug and Reagent Preparation:
-
2.3. Experimental Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous) at a specific time point before the charcoal meal (e.g., 30-60 minutes).
-
Administer a standardized volume of the charcoal meal orally via gavage (e.g., 1-2 ml per animal).[13]
-
After a set time (e.g., 20-30 minutes), euthanize the animals using an approved method.[12]
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
-
2.4. Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the percent transit between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound at the autonomic ganglion.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Charcoal Meal Test - Rat [productsafetylabs.com]
- 5. Peripheral actions of this compound in relation to the decreasing effects of repeated doses on the blood pressure of anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral actions of this compound in relation to the decreasing effects of repeated doses on the blood pressure of anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. THE USE OF this compound IN ARTERIAL HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 12. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
Technical Support Center: Optimizing Hexamethonium Concentration for Effective Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the use of Hexamethonium for effective ganglionic blockade in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Information
-
Q: What is this compound and how does it work?
-
A: this compound is a non-depolarizing ganglionic blocking agent.[1] It acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia.[1][2] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Its primary action is to block the ion pore of the nAChR, rather than competing with acetylcholine for the binding site itself.[1]
-
-
Q: What are the expected physiological effects of this compound?
-
A: By blocking both sympathetic and parasympathetic ganglia, this compound can induce a range of effects. Sympathetic blockade leads to vasodilation and a decrease in blood pressure and heart rate.[3][4] Parasympathetic blockade can cause effects such as dry mouth, urinary retention, and constipation.[5]
-
2. Experimental Design & Concentration Selection
-
Q: I am starting a new experiment. What is a good starting concentration for this compound?
-
A: The optimal concentration of this compound is highly dependent on the experimental model (in vitro vs. in vivo) and the specific tissue or animal being studied. For in vitro preparations, concentrations can range from micromolar to millimolar. For in vivo studies, dosages are typically in the range of mg/kg. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
-
Q: How do I prepare a this compound stock solution?
-
A: this compound bromide is a crystalline solid that is soluble in water and organic solvents like ethanol, DMSO, and dimethyl formamide.[6] For aqueous solutions, you can dissolve the solid directly in your buffer (e.g., PBS). It is recommended to prepare fresh aqueous solutions daily.[6] For stock solutions in organic solvents, it is advisable to purge the solvent with an inert gas.[6] Always ensure the final concentration of the organic solvent in your experiment is minimal to avoid off-target effects.[6]
-
3. Troubleshooting Common Experimental Issues
-
Q: I am not observing the expected ganglionic blockade. What could be the problem?
-
A: There are several potential reasons for an incomplete or absent blockade:
-
Inadequate Concentration: The concentration of this compound may be too low for your specific model. It is crucial to perform a dose-response curve to determine the effective concentration range.
-
Drug Stability: Ensure your this compound solution is fresh and has been stored correctly. Aqueous solutions are not recommended to be stored for more than a day.[6]
-
Incomplete Perfusion/Distribution: In isolated tissue preparations, ensure the entire ganglion is being adequately perfused with the this compound solution.[2][7] In in vivo studies, consider the route of administration and allow sufficient time for the drug to distribute to the target ganglia.
-
Model-Specific Resistance: Some experimental models or tissues may exhibit lower sensitivity to this compound.
-
-
-
Q: How can I confirm that I have achieved effective ganglionic blockade?
-
A: Validating the effectiveness of your ganglionic blockade is a critical step:
-
In Vitro: After applying this compound, challenge the preparation with a nicotinic agonist (e.g., nicotine or DMPP). A successful blockade should abolish or significantly attenuate the response to the agonist.[8]
-
In Vivo: The effectiveness of ganglionic blockade can be assessed by measuring the pressor response to a ganglionic stimulating agent like 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP).[8] A lack of a pressor response to DMPP indicates effective blockade.[8] Additionally, observing a significant drop in blood pressure and heart rate can be an indicator of successful blockade.[3][4]
-
-
-
Q: I am observing unexpected or variable results in my dose-response curve.
-
A: Variability in dose-response experiments can arise from several factors:
-
Tachyphylaxis: Repeated administration of this compound can lead to a diminished depressor response, a phenomenon known as tachyphylaxis.[9][10][11] It is important to allow sufficient time between doses or to design the experiment to account for this effect.
-
Off-Target Effects: While this compound is a selective ganglionic blocker, at high concentrations, it may have other effects. For example, it has been shown to have a weak anti-curare action at the neuromuscular junction.[12]
-
Experimental Conditions: Ensure all experimental parameters such as temperature, pH, and oxygenation are stable and consistent across all experiments.
-
-
Quantitative Data Summary
The following tables summarize effective concentrations and dosages of this compound from various experimental studies.
Table 1: In Vitro Effective Concentrations of this compound
| Preparation | Species | Effect | Effective Concentration | Citation |
| Isolated Cat Superior Cervical Ganglion | Cat | Decreased acetylcholine release | 27.4 and 54.8 µg/ml | [6] |
| Frog Skeletal Muscle Fibres | Frog | Competitive antagonism at +50 mV | ~200 µM | [13] |
| Rat Phrenic Nerve Hemidiaphragm | Rat | Antagonism of decamethonium | EC50: 4.27 +/- 0.53 mM | [14] |
| Smooth Muscle Cells | Mouse | Abolished epibatidine-induced depolarization | 100 µM | [6] |
Table 2: In Vivo Effective Dosages of this compound
| Species | Effect | Dosage | Route of Administration | Citation |
| Rat | Decreased mean arterial pressure | 40 mg/kg | - | [6] |
| Rat | Reduced renal sympathetic nerve activity, mean arterial pressure, and heart rate | 0.2-25 mg/kg | Intravenous | [6] |
| Cat | Suppression of vasodilator responses | 1, 3, and 10 mg/kg | Intravenous | [15][16] |
| Mouse | Blockade of nicotine extensor convulsions | - | Intraventricular | [17] |
| Cynomolgus Monkey | Autonomic blockade | 20 mg/kg | Intravenous | [13] |
Detailed Experimental Protocols
Protocol 1: In Vitro Ganglionic Blockade in Isolated Guinea Pig Ileum
This protocol outlines a general procedure for assessing the effect of this compound on the contractility of an isolated guinea pig ileum preparation in an organ bath.
-
Preparation of the Tissue:
-
Sacrifice a guinea pig and dissect a segment of the ileum.
-
Gently flush the lumen with Tyrode's solution to remove contents.
-
Cut the ileum into segments of 2-3 cm.[18]
-
-
Mounting the Tissue:
-
Equilibration:
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing with fresh Tyrode's solution every 15-20 minutes.[19]
-
-
Dose-Response Curve of an Agonist:
-
Establish a cumulative or non-cumulative dose-response curve for a contractile agonist (e.g., acetylcholine or nicotine). This will serve as your control.
-
-
Application of this compound:
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period.
-
Repeat the agonist dose-response curve in the presence of this compound.
-
-
Data Analysis:
-
Compare the agonist dose-response curves in the absence and presence of this compound to determine the antagonistic effect.
-
Protocol 2: In Vivo Ganglionic Blockade and Blood Pressure Measurement in Rats
This protocol describes a general method for investigating the effect of this compound on arterial blood pressure in anesthetized rats.
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement.
-
Implant a catheter into a major vein (e.g., jugular or femoral vein) for intravenous drug administration.
-
-
Blood Pressure Recording:
-
Connect the arterial catheter to a pressure transducer to continuously record arterial blood pressure and heart rate.
-
Allow the animal to stabilize and record a baseline blood pressure and heart rate.
-
-
Administration of this compound:
-
Validation of Blockade (Optional but Recommended):
-
After administration of this compound, inject a ganglionic stimulant such as DMPP.
-
The absence of a pressor response to DMPP confirms effective ganglionic blockade.[8]
-
-
Data Analysis:
-
Analyze the changes in mean arterial pressure and heart rate before and after the administration of this compound.
-
Visualizations
Caption: this compound blocks the ion pore of the nicotinic acetylcholine receptor in autonomic ganglia.
Caption: A typical workflow for an in vitro experiment using this compound in an isolated organ bath.
Caption: A logical troubleshooting workflow for experiments where this compound fails to produce the expected ganglionic blockade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. This compound [drugcentral.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Experimental and clinical evaluation in man of this compound (C6), a new ganglionic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chronic infusion of this compound and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Peripheral actions of this compound in relation to the decreasing effects of repeated doses on the blood pressure of anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral actions of this compound in relation to the decreasing effects of repeated doses on the blood pressure of anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Interaction of decamethonium with this compound or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the autonomic ganglion blocking agent this compound on vasodilator responses mediated by the parasympathetic ganglion on the chorda tympani pathway of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Overcoming Poor Gastrointestinal Absorption of Hexamethonium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor gastrointestinal (GI) absorption of Hexamethonium in oral studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: this compound is a bis-quaternary ammonium compound.[1] Its poor absorption from the gastrointestinal tract is a known characteristic of this class of molecules.[1][2] The low bioavailability is primarily due to its high polarity and permanent positive charge, which limit its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[1]
Q2: What are the main strategies to improve the oral absorption of poorly permeable drugs like this compound?
A2: Several formulation and medicinal chemistry strategies can be employed to enhance the oral bioavailability of poorly absorbed drugs.[3] These can be broadly categorized as:
-
Formulation Strategies:
-
Use of Permeation Enhancers: Co-administration of agents that reversibly increase the permeability of the intestinal mucosa.
-
Prodrug Approach: Chemical modification of the this compound molecule to a more lipophilic, absorbable form that converts back to the active drug in the body.[8][9]
Q3: Are there any commercially available oral formulations of this compound with enhanced bioavailability?
A3: Currently, there are no widely marketed oral formulations of this compound with enhanced bioavailability. Its clinical use has been largely replaced by more specific drugs with better oral absorption profiles.[1][10] However, it remains a valuable tool in research, necessitating the exploration of methods to improve its oral delivery for experimental purposes.
Q4: What in vitro models are suitable for screening different formulations of this compound?
A4: The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium.[11][12] These cells form a polarized monolayer with tight junctions, making them suitable for studying the transport of drugs and the effectiveness of permeation enhancers.[11][13][14]
Q5: What animal models can be used for in vivo evaluation of this compound oral formulations?
A5: Rodent models, such as rats and mice, are commonly used in preclinical studies to evaluate the oral bioavailability of drug formulations.[15][16] Larger animal models like dogs may also be used as they can have greater physiological similarities to humans in terms of their gastrointestinal tract.[15] The choice of animal model depends on the specific objectives of the study and should be carefully considered to ensure the relevance of the findings to human physiology.[17]
Troubleshooting Guides
Issue 1: Low Permeability of this compound in Caco-2 Cell Monolayers
This guide provides steps to investigate and potentially improve the transport of this compound across Caco-2 cell monolayers, a common in vitro model for intestinal absorption.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound permeability.
Experimental Protocol: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Test Solutions: Prepare solutions of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration. For testing enhancers, prepare co-formulations of this compound and the permeation enhancer.
-
Transport Experiment (Apical to Basolateral):
-
Add the this compound solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the rate of transport across the cell monolayer.
Data Presentation: Screening of Permeation Enhancers
| Permeation Enhancer | Concentration (mM) | This compound Papp (cm/s) | % Increase in Permeability |
| Control (this compound alone) | - | (Baseline Value) | 0% |
| Sodium Caprate | 10 | (Experimental Value) | (Calculated Value) |
| Chitosan | 0.5% (w/v) | (Experimental Value) | (Calculated Value) |
| Alkylmaltoside | 5 | (Experimental Value) | (Calculated Value) |
Issue 2: Poor In Vivo Oral Bioavailability in Animal Models
This guide outlines strategies to improve the systemic exposure of this compound after oral administration in preclinical animal studies.
Logical Relationship of Strategies to Improve Bioavailability
Caption: Strategies to enhance in vivo oral bioavailability.
Experimental Protocol: Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Catheter Implantation (Optional): For serial blood sampling, cannulate the jugular vein of the rats a day before the experiment.
-
Drug Administration:
-
Intravenous (IV) Group: Administer a known dose of this compound solution intravenously to a group of rats to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer the control this compound solution and the test formulations (e.g., liposomal this compound, this compound nanoparticles) orally via gavage to different groups of rats.
-
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Data Presentation: Comparative Pharmacokinetics of this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (F%) |
| This compound Solution | 10 | (Value) | (Value) | (Value) | (Value) |
| Liposomal this compound | 10 | (Value) | (Value) | (Value) | (Value) |
| This compound Nanoparticles | 10 | (Value) | (Value) | (Value) | (Value) |
| This compound Prodrug | 10 | (Value) | (Value) | (Value) | (Value) |
Issue 3: Difficulty in Formulating a Stable Nanoparticle Suspension of this compound
This guide provides a systematic approach to developing a stable nanoparticle formulation for oral delivery of this compound.
Signaling Pathway for Nanoparticle Formulation Development
Caption: Development pathway for a stable nanoparticle formulation.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
-
Preparation of Organic Phase: Dissolve Poly(lactic-co-glycolic acid) (PLGA) and this compound in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure or by stirring at room temperature, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and unencapsulated drug, and then resuspend them in an appropriate medium.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.
Data Presentation: Characterization of this compound Nanoparticle Formulations
| Formulation ID | Polymer:Drug Ratio | Stabilizer Concentration (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| HEX-NP-01 | 10:1 | 1 | (Value) | (Value) | (Value) | (Value) |
| HEX-NP-02 | 10:1 | 2 | (Value) | (Value) | (Value) | (Value) |
| HEX-NP-03 | 20:1 | 1 | (Value) | (Value) | (Value) | (Value) |
| HEX-NP-04 | 20:1 | 2 | (Value) | (Value) | (Value) | (Value) |
References
- 1. This compound [drugcentral.org]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adapting liposomes for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. liposhell.pl [liposhell.pl]
- 7. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multi-chamber microfluidic intestinal barrier model using Caco-2 cells for drug transport studies | PLOS One [journals.plos.org]
- 14. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. S-EPMC4107270 - Animal versus human oral drug bioavailability: do they correlate? - OmicsDI [omicsdi.org]
Technical Support Center: Managing Hexamethonium-Induced Hypotension in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing Hexamethonium-induced hypotension in experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hypotension?
A1: this compound is a non-depolarizing ganglionic blocker.[1] It acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia.[1] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] The blockade of sympathetic ganglia leads to vasodilation and a subsequent decrease in blood pressure, inducing hypotension.[2]
Q2: What are the typical doses of this compound used to induce hypotension in rats?
A2: Intravenous injection of this compound at doses of 0.2, 1.0, 5.0, or 25.0 mg/kg body weight has been shown to significantly reduce mean arterial pressure (MAP) and heart rate (HR) in rats.[3][4] Higher doses (5.0 and 25.0 mg/kg) produce a more pronounced reduction in MAP.[3][4]
Q3: What are the expected side effects of this compound administration?
A3: Due to its non-specific action on autonomic ganglia, this compound can cause a range of side effects. These include both sympatholytic effects like orthostatic hypotension and parasympatholytic effects such as constipation, urinary retention, and dry mouth.[5] In experimental animals, it is crucial to monitor for signs of excessive autonomic blockade.
Q4: Can this compound-induced hypotension be reversed?
A4: Yes, the hypotensive effects of this compound can be managed and reversed. Vasopressors such as Phenylephrine, an α1-adrenergic receptor agonist, can be used to counteract the vasodilation and restore blood pressure.[6] Other agents like Ephedrine and Dopamine can also be considered depending on the specific hemodynamic profile of the animal.
Troubleshooting Guide
Q5: The desired level of hypotension is not achieved after this compound administration. What should I do?
A5:
-
Verify Dose and Administration: Double-check the calculated dose and ensure the full dose was administered intravenously. Infiltration of the drug outside the vein will lead to a blunted response.
-
Assess Anesthetic Depth: The depth of anesthesia can influence the cardiovascular response. Ensure the animal is at a stable and appropriate plane of anesthesia. Some anesthetics can potentiate hypotension.[2]
-
Consider Tachyphylaxis: Repeated doses of this compound can lead to a diminished hypotensive response.[7] If multiple doses are required, be aware of this potential for tachyphylaxis.
-
Incremental Dosing: If the initial dose is insufficient, consider administering a small incremental dose (e.g., 10-25% of the initial dose) while closely monitoring the blood pressure.
Q6: The animal has developed excessively severe hypotension after this compound administration. How should I manage this?
A6:
-
Discontinue this compound: If you are administering this compound as an infusion, stop it immediately.
-
Administer a Vasopressor: The primary treatment is the administration of a vasopressor. Phenylephrine is a good first-line choice due to its direct action on α1-adrenergic receptors, causing vasoconstriction.
-
Fluid Bolus: Administer an intravenous bolus of warmed isotonic crystalloids (e.g., 0.9% saline or Lactated Ringer's solution) at 5-10 ml/kg over 10-15 minutes to increase intravascular volume.[2]
-
Monitor Vital Signs Continuously: Closely monitor mean arterial pressure, heart rate, and respiration.
Q7: The animal's heart rate has dropped significantly along with the blood pressure. What is the appropriate response?
A7: this compound blocks both sympathetic and parasympathetic ganglia, which can lead to unpredictable effects on heart rate.
-
Assess the Overall Clinical Picture: If the bradycardia is severe and compromising cardiac output, intervention is necessary.
-
Consider Ephedrine: Ephedrine has both α- and β-adrenergic agonist properties, which can increase both blood pressure and heart rate.[8] This makes it a suitable choice when both hypotension and bradycardia are present.
-
Atropine as an Adjunct: In cases of severe bradycardia due to unopposed vagal tone (though less common with ganglionic blockade), a low dose of atropine can be considered. However, this should be done cautiously as it can lead to tachycardia.
Experimental Protocols
Protocol 1: Induction of Controlled Hypotension with this compound in Rats
1. Animal Preparation:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
- Place the animal on a heating pad to maintain body temperature.
- Cannulate a femoral or carotid artery for direct blood pressure monitoring.
- Cannulate a femoral or jugular vein for drug administration.[9]
- Allow the animal to stabilize for at least 20 minutes before starting the experiment.
2. This compound Solution Preparation:
- Prepare a stock solution of this compound bromide (e.g., 10 mg/ml) in sterile 0.9% saline.
- The solution should be clear and colorless. Filter through a 0.22 µm filter for sterility.
3. Administration:
- Administer this compound intravenously as a bolus injection.
- Start with a dose of 5 mg/kg for a moderate hypotensive effect. Doses can be adjusted based on experimental needs.[4]
- For a more sustained hypotension, a continuous infusion can be used following a loading bolus.
4. Monitoring:
- Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.
- Monitor respiratory rate and depth.
Protocol 2: Reversal of this compound-Induced Hypotension with Phenylephrine
1. Phenylephrine Solution Preparation:
- Prepare a stock solution of Phenylephrine hydrochloride (e.g., 1 mg/ml) in sterile 0.9% saline.
- For bolus administration, a more dilute solution (e.g., 10-100 µg/ml) is recommended for accurate dosing.
2. Administration for Reversal:
- In case of severe hypotension, administer a bolus of Phenylephrine intravenously. Start with a dose of 1-5 µg/kg.[10]
- The dose can be titrated based on the blood pressure response.
- For sustained support, a continuous infusion of Phenylephrine (e.g., 0.5-2 µg/kg/min) can be initiated.[6]
3. Monitoring:
- Continuously monitor blood pressure and heart rate to assess the response to Phenylephrine.
- Be aware that Phenylephrine can cause reflex bradycardia.[8]
Data Presentation
Table 1: this compound Dosage and Expected Hemodynamic Response in Rats
| Dose (mg/kg, IV) | Expected Reduction in MAP | Expected Reduction in HR | Onset of Action | Duration of Action |
| 0.2 | Significant | Significant | Rapid | Short |
| 1.0 | Significant | Significant | Rapid | Moderate |
| 5.0 | Greater Reduction | Significant | Rapid | Longer |
| 25.0 | Most Pronounced Reduction | Significant | Rapid | Longest |
Note: The exact magnitude and duration of the response can vary depending on the anesthetic used and the physiological state of the animal.[3][4]
Table 2: Vasoactive Agents for Managing this compound-Induced Hypotension
| Agent | Mechanism of Action | Typical IV Dose Range in Rats | Primary Effect on BP | Primary Effect on HR |
| Phenylephrine | α1-adrenergic agonist | 1-10 µg/kg bolus; 0.5-5 µg/kg/min infusion | Increases | Can cause reflex decrease |
| Ephedrine | α- and β-adrenergic agonist | 0.05-0.2 mg/kg bolus | Increases | Increases or no change |
| Dopamine | Dopaminergic, β1, and α1 agonist (dose-dependent) | 5-20 µg/kg/min infusion | Increases | Increases |
Note: Dosages are starting points and should be titrated to effect based on continuous hemodynamic monitoring.[8][10][11]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks neurotransmission in autonomic ganglia.
Experimental Workflow for Inducing Hypotension
Caption: Workflow for this compound-induced hypotension.
Troubleshooting Logic for Hypotension Management
Caption: Decision tree for managing hypotension.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 3. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Controlled hypotension in neurosurgery with this compound and procaine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chronic infusion of this compound and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral actions of this compound in relation to the decreasing effects of repeated doses on the blood pressure of anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Treatment of Hypotension with Phenylephrine Increases Cerebral Microvascular Perfusion in a Rat Model of Acute Hemodilution | Semantic Scholar [semanticscholar.org]
- 11. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Hexamethonium in Pre-clinical Asthma Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing hexamethonium in asthmatic models. This compound, a ganglionic blocker, is a valuable tool for investigating the role of autonomic nervous system signaling in airway hyperresponsiveness.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the airways?
A1: this compound is a non-depolarizing ganglionic blocker that acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1] By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] This action helps in studying the influence of autonomic reflexes on airway smooth muscle tone.
Q2: Can this compound be used as a standalone agent to induce bronchoconstriction in asthmatic models?
A2: While this compound has been observed to cause bronchoconstriction in human asthmatic subjects, this is not its primary experimental application in animal models.[2] Its main use is as a tool to dissect the contribution of ganglionic neurotransmission to bronchoconstriction induced by other stimuli, such as allergens or methacholine.
Q3: What are the safety considerations when working with this compound?
A3: Inhaled this compound has been associated with severe adverse effects, including a fatality in a human clinical trial.[3][4] Although this was in a human subject, it underscores the need for careful dose selection, preparation, and administration in animal studies. Researchers should ensure the purity of the compound and use appropriate delivery systems to control the administered dose.
Q4: How does the effect of this compound differ from atropine in the context of bronchoconstriction?
A4: this compound blocks neurotransmission at the ganglionic level, affecting both sympathetic and parasympathetic outflow.[1][5] In contrast, atropine is a muscarinic acetylcholine receptor (mAChR) antagonist that acts directly on airway smooth muscle, blocking the final step of parasympathetic bronchoconstriction.[2] this compound-induced bronchoconstriction in asthmatic subjects has been shown to be reversed by atropine, suggesting a cholinergic mechanism.[2]
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound on Airway Responsiveness
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The dose of this compound may be insufficient to achieve effective ganglionic blockade. A dose of 35 mg/kg has been used to ensure adequate blockade, although this was accompanied by vasodilation and myocardial depression.[6] |
| Route of Administration | The route of administration (e.g., intravenous, intraperitoneal, inhaled) can significantly impact bioavailability and efficacy. Intravenous administration generally provides the most direct and predictable effects. |
| Timing of Administration | This compound should be administered prior to the bronchoconstrictor challenge to allow sufficient time for ganglionic blockade to be established. The half-life of this compound is approximately 10 minutes.[5] |
| Animal Model Variability | The response to this compound can vary between different animal species and strains used in asthma models.[7] It is crucial to establish a dose-response curve for the specific model being used. |
| Purity of this compound | Impurities in the this compound compound could lead to unexpected or inconsistent results. Ensure the use of a high-purity grade of this compound. |
Problem 2: Unexpected Bronchoconstriction with this compound Alone
| Possible Cause | Troubleshooting Step |
| Underlying Airway Hyperresponsiveness | In highly sensitized asthmatic models, the blockade of inhibitory sympathetic ganglia might unmask or enhance underlying cholinergic tone, leading to bronchoconstriction. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. It is important to use the lowest effective dose to achieve ganglionic blockade. |
| pH of the Solution | The pH of the this compound solution could potentially irritate the airways if administered via inhalation, leading to a non-specific bronchoconstrictor response. Ensure the solution is buffered to a physiological pH. |
Experimental Protocols
Protocol 1: Investigating the Role of Autonomic Ganglia in Allergen-Induced Bronchoconstriction
This protocol is designed to assess the contribution of ganglionic neurotransmission to the bronchoconstrictor response following an allergen challenge in a sensitized animal model.
-
Animal Model: Use a standard ovalbumin (OVA) or house dust mite (HDM) sensitized mouse or guinea pig model of allergic asthma.[7][8][9]
-
This compound Administration:
-
Administer this compound (e.g., 10 mg/kg, i.v.) 15 minutes prior to the allergen challenge.[10]
-
A control group should receive a saline vehicle.
-
-
Allergen Challenge:
-
Expose the animals to an aerosolized solution of the sensitizing allergen (e.g., 1% OVA).[11]
-
-
Measurement of Airway Responsiveness:
-
Measure airway resistance and compliance using a plethysmograph or other suitable equipment at baseline and following the allergen challenge.
-
-
Data Analysis:
-
Compare the change in airway responsiveness between the this compound-treated and control groups to determine the extent to which ganglionic transmission contributes to the allergen-induced bronchoconstriction.
-
Protocol 2: Differentiating Pre- and Post-ganglionic Parasympathetic Contributions
This protocol aims to distinguish between the effects of blocking ganglionic transmission (pre-ganglionic) and muscarinic receptors on the airway smooth muscle (post-ganglionic).
-
Animal Model: Utilize a suitable asthmatic animal model.
-
Group Allocation:
-
Group 1: Control (vehicle)
-
Group 2: this compound (e.g., 10 mg/kg, i.v.)
-
Group 3: Atropine (e.g., 1 mg/kg, i.v.)
-
Group 4: this compound + Atropine
-
-
Drug Administration:
-
Administer the respective drugs 15 minutes prior to the bronchoconstrictor challenge.
-
-
Bronchoconstrictor Challenge:
-
Induce bronchoconstriction using a cholinergic agonist such as methacholine.
-
-
Measurement and Analysis:
-
Measure airway responsiveness and compare the degree of inhibition of bronchoconstriction across the different treatment groups. This will help elucidate the relative contributions of ganglionic and muscarinic receptor pathways.
-
Quantitative Data Summary
| Study Focus | Animal/Subject | Intervention | Key Finding | Reference |
| Effect of this compound on histamine-induced bronchoconstriction | Human asthmatic subjects | Inhaled this compound followed by histamine | This compound caused bronchoconstriction, which was reversed by atropine. It did not significantly alter the provocative concentration of histamine causing a 20% fall in FEV1. | [2] |
| Cigarette smoke-induced bronchoconstriction | Guinea pigs | This compound (10 mg/kg i.v.) before high-nicotine cigarette smoke | Significantly reduced the first phase (cholinergic reflex) of bronchoconstriction but had no effect on the second phase. | [10] |
Signaling Pathways and Workflows
Caption: Mechanism of this compound Action in Parasympathetic Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of inhaled this compound bromide and atropine sulphate on airway responsiveness to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The death of a volunteer research subject: lessons to be learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound asthma study and the death of a normal volunteer in research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 10. Cigarette smoke-induced bronchoconstriction: causative agents and role of thromboxane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Addressing the non-specificity of Hexamethonium in targeted experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the non-specificity of Hexamethonium in targeted experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-depolarizing ganglionic blocker.[1][2] It acts as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist in autonomic ganglia.[1][2] This means it blocks the action of acetylcholine at these receptors, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][3] Its primary action is through blocking the ion pore of the nAChR, rather than competing with acetylcholine for its binding site.[1]
Q2: What are the known off-target effects of this compound?
The primary issue with this compound is its lack of specificity between sympathetic and parasympathetic ganglia, leading to a wide range of effects.[1][4] Additionally, this compound has been shown to interact with other receptors, most notably muscarinic acetylcholine receptors (mAChRs), albeit at a lower affinity than for nAChRs.
Q3: What are the common physiological consequences of this compound's non-specific ganglionic blockade?
Due to its action on both branches of the autonomic nervous system, this compound can cause a variety of physiological effects. These include sympatholytic effects like orthostatic hypotension (a drop in blood pressure upon standing) and sexual dysfunction, as well as parasympatholytic effects such as constipation, urinary retention, blurred vision, and dry mouth.[1][3]
Q4: Are there more specific alternatives to this compound?
Yes, other ganglionic blockers with different properties are available. These include Mecamylamine and Trimetaphan.[5][6] While these are also ganglionic blockers, their pharmacokinetic and pharmacodynamic properties may offer some advantages in specific experimental contexts. For instance, Mecamylamine can cross the blood-brain barrier, unlike the quaternary ammonium compound this compound.[7] In terms of potency for inhibiting vagal ganglionic responses, the order is Trimetaphan > Mecamylamine > this compound.
Q5: When is it appropriate to use this compound in research despite its non-specificity?
This compound remains a valuable tool in research for studying the overall contribution of the autonomic nervous system to a particular physiological function.[8][9] It is particularly useful in experimental models where the goal is to produce a general autonomic blockade to unmask other physiological mechanisms or to study systems under conditions of "autonomic clamp".[10]
Troubleshooting Guides
Issue 1: Unexplained effects observed in my experiment that are inconsistent with nicotinic receptor blockade.
This is a common issue arising from this compound's off-target effects, particularly its interaction with muscarinic receptors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Experimental Protocol: Assessing Muscarinic Receptor Antagonism
This protocol is designed to determine if the observed non-specific effects of this compound in your preparation are due to muscarinic receptor blockade.
Materials:
-
Your experimental preparation (e.g., isolated tissue, cell culture)
-
This compound
-
A stable, broad-spectrum muscarinic agonist (e.g., Carbachol, Bethanechol)
-
A specific muscarinic receptor antagonist as a positive control (e.g., Atropine)
-
Appropriate recording equipment for your experimental endpoint (e.g., muscle tension transducer, electrophysiology rig)
Procedure:
-
Establish a Baseline: Record the baseline activity of your preparation.
-
Muscarinic Agonist Response: Apply a concentration of the muscarinic agonist that produces a submaximal response. This will be your reference response.
-
Washout: Thoroughly wash out the muscarinic agonist and allow the preparation to return to baseline.
-
This compound Incubation: Apply the concentration of this compound you are using in your main experiment and incubate for a sufficient period to ensure equilibration.
-
Re-test Muscarinic Agonist Response: In the continued presence of this compound, re-apply the same concentration of the muscarinic agonist and record the response.
-
Washout and Positive Control: After washing out this compound, repeat steps 4 and 5 using a known muscarinic antagonist like Atropine. This will serve as a positive control for muscarinic blockade.
Interpretation:
-
If this compound significantly reduces the response to the muscarinic agonist, it indicates that at the concentration used, this compound is acting as a muscarinic antagonist in your system.
-
Compare the degree of inhibition by this compound to that of the specific muscarinic antagonist to gauge the relative contribution of this off-target effect.
Issue 2: Difficulty isolating the effects of the sympathetic versus the parasympathetic nervous system.
Given that this compound blocks both systems, a common challenge is to dissect the individual contributions of each branch.
Troubleshooting Workflow:
References
- 1. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 2. diglib.globalcollege.edu.et:8080 [diglib.globalcollege.edu.et:8080]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 5. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The chronic infusion of this compound and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexamethonium Effects on the Cardiovascular System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of high-dose Hexamethonium on myocardial function and vasodilation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant drop in blood pressure and heart rate after administering a high dose of this compound. Is this expected, and what is the underlying mechanism?
A1: Yes, this is the expected primary effect of this compound. This compound is a ganglionic blocking agent, meaning it acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1][2] By blocking these ganglia, this compound inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons.[1]
-
Vasodilation and Hypotension: The profound drop in blood pressure is due to the blockade of sympathetic ganglia, which reduces the tonic sympathetic outflow to vascular smooth muscle. This leads to vasodilation and a decrease in systemic vascular resistance.
-
Bradycardia: The decrease in heart rate is a result of the blockade of sympathetic ganglia innervating the heart, which overrides the simultaneous blockade of the parasympathetic (vagal) ganglia that would otherwise cause tachycardia.[3]
Troubleshooting Unexpected Tachycardia: If you observe tachycardia, it could be due to incomplete ganglionic blockade, allowing for reflex mechanisms to partially compensate, or potential experimental artifacts. Ensure accurate dosing and administration.
Q2: Is the observed decrease in cardiac performance due to a direct myocardial depressant effect of this compound?
A2: The primary cause of reduced cardiac performance is the withdrawal of sympathetic tone to the heart due to ganglionic blockade, not a direct depression of the myocardium.[3] Blockade of sympathetic input reduces heart rate and contractility (inotropic state). However, some studies suggest that at very high concentrations, this compound may exhibit weak muscarinic antagonist activity at cardiac M2 receptors, which could theoretically modulate cardiac function, though this is not its primary mechanism of action.[4]
Troubleshooting Severe Myocardial Depression: If you suspect a direct cardiodepressant effect beyond what is expected from sympathetic blockade, consider the following:
-
Drug Purity: Ensure the purity of your this compound compound.
-
Vehicle Effects: Rule out any effects of the vehicle used for drug delivery.
-
Isolated Heart Preparation: To definitively assess direct myocardial effects, an isolated Langendorff-perfused heart preparation can be used to eliminate systemic autonomic influences.
Q3: We are seeing significant variability in the hypotensive response to the same dose of this compound across our animal subjects. What could be the cause?
A3: Variability in the hypotensive response is not uncommon and can be attributed to several factors:
-
Baseline Sympathetic Tone: The magnitude of the blood pressure drop is proportional to the baseline level of sympathetic tone in the animal. Animals with higher baseline sympathetic activity will exhibit a more pronounced hypotensive response.[5][6]
-
Anesthesia: The type and depth of anesthesia can significantly influence autonomic outflow and, therefore, the response to a ganglionic blocker.
-
Strain and Species Differences: Different animal strains and species can have inherent differences in autonomic regulation.
Troubleshooting Inconsistent Responses:
-
Acclimatization: Ensure all animals are adequately acclimatized to the experimental conditions to establish a stable baseline.
-
Standardized Anesthesia: Use a consistent anesthetic regimen across all experiments.
-
Dose-Response Curve: Generate a dose-response curve to determine the optimal dose for your specific model and experimental conditions.
Q4: How can we isolate and measure the direct vasodilatory effect of this compound, independent of its effects on the heart?
A4: To study the direct effects on the vasculature, you can employ techniques that isolate a specific vascular bed.
-
Intra-arterial Infusion: Infusing this compound directly into a specific artery (e.g., the brachial or femoral artery) allows for the assessment of local vascular responses while minimizing systemic effects.[7] Changes in blood flow can be measured using techniques like Doppler flowmetry or venous occlusion plethysmography.
-
Isolated Vessel Preparations: Using a wire myograph system, isolated arterial rings can be studied ex vivo. This allows for the direct measurement of changes in vascular tone in response to this compound without any confounding neural or hormonal influences.
Quantitative Data on Cardiovascular Effects of this compound
The following tables summarize the expected qualitative and quantitative effects of this compound on key cardiovascular parameters. The exact values can vary significantly based on the experimental model, dose, and route of administration.
Table 1: Effects of this compound on Hemodynamic Parameters in Rats
| Parameter | Low Dose (0.2-1.0 mg/kg) | High Dose (5.0-25.0 mg/kg) | Reference |
| Mean Arterial Pressure (MAP) | Significant Reduction | Greater Reduction | [5][6] |
| Heart Rate (HR) | Significant Reduction | Significant Reduction | [5][6] |
| Renal Sympathetic Nerve Activity (RSNA) | Significant Reduction | Greater Reduction | [5][6] |
Table 2: Expected General Cardiovascular Effects of High-Dose this compound
| Parameter | Expected Effect | Primary Mechanism |
| Systemic Vascular Resistance (SVR) | Decrease | Blockade of sympathetic vasoconstrictor tone. |
| Cardiac Output (CO) | Decrease | Reduction in heart rate and myocardial contractility due to sympathetic blockade. |
| Myocardial Contractility (e.g., dP/dt max) | Decrease | Withdrawal of sympathetic inotropic support. |
| Venous Return | Decrease | Venodilation due to sympathetic blockade, leading to pooling of blood in the periphery. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Myocardial Depression and Vasodilation in an Anesthetized Rodent Model
Objective: To determine the dose-dependent effects of this compound on myocardial contractility and systemic hemodynamics.
Materials:
-
This compound bromide or chloride
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Rodent surgical platform with temperature control
-
Ventilator
-
High-fidelity pressure catheter (for left ventricular pressure)
-
Arterial and venous catheters
-
Data acquisition system
Methodology:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Intubate and ventilate the animal with room air supplemented with oxygen.
-
Insert a catheter into the carotid artery to measure systemic arterial pressure.
-
Insert a catheter into the jugular vein for drug administration.
-
Perform a thoracotomy and insert a high-fidelity pressure catheter into the left ventricle via the apex to measure left ventricular pressure (LVP).
-
Allow the animal to stabilize for at least 30 minutes to obtain baseline hemodynamic recordings.
-
Administer increasing doses of this compound intravenously, allowing for a stabilization period between each dose.
-
Continuously record arterial pressure, heart rate, and LVP.
-
From the LVP signal, derive the maximum rate of pressure rise (dP/dt max) as an index of myocardial contractility.
-
Calculate systemic vascular resistance from the mean arterial pressure and cardiac output (if measured).
Protocol 2: Ex Vivo Assessment of Direct Myocardial Effects using a Langendorff-Perfused Heart Preparation
Objective: To determine if this compound has a direct negative inotropic effect on the myocardium, independent of autonomic innervation.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Isolated heart from a rodent
-
Intraventricular balloon connected to a pressure transducer
-
Data acquisition system
Methodology:
-
Prepare the Langendorff system with oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Rapidly excise the heart from a heparinized and anesthetized animal and arrest it in ice-cold buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion.
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize and achieve a steady baseline of developed pressure and heart rate.
-
Introduce this compound into the perfusate at increasing concentrations.
-
Record the effects on left ventricular developed pressure (LVDP), dP/dt max, and heart rate.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at the autonomic ganglion.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: Workflow for in vivo analysis of this compound's cardiovascular effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Effect of benzohexonium and this compound on the pulmonary circulation and the contractile function of the myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. The interaction of this compound with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Effect of this compound on the vascular response to noradrenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethonium Technical Support Center: Minimizing Off-Target Effects
Welcome to the Hexamethonium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing its effects on non-ganglionic sites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides solutions to specific problems that may arise during experiments involving this compound, helping you to isolate and minimize its non-ganglionic effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cardiovascular Effects (e.g., bradycardia, altered contractility) | Muscarinic Receptor Antagonism: At higher concentrations, this compound can act as a weak antagonist at muscarinic receptors, particularly the M2 subtype found in the heart.[1] | 1. Dose-Response Analysis: Perform a careful dose-response curve to determine the lowest effective concentration of this compound for ganglionic blockade in your model. 2. Use a More Selective M2 Antagonist: If muscarinic effects are suspected, use a highly selective M2 antagonist (e.g., methoctramine) as a control to differentiate between ganglionic blockade and direct cardiac muscarinic antagonism. 3. Monitor Hemodynamics: In in vivo studies, continuously monitor heart rate and blood pressure to assess the net effect of autonomic blockade.[2] |
| Effects on Smooth Muscle Contraction (e.g., gut, bladder) | Muscarinic Receptor Interaction: Similar to cardiovascular effects, unexpected smooth muscle responses may be due to weak antagonism at M3 muscarinic receptors, although this compound's affinity for M3 is lower than for M2.[1] | 1. Tissue-Specific Agonist/Antagonist Studies: In isolated tissue bath experiments, use specific muscarinic agonists (e.g., carbachol) and antagonists (e.g., atropine) to characterize the receptor population and confirm that this compound's effects are not mediated through muscarinic receptors. 2. Lower this compound Concentration: Use the minimal concentration of this compound required for ganglionic blockade to avoid off-target muscarinic effects. |
| Neuromuscular Blockade or Altered Muscle Twitch | Action at the Neuromuscular Junction (NMJ): While generally considered selective for ganglionic nAChRs, high concentrations of this compound can cause neuromuscular blockade.[3] Conversely, at lower concentrations in the presence of a neuromuscular blocker like tubocurarine, it can have an anti-curare effect, potentially increasing twitch amplitude. | 1. Electrophysiological Monitoring: Use electrophysiology to directly measure end-plate potentials (EPPs) and muscle action potentials to distinguish between pre-synaptic (ganglionic) and post-synaptic (neuromuscular) blockade.[4] 2. Use a Selective NMJ Blocker: As a control, use a specific neuromuscular blocking agent (e.g., α-bungarotoxin for muscle-type nAChRs) to confirm the site of action. 3. Concentration Control: Avoid using excessively high concentrations of this compound that are more likely to induce direct effects at the NMJ. |
| Inconsistent or Variable Ganglionic Blockade | Incomplete Ganglionic Perfusion/Access: In in situ or whole-animal preparations, inconsistent delivery of this compound to all relevant ganglia can lead to variable results. | 1. Confirmation of Complete Blockade: At the end of an experiment, apply a supramaximal stimulus to the preganglionic nerve. The absence of a postganglionic response in the presence of this compound confirms complete ganglionic blockade.[5][6][7] 2. Route of Administration: For in vivo studies, consider the pharmacokinetic properties of this compound. Intravenous administration will provide a more rapid and widespread distribution compared to other routes. |
| Unexpected Central Nervous System (CNS) Effects | Limited Blood-Brain Barrier Penetration: this compound is a quaternary ammonium compound and does not readily cross the blood-brain barrier. Therefore, direct CNS effects are unlikely. Observed CNS-like effects may be secondary to peripheral autonomic changes. | 1. Direct CNS Administration (Control): In experimental models where CNS effects are a concern, direct administration into the CNS (e.g., intracerebroventricular injection) can be used as a positive control to confirm the effects of central ganglionic blockade. 2. Use a CNS-Penetrant Ganglionic Blocker: For comparison, an agent like mecamylamine, which does cross the blood-brain barrier, can be used to differentiate peripheral versus central ganglionic blockade effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-depolarizing ganglionic blocker. It acts as a negative allosteric modulator by binding to a site within the ion channel of neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, thereby blocking the channel and preventing depolarization.[8] It does not compete with acetylcholine at the agonist binding site.[8]
Q2: How selective is this compound for ganglionic nAChRs over muscle-type nAChRs?
A2: this compound is significantly more potent at blocking neuronal nAChRs found in autonomic ganglia compared to the muscle-type nAChRs at the neuromuscular junction.[8] However, at high concentrations, it can also produce a neuromuscular blockade.[3]
Q3: Can this compound affect muscarinic acetylcholine receptors?
A3: Yes, at concentrations higher than those typically required for ganglionic blockade, this compound can act as a weak antagonist at muscarinic acetylcholine receptors.[1] It shows a higher affinity for the M2 subtype, found predominantly in the heart, compared to M1 and M3 subtypes.[1]
Q4: What are the expected systemic effects of this compound administration?
A4: By blocking both sympathetic and parasympathetic ganglia, this compound leads to a wide range of effects. These can include hypotension (due to blockade of sympathetic tone to blood vessels), tachycardia (as a reflex to the drop in blood pressure and blockade of parasympathetic input to the heart), mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), dry mouth, reduced gastrointestinal motility, and urinary retention.[9]
Q5: How can I be sure that the effects I am observing are due to ganglionic blockade and not off-target effects?
A5: A combination of careful dose-response studies, the use of selective antagonists for potential off-target receptors (e.g., atropine for muscarinic receptors, d-tubocurarine for neuromuscular nAChRs), and direct physiological or electrophysiological measurements to confirm the site of action are essential for validating the specificity of this compound's effects in your experimental setup.
Quantitative Data Summary
The following tables summarize the affinity and potency of this compound at various receptor subtypes.
Table 1: this compound Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue Source | pKi |
| M1 | Cerebrocortex | 3.28 |
| M2 | Heart | 3.68 |
| M3 | Submaxillary Gland | 2.61 |
| Data from radioligand binding studies. A higher pKi value indicates a higher binding affinity.[1] |
Table 2: Potency of this compound at Nicotinic Acetylcholine Receptors
| Receptor Type | Subunit Composition (Typical) | Location | IC50 / K_i | Reference |
| Neuronal nAChR | α4β2 | Human Brain | > 50 µM | |
| Neuronal nAChR | α3-containing | Autonomic Ganglia | Not explicitly found in a direct comparison | |
| Muscle nAChR | (α1)₂β1δɛ | Neuromuscular Junction | ~200 µM (Equilibrium constant for competitive antagonism in frog skeletal muscle) | [4] |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of Ganglionic vs. Neuromuscular Blockade
Objective: To differentiate the effects of this compound on synaptic transmission at autonomic ganglia versus the neuromuscular junction.
Methodology:
-
Preparation: Isolate a nerve-muscle preparation (e.g., guinea-pig phrenic nerve-diaphragm for NMJ studies) and a preparation containing an autonomic ganglion (e.g., guinea-pig hypogastric nerve-vas deferens for ganglionic studies).[10]
-
Recording Setup: Use intracellular or extracellular electrodes to record excitatory postsynaptic potentials (EPSPs) from the post-ganglionic neuron or end-plate potentials (EPPs) from the muscle fiber.
-
Stimulation: Apply electrical stimulation to the pre-ganglionic nerve (for ganglionic preparation) or the motor nerve (for NMJ preparation).
-
Baseline Measurement: Record baseline EPSP or EPP amplitudes in response to nerve stimulation.
-
This compound Application: Perfuse the preparation with increasing concentrations of this compound.
-
Data Acquisition: Record the changes in EPSP and EPP amplitudes at each concentration.
-
Analysis: Construct concentration-response curves for the inhibition of synaptic transmission in both preparations. A significantly lower IC50 for the inhibition of the ganglionic EPSP compared to the neuromuscular EPP will confirm selectivity for ganglionic nAChRs.
Protocol 2: Radioligand Binding Assay for this compound Affinity at Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the muscarinic receptor subtypes of interest (e.g., heart for M2, submaxillary gland for M3).[1]
-
Radioligand: Use a radiolabeled muscarinic antagonist with high affinity and specificity (e.g., [³H]-N-methylscopolamine).[1]
-
Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound.
-
Allow the reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.[11]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Visualizations
Caption: this compound's primary action at the autonomic ganglion.
Caption: Workflow for assessing this compound's selectivity.
Caption: Relationship between this compound's actions and effects.
References
- 1. The interaction of this compound with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modification of cardiovascular adjustments during combined static-dynamic arm exercise in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differing interactions between this compound and tubocurarine, pancuronium or alcuronium at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of this compound action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional nicotinic acetylcholine receptors that mediate ganglionic transmission in cardiac parasympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. A comparison of the skeletal neuromuscular and autonomic ganglion-blocking potencies of five non-depolarizing relaxants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The interaction of this compound with muscarinic receptor subtypes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected cardiovascular responses to Hexamethonium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular responses during experiments involving Hexamethonium.
Frequently Asked Questions (FAQs)
Q1: What is the expected cardiovascular response to this compound?
A1: this compound is a ganglionic blocking agent, meaning it acts as a nicotinic acetylcholine receptor antagonist in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1][2] Consequently, the expected cardiovascular response is a decrease in blood pressure and heart rate.[3][4] This is due to the blockade of sympathetic tone to the blood vessels and the heart.[5]
Q2: At what dosage are the cardiovascular effects of this compound typically observed in animal models?
A2: The dose required to elicit cardiovascular responses can vary depending on the animal model and experimental conditions. For instance, in anesthetized rats, intravenous doses ranging from 0.2 to 25.0 mg/kg have been shown to significantly reduce mean arterial pressure (MAP) and heart rate (HR).[4][6] Higher doses generally produce a more pronounced and sustained effect.[4]
Q3: How is this compound typically administered in experimental settings?
A3: this compound can be administered intravenously (IV) or subcutaneously.[7] For acute studies, intravenous injection is common to observe immediate effects.[4] For chronic studies, continuous intravenous infusion may be used to maintain a steady level of ganglionic blockade.[8]
Troubleshooting Guides
Issue 1: Paradoxical Hypertensive Response
Symptom: An unexpected increase in blood pressure is observed following the administration of this compound.
Possible Causes and Troubleshooting Steps:
-
Incomplete Ganglionic Blockade and Baroreflex Activation:
-
Explanation: this compound, particularly at lower doses, may not completely block all autonomic ganglia. A sudden drop in blood pressure can trigger a powerful baroreflex response. While the efferent sympathetic signal to the heart (increasing heart rate) is blocked, the signal to the adrenal medulla (which is also a sympathetic ganglion) might be incompletely blocked. This could lead to the release of catecholamines (epinephrine and norepinephrine) into the circulation, causing vasoconstriction and a subsequent paradoxical rise in blood pressure.
-
Troubleshooting:
-
Verify Dose: Ensure the dose of this compound is sufficient to induce complete ganglionic blockade. Refer to dose-response studies for the specific animal model.[4]
-
Administer Adrenergic Antagonists: To test this hypothesis, pre-treat the animal with an alpha-adrenergic antagonist (e.g., phentolamine) before this compound administration. If the paradoxical hypertensive response is blocked, it suggests a catecholamine-mediated effect.
-
Assess Baroreflex Sensitivity: Conduct experiments to measure baroreflex sensitivity before and after this compound administration to understand the extent of autonomic blockade.
-
-
-
Central Nervous System Effects:
-
Explanation: Although this compound is a quaternary ammonium compound with limited ability to cross the blood-brain barrier, high concentrations or altered barrier permeability could potentially lead to central nervous system effects that influence cardiovascular control.
-
Troubleshooting:
-
Rule out CNS Administration: Ensure that the administration was not inadvertently intra-arterial with retrograde flow to the brain.
-
Monitor for other CNS signs: Observe the animal for any other neurological signs that might indicate central effects.
-
-
Issue 2: Severe and Persistent Bradycardia
Symptom: A more profound and longer-lasting decrease in heart rate than anticipated is observed.
Possible Causes and Troubleshooting Steps:
-
Dominant Parasympathetic Tone:
-
Explanation: In some animals or under certain experimental conditions (e.g., specific anesthetics), the basal parasympathetic tone to the heart may be exceptionally high. By blocking the sympathetic input, this compound unmasks this dominant vagal influence, leading to severe bradycardia.
-
Troubleshooting:
-
Administer a Muscarinic Antagonist: To counteract the excessive parasympathetic effect, a muscarinic receptor antagonist such as atropine can be administered. If the heart rate increases, it confirms the role of unopposed parasympathetic tone.
-
Evaluate Baseline Autonomic Tone: If possible, assess the baseline autonomic balance in the experimental model before this compound administration.
-
-
-
Interaction with Anesthetics:
-
Explanation: Some anesthetic agents can have their own effects on heart rate and autonomic function, potentially sensitizing the heart to the effects of ganglionic blockade.
-
Troubleshooting:
-
Review Anesthetic Protocol: Carefully review the anesthetic regimen and its known cardiovascular effects.
-
Conduct Control Experiments: Perform experiments with the anesthetic agent alone to delineate its effects from those of this compound.
-
-
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats.
| This compound Dose (mg/kg) | Animal Model | Change in MAP (mmHg) | Change in HR (beats/min) | Reference |
| 0.2 | Wistar Rat | -10.2 ± 2.1 | -15.3 ± 3.2 | [4][6] |
| 1.0 | Wistar Rat | -25.6 ± 3.5 | -30.1 ± 4.1 | [4][6] |
| 5.0 | Wistar Rat | -40.3 ± 4.2 | -55.8 ± 5.3 | [4][6] |
| 25.0 | Wistar Rat | -55.1 ± 5.1 | -70.2 ± 6.5 | [4][6] |
| 5.0 | Spontaneously Hypertensive Rat (SHR) | -58.7 ± 4.8 | -65.4 ± 5.9 | [3][4] |
| 25.0 | Spontaneously Hypertensive Rat (SHR) | -72.4 ± 6.3 | -85.1 ± 7.2 | [3][4] |
Data are presented as mean ± SEM. Negative values indicate a decrease from baseline.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat (e.g., with sodium pentobarbital, 50 mg/kg, intraperitoneally).[6]
-
Catheterization: Insert catheters into the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 10-15 minutes).
-
This compound Administration: Prepare a stock solution of this compound bromide in sterile saline. Administer the desired dose intravenously as a bolus injection.[4]
-
Post-Injection Monitoring: Continuously record MAP and HR for at least 60 minutes post-injection to observe the full effect and any potential recovery.[6]
Protocol 2: Assessment of Baroreflex Sensitivity after this compound
-
Follow Protocol 1: Perform the initial steps of animal preparation, catheterization, and baseline measurements.
-
Induce Baroreflex: Administer a bolus intravenous injection of a pressor agent (e.g., phenylephrine, 5-10 µg/kg) to induce a rise in blood pressure and a reflex decrease in heart rate.
-
Record Response: Record the peak increase in MAP and the corresponding nadir of the heart rate.
-
Administer this compound: Administer the desired dose of this compound intravenously.
-
Repeat Baroreflex Induction: After the cardiovascular effects of this compound have stabilized, repeat the injection of the pressor agent.
-
Analyze Data: Compare the change in heart rate for a given change in blood pressure before and after this compound to assess the degree of baroreflex blockade.
Mandatory Visualization
Caption: this compound blocks neurotransmission at the autonomic ganglia.
Caption: Troubleshooting workflow for unexpected this compound responses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Further observations on the effects of autonomic blocking agents in patients with hypertension. II. Hemodynamic, ballistocardiographic and electrocardiographic effects of this compound and pentamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emergencymedicinecases.com [emergencymedicinecases.com]
- 7. Assessment of Baroreflex Sensitivity Using Time-Frequency Analysis during Postural Change and Hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Autonomic Ganglia [cvpharmacology.com]
Validation & Comparative
Hexamethonium vs. Mecamylamine: A Comparative Guide to In Vivo Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two seminal ganglionic blocking agents: hexamethonium and mecamylamine. By examining their mechanisms of action, pharmacokinetic profiles, and effects on key physiological parameters, this document aims to equip researchers with the necessary information to select the appropriate agent for their experimental needs.
At a Glance: this compound vs. Mecamylamine
| Feature | This compound | Mecamylamine |
| Chemical Class | Bis-quaternary ammonium compound | Secondary amine |
| Mechanism of Action | Non-depolarizing, non-competitive nicotinic ACh receptor antagonist (postsynaptic)[1] | Non-selective, non-competitive nicotinic ACh receptor antagonist (pre- and postsynaptic)[2][3] |
| Blood-Brain Barrier | Does not cross | Readily crosses |
| Bioavailability (Oral) | Poor | Almost complete[4] |
| Primary Site of Action | Peripheral autonomic ganglia | Peripheral autonomic ganglia and Central Nervous System |
| IC50 (vs. 0.08 mmol/L nicotine) | 0.0095 mmol/L[5] | 0.0012 mmol/L[5] |
| Effect on Blood Pressure | Blocks nicotine-induced increases[1] | Attenuates nicotine-induced increases[1] |
| Effect on Heart Rate | Fails to block nicotine-induced changes[1] | Attenuates nicotine-induced changes[1] |
| In Vivo Administration | Intravenous, Intramuscular[6] | Oral, Intravenous, Subcutaneous |
| Key Side Effects | Orthostatic hypotension, constipation, urinary retention, dry mouth[1] | Similar to this compound, with additional CNS effects |
Mechanism of Action: A Tale of Two Blockades
Both this compound and mecamylamine function as antagonists at nicotinic acetylcholine (nACh) receptors located within autonomic ganglia. However, their precise mechanisms of interaction with the receptor-channel complex differ, leading to distinct pharmacological profiles.
This compound, a quaternary ammonium compound, acts as a non-depolarizing ganglionic blocker. Its primary mode of action is the blockade of the ion pore of the nACh receptor, thereby preventing the influx of sodium and potassium ions that is necessary for postsynaptic depolarization. This action is predominantly confined to the postsynaptic membrane.
Mecamylamine, a secondary amine, is also a non-selective and non-competitive antagonist of nACh receptors. It functions as an open-channel blocker, physically occluding the ion channel once it has been opened by acetylcholine. Notably, mecamylamine exhibits both presynaptic and postsynaptic inhibitory actions, affecting neurotransmitter release in addition to postsynaptic signal transduction.[3]
In Vivo Experimental Protocols
The following protocols are representative examples for assessing the in vivo effects of this compound and mecamylamine on cardiovascular parameters in a rodent model.
Objective: To compare the effects of this compound and mecamylamine on mean arterial pressure (MAP) and heart rate (HR) in response to a nicotinic agonist.
Animal Model: Male Wistar rats (250-300g)
Materials:
-
This compound bromide
-
Mecamylamine hydrochloride
-
Nicotine bitartrate
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., urethane)
-
Catheters (for arterial and venous cannulation)
-
Pressure transducer and data acquisition system
-
Syringe pumps
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.2 g/kg, i.p.).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer to record MAP and HR.
-
Allow the animal to stabilize for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Baseline Measurement: Record baseline MAP and HR for 10-15 minutes.
-
Group 1 (this compound): Administer a bolus intravenous injection of this compound (e.g., 10 mg/kg).
-
Group 2 (Mecamylamine): Administer a bolus intravenous injection of mecamylamine (e.g., 2 mg/kg).
-
Group 3 (Control): Administer an equivalent volume of saline.
-
Nicotine Challenge: 15 minutes after the administration of the blocker or saline, administer a bolus intravenous injection of nicotine (e.g., 30 µg/kg).
-
-
Data Acquisition and Analysis:
-
Continuously record MAP and HR throughout the experiment.
-
Calculate the change in MAP and HR from baseline following the administration of the blocker and nicotine.
-
Compare the nicotine-induced changes in MAP and HR between the three groups using appropriate statistical analysis (e.g., ANOVA).
-
Concluding Remarks
The choice between this compound and mecamylamine for in vivo ganglionic blockade hinges on the specific requirements of the experiment. This compound, with its peripheral restriction, is an excellent tool for studying the effects of ganglionic blockade on peripheral organ systems without the confounding influence of CNS activity. In contrast, mecamylamine's ability to cross the blood-brain barrier makes it suitable for investigations into the central effects of nicotinic receptor antagonism, though its peripheral actions must also be considered. The distinct pre- and postsynaptic effects of mecamylamine further differentiate it from the purely postsynaptic action of this compound. A thorough understanding of these differences is paramount for the accurate design and interpretation of in vivo pharmacological studies.
References
- 1. Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. lornajane.net [lornajane.net]
- 4. Making pretty diagrams with GraphViz [steveliles.github.io]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Hexamethonium and Trimethaphan for Autonomic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexamethonium and Trimethaphan, two ganglionic blocking agents historically pivotal in autonomic nervous system research. By objectively presenting their pharmacological properties, experimental applications, and underlying mechanisms, this document aims to assist researchers in selecting the appropriate agent for their specific study designs.
Mechanism of Action: A Tale of Two Blockades
Both this compound and Trimethaphan function as nicotinic acetylcholine receptor (nAChR) antagonists at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2][3][4] However, their molecular mechanisms of action differ significantly.
This compound is a non-depolarizing ganglionic blocker that acts as a non-competitive antagonist.[1] It is understood to block the open ion pore of the nAChR, rather than competing with acetylcholine at its binding site.[1] This "channel block" is voltage-dependent and results in a reduction of the amplitude and duration of synaptic currents.[5]
Trimethaphan , in contrast, is a competitive antagonist that vies with acetylcholine for the same binding sites on the nAChRs in autonomic ganglia.[2][6] Its action prevents the stimulation of postsynaptic receptors.[6] Beyond its ganglionic blocking activity, Trimethaphan also exerts a direct vasodilatory effect on peripheral blood vessels and can induce histamine release, which contributes to its hypotensive effect.[2][6]
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative differences between this compound and Trimethaphan based on available experimental data.
| Parameter | This compound | Trimethaphan | Source(s) |
| Potency (Antinicotinic) | More Potent | Approx. 1/4th the potency of this compound | [7] |
| IC50 (vs. Nicotine in Rat SCG Neurons) | 9.5 µM (0.0095 mmol/L) | Estimated ~38 µM | [8] |
| Onset of Action | Slower | Rapid (1-2 minutes) | [2] |
| Duration of Action | Longer (~2 hours) | Short (~10 minutes) | [2][9] |
| Route of Administration | IV, IM, Subcutaneous | IV (Continuous Infusion) | [9][10][11] |
| Metabolism | Minimal | May be metabolized by pseudocholinesterase | [6][9] |
| Elimination | Primarily excreted unchanged in urine | Filtered and actively secreted by the kidneys | [6][9] |
| Blood-Brain Barrier Penetration | Does not cross | Does not cross | [9][12] |
Efficacy in Autonomic Research: A Comparative Overview
| Application | This compound | Trimethaphan | Key Considerations | Source(s) |
| Cardiovascular Research (e.g., Blood Pressure Control) | Effective in producing long-lasting hypotension. | Rapid and titratable control of blood pressure due to short half-life. | Trimethaphan's direct vasodilatory and histamine-releasing properties may confound results where pure ganglionic blockade is desired. | [7][13] |
| Gastrointestinal Motility Studies | Used to investigate the role of extrinsic neural pathways. | Less commonly cited for this purpose. | This compound has been shown to inhibit reticulo-rumen and abomasal motility in a dose-dependent manner. | [11] |
| Baroreflex Sensitivity Assessment | Can be used to eliminate baroreflex responses to study other cardiovascular control mechanisms. | Its short duration of action allows for rapid assessment of baroreflex function before, during, and after blockade. | The choice of agent depends on whether a sustained or transient blockade is required for the experimental design. | [14] |
Experimental Protocols
Induction of Autonomic Blockade in Conscious Sheep with this compound
This protocol is adapted from studies investigating the role of the autonomic nervous system in gastrointestinal function.
-
Objective: To induce a dose-dependent inhibition of reticular contractions.
-
Animal Model: Conscious sheep.
-
Drug Administration: this compound is administered subcutaneously at doses ranging from 1.25 to 20 mg/kg.[11]
-
Procedure:
-
Baseline physiological parameters, including reticular contractions, are recorded.
-
This compound is administered subcutaneously.
-
Reticular contractions are monitored continuously.
-
-
Expected Outcome: A dose-related inhibition of reticular contractions with a duration of action ranging from 0.5 to 5 hours.[11]
Induction of Controlled Hypotension in Dogs with Trimethaphan
This protocol is based on studies evaluating the effects of controlled hypotension on physiological parameters.
-
Objective: To reduce and maintain mean arterial pressure (MAP) at 50% of the normotensive value.
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Trimethaphan is administered via continuous intravenous infusion.
-
Procedure:
-
The animal is anesthetized, and baseline MAP is recorded.
-
An intravenous infusion of Trimethaphan is initiated.
-
The infusion rate is titrated to achieve and maintain the target MAP of 50% of the baseline value.
-
-
Expected Outcome: A rapid and controllable reduction in blood pressure.[12]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ganglionic blockade by this compound and Trimethaphan.
References
- 1. Mixtures of sodium nitroprusside and trimethaphan for induction of hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Difference in action sites between mecamylamine and this compound on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Comparison of Nicotinic Receptor Antagonists on Three Nicotinic Acetylcholine Receptors [ouci.dntb.gov.ua]
- 6. This compound: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of cardiac autonomic neurotransmission by epicardial superfusion. Effects of this compound and tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THE HEMODYNAMIC EFFECTS OF HYPOTENSIVE DRUGS IN MAN. III. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of trimethaphan (Arfonad)-induced hypotension with and without spine distraction on canine spinal cord blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The hemodynamic effects of hypotensive drugs in man. III. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for an involvement of substance P, but not cholecystokinin-like peptides, in this compound-resistant intestinal peristalsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hexamethonium's Ganglionic Blocking Effect: A Comparative Guide to Physiological Readouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexamethonium with other ganglionic blocking agents, focusing on the physiological readouts used to validate their efficacy. Experimental data is presented to offer an objective analysis of performance, supported by detailed experimental protocols and visualizations to elucidate key signaling pathways and workflows.
This compound, a classic ganglionic blocking agent, exerts its effect by acting as a non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits neurotransmission between pre- and postganglionic neurons of both the sympathetic and parasympathetic nervous systems. The physiological consequences of this action are profound and serve as key readouts for validating its ganglionic blocking effect. This guide will explore these readouts in detail, comparing the effects of this compound with other ganglionic blockers like mecamylamine and trimethaphan.
Comparative Analysis of Ganglionic Blockers
The primary physiological readouts for validating the effect of ganglionic blockers are changes in blood pressure and heart rate. These systemic effects are a direct consequence of the blockade of autonomic outflow to the cardiovascular system.
Blood Pressure and Heart Rate Modulation
Ganglionic blockade leads to a decrease in both sympathetic and parasympathetic tone. The net effect on blood pressure is a reduction due to the blockade of sympathetic vasoconstrictor tone, leading to vasodilation. The effect on heart rate is dependent on the baseline autonomic tone of the individual.
Table 1: Comparative Effects of Ganglionic Blockers on Mean Arterial Pressure (MAP) in Conscious Rats
| Ganglionic Blocker | Dose (mg/kg) | Peak Depressor Response (mmHg) |
| This compound | 20 | -44 ± 2[1] |
| Trimethaphan | 20 | -45 ± 2[1] |
| Chlorisondamine | 2.5 | -47 ± 3[1] |
Table 2: Comparative Effects of Ganglionic Blockers on Heart Rate
| Ganglionic Blocker | Species | Effect on Heart Rate | Notes |
| This compound | Human, Rat | Variable; can cause tachycardia or bradycardia | Dependent on baseline vagal tone.[2][3] |
| Mecamylamine | Human | Tachycardia | Often a reflex response to hypotension.[3] |
| Trimethaphan | Human | Tachycardia | Often a reflex response to hypotension.[3] |
Neurotransmitter Release
A more direct method to validate ganglionic blockade is to measure the release of neurotransmitters, primarily acetylcholine (ACh), from autonomic ganglia. Ganglionic blockers are expected to reduce the evoked release of ACh from preganglionic nerve terminals.
Table 3: Comparative Effects of Ganglionic Blockers on Nicotine-Induced Currents in Cultured Superior Cervical Ganglion Neurons
| Ganglionic Blocker | IC50 (mmol/L) for antagonizing 0.08 mmol/L nicotine |
| Mecamylamine | 0.0012[4] |
| This compound | 0.0095[4] |
Note: While this table indicates the potency in antagonizing nicotine-induced currents, direct comparative quantitative data on the inhibition of acetylcholine release from ganglia is limited. Some studies suggest that mecamylamine may have a presynaptic effect on transmitter release, unlike this compound.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the findings.
In Vivo Blood Pressure Measurement in Rats Following Ganglionic Blockade
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the hypotensive effects of ganglionic blockers.
Materials:
-
Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane or sodium pentobarbital)
-
Arterial catheter (e.g., PE-50 tubing)
-
Pressure transducer
-
Data acquisition system
-
This compound or other ganglionic blockers
-
Heparinized saline
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose the carotid artery and insert an arterial catheter filled with heparinized saline.
-
Connect the catheter to a pressure transducer linked to a data acquisition system to record baseline mean arterial pressure (MAP).
-
Allow the animal to stabilize for a period of 20-30 minutes.
-
Administer a bolus intravenous injection of the ganglionic blocker (e.g., this compound at 20 mg/kg).
-
Continuously record the MAP for at least 60 minutes to observe the peak depressor response and the duration of action.
-
Analyze the data by comparing the MAP before and after drug administration.
Heart Rate Variability (HRV) Analysis in Rodents Under Ganglionic Blockade
HRV analysis is a non-invasive method to assess the autonomic nervous system's influence on the heart. Ganglionic blockade is expected to significantly reduce HRV.
Materials:
-
Conscious, freely moving rats with implanted ECG telemeters or restrained rats with surface electrodes.
-
ECG recording system.
-
HRV analysis software.
-
This compound or other ganglionic blockers.
Procedure:
-
Record a baseline ECG in the conscious rat for a stable period (e.g., 30 minutes).
-
Administer the ganglionic blocker (e.g., this compound infusion).
-
Continue to record the ECG for a designated period after drug administration.
-
Extract the R-R intervals from the ECG recordings.
-
Perform time-domain and frequency-domain analysis of the R-R intervals using HRV analysis software.
-
Time-Domain Parameters: SDNN (standard deviation of all NN intervals), RMSSD (root mean square of successive differences between NN intervals).
-
Frequency-Domain Parameters: LF (low frequency, 0.19-0.74 Hz in rats), HF (high frequency, 0.78-2.5 Hz in rats) power.
-
-
Compare the HRV parameters before and after ganglionic blockade. A significant reduction in both time- and frequency-domain parameters is indicative of successful ganglionic blockade.[6][7]
In Vitro Acetylcholine (ACh) Release Measurement from Superior Cervical Ganglion
This protocol measures the release of ACh from isolated sympathetic ganglia to directly assess the impact of ganglionic blockers on neurotransmission.
Materials:
-
Superior cervical ganglia isolated from rats or mice.
-
Krebs solution.
-
[³H]-choline for radiolabeling.
-
High potassium (K⁺) solution to evoke depolarization.
-
Scintillation counter.
-
This compound or other ganglionic blockers.
Procedure:
-
Isolate the superior cervical ganglia and incubate them in Krebs solution containing [³H]-choline to label the ACh stores.
-
Wash the ganglia with fresh Krebs solution to remove excess radiolabel.
-
Perfuse the ganglia with Krebs solution and collect fractions of the perfusate at regular intervals to measure basal [³H]-ACh release.
-
Stimulate ACh release by perfusing with a high K⁺ Krebs solution.
-
To test the effect of a ganglionic blocker, pre-incubate the ganglia with the drug (e.g., this compound) before and during the high K⁺ stimulation.
-
Measure the radioactivity in the collected perfusate fractions using a scintillation counter to quantify the amount of [³H]-ACh released.
-
Compare the K⁺-evoked ACh release in the presence and absence of the ganglionic blocker.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of ganglionic transmission and the site of action for this compound.
Caption: Experimental workflow for in vivo blood pressure measurement.
Caption: Experimental workflow for in vitro acetylcholine release assay.
References
- 1. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 4. [Difference in action sites between mecamylamine and this compound on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of autonomic ganglion blockade on fractal and spectral components of blood pressure and heart rate variability in free-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analysis of heart rate variability in unrestrained rats. Validation of method and results - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethonium's Cardiovascular Impact: A Comparative Analysis in Wistar and Spontaneously Hypertensive Rats
A comprehensive examination of the ganglionic blocker Hexamethonium reveals a more pronounced hypotensive effect in spontaneously hypertensive rats (SHR) compared to their normotensive Wistar counterparts, highlighting underlying differences in autonomic nervous system regulation. This guide synthesizes key experimental findings, providing a detailed comparison of this compound's effects on crucial cardiovascular parameters.
This compound, a nicotinic acetylcholine receptor antagonist, functions as a ganglionic blocker by inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2][3] This action leads to significant alterations in cardiovascular function, primarily affecting blood pressure and heart rate. The degree of these effects, however, differs notably between normotensive Wistar rats and the genetically hypertensive SHR model, a difference that is particularly evident at higher doses of the drug.[4][5]
Comparative Effects on Cardiovascular Parameters
Experimental data consistently demonstrates that while this compound reduces blood pressure and heart rate in both Wistar rats and SHRs, the magnitude of this response is significantly greater in the hypertensive strain, especially at higher dosages.[4][5][6]
A key study investigating the dose-dependent effects of intravenous this compound administration found that at lower doses (0.2 and 1.0 mg/kg), there were no significant differences in the reduction of mean arterial pressure (MAP), renal sympathetic nerve activity (RSNA), and heart rate (HR) between the two strains. However, at higher doses (5.0 and 25.0 mg/kg), this compound induced a greater reduction in both MAP and RSNA in SHRs compared to Wistar rats.[4][5] This suggests an enhanced reliance on sympathetic activity to maintain high blood pressure in the SHR model.[4][5][7]
Interestingly, the fall in blood pressure after this compound administration was significantly greater in hypertensive rats, even though the absolute blood pressure levels reached after the drug's effect were not significantly different between the strains.[6] This indicates that the elevated initial blood pressure in SHRs is largely sustained by mechanisms that are inhibited by ganglionic blockade.
While some studies suggest that the percentage reduction in arterial pressure is equivalent between young and adult SHRs and their normotensive controls (Wistar-Kyoto, WKY), the absolute reduction is greater in the hypertensive animals due to their higher baseline pressures.[8] It is important to note that Wistar-Kyoto (WKY) rats are often used as the normotensive control for SHRs, though some research suggests that Wistar rats may also serve as a suitable control.[9][10]
The enhanced sympathetic activity in SHRs is a well-documented characteristic of this hypertensive model.[11][12][13] The greater hypotensive response to this compound in SHRs further supports the concept that this heightened sympathetic drive is a crucial factor in the maintenance of their hypertension.[4][7]
Below is a summary of the quantitative effects of this compound on key cardiovascular parameters in Wistar rats and SHRs.
| Parameter | Rat Strain | This compound Dosage | Effect | Reference |
| Mean Arterial Pressure (MAP) | Wistar | Low (0.2, 1.0 mg/kg) | Significant Reduction | [4][5] |
| SHR | Low (0.2, 1.0 mg/kg) | Significant Reduction (similar to Wistar) | [4][5] | |
| Wistar | High (5.0, 25.0 mg/kg) | Significant Reduction | [4][5] | |
| SHR | High (5.0, 25.0 mg/kg) | Greater Reduction than Wistar | [4][5] | |
| Heart Rate (HR) | Wistar | All doses (0.2-25.0 mg/kg) | Significant Reduction | [4][5] |
| SHR | All doses (0.2-25.0 mg/kg) | Significant Reduction (no significant difference from Wistar) | [4][5] | |
| Renal Sympathetic Nerve Activity (RSNA) | Wistar | High (5.0, 25.0 mg/kg) | Significant Reduction | [4][5] |
| SHR | High (5.0, 25.0 mg/kg) | Greater Reduction than Wistar | [4][5] |
Experimental Protocols
The following provides a generalized methodology for experiments investigating the effects of this compound in rats, based on common practices cited in the literature.
Animal Preparation:
-
Male Wistar and spontaneously hypertensive rats are used.
-
Animals are anesthetized, often with agents like sodium pentobarbital.
-
Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration.
-
For renal sympathetic nerve activity (RSNA) recording, the left kidney is exposed, and a branch of the renal nerve is isolated and placed on a pair of silver wire electrodes.
Drug Administration:
-
This compound is dissolved in a suitable vehicle, such as saline.
-
The drug is administered intravenously as a bolus injection or a cumulative infusion.
-
A range of doses is typically tested to determine dose-dependent effects.
Data Acquisition and Analysis:
-
Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded from the arterial catheter.
-
RSNA is recorded, amplified, filtered, and integrated.
-
Baseline values are recorded before drug administration.
-
The peak changes in MAP, HR, and RSNA after this compound administration are measured.
-
Statistical analysis is performed to compare the responses between the Wistar and SHR groups.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of the sympathetic nervous system to vascular resistance in conscious young and adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Development of autonomic control of heart rate in genetically hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autonomic control of heart rate and blood pressure in spontaneously hypertensive rats during aversive classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the sympathetic nervous system activity between spontaneously hypertensive and Wistar-Kyoto rats to respond to blood pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Unraveling Autonomic Control with Hexamethonium versus Genetic Knockout Models
A deep dive into the cross-validation of Hexamethonium's broad-spectrum autonomic blockade with the targeted approach of nicotinic acetylcholine receptor subunit knockouts, providing researchers with a comprehensive guide to understanding their respective impacts on physiological systems.
In the realm of autonomic nervous system research, the pharmacological tool this compound and genetic knockout models of nicotinic acetylcholine receptor (nAChR) subunits stand as two powerful yet distinct approaches to dissecting the intricate pathways of neural control. This compound, a classic ganglionic blocking agent, provides a broad, non-selective blockade of neuronal nAChRs in both sympathetic and parasympathetic ganglia.[1] In contrast, genetic knockout models offer a highly specific lens by deleting individual nAChR subunits, allowing for a granular examination of their precise physiological roles. This guide provides a comparative analysis of the outcomes observed with this compound and those from key nAChR subunit knockout models, offering valuable insights for researchers in pharmacology and drug development.
Mechanism of Action: A Broad Stroke vs. a Fine Point
This compound induces a widespread "pharmacological sympathectomy and parasympathectomy" by physically occluding the ion pore of neuronal nAChRs in autonomic ganglia, thereby preventing depolarization and neurotransmission.[1] This non-selective blockade affects a wide array of nAChR subtypes. In contrast, genetic knockout models achieve their effect by eliminating the expression of a single nAChR subunit, such as α3 or β4, which are critical components of the predominant ganglionic nAChRs.[2][3] The resulting phenotype reveals the specific contribution of that subunit to overall autonomic function.
Cardiovascular System: A Tale of Two Approaches
The cardiovascular system is a primary target for autonomic regulation, and both this compound and relevant nAChR knockouts induce significant alterations in its function.
Table 1: Comparative Cardiovascular Phenotypes
| Parameter | This compound Administration (in Wild-Type Mice) | α3 Subunit Knockout Mice | β4 Subunit Knockout Mice |
| Mean Arterial Pressure (MAP) | Significant decrease.[4][5] | Lower baseline MAP compared to wild-type. | Lower baseline MAP compared to wild-type. |
| Heart Rate (HR) | Variable; can decrease or remain unchanged depending on the dominant tone.[4] | Higher basal heart rate.[6] | Higher basal heart rate.[6] |
| Response to Autonomic Stimulation | Abolishes pressor and depressor responses to ganglionic stimulants.[7] | Markedly attenuated cardiovascular reflexes. | Attenuated bradycardiac response to vagal stimulation.[2] |
| This compound Sensitivity | N/A | N/A | Increased sensitivity to this compound-induced blockade at low doses.[2] |
Urogenital System: Insights into Bladder Control
Autonomic innervation is crucial for normal bladder function. The divergent effects of this compound and specific nAChR knockouts on the urinary system provide valuable information on the nicotinic control of micturition.
Table 2: Comparative Urogenital Phenotypes
| Parameter | This compound Administration (in Wild-Type Mice) | α3 Subunit Knockout Mice | β4 Subunit Knockout Mice |
| Bladder Phenotype | Can induce urinary retention. | Bladder overdistention and urinary retention. | No major bladder dysfunction in vivo, but bladder strips do not respond to nicotine. |
| Bladder Contractility | Inhibits nicotine-induced bladder contractions.[8] | Bladder strips do not respond to nicotine. | Bladder strips do not respond to nicotine. |
| Response to Cholinergic Agonists | Does not block muscarinic agonist-induced contractions. | Normal contractile response to muscarinic agonists. | Normal contractile response to muscarinic agonists. |
Ocular System: A Window into Autonomic Tone
Pupil diameter is a readily accessible indicator of the balance between sympathetic and parasympathetic tone. The effects of this compound and nAChR knockouts on pupillary function further illustrate their impact on the autonomic nervous system.
Table 3: Comparative Ocular Phenotypes
| Parameter | This compound Administration (in Wild-Type Mice) | α3 Subunit Knockout Mice | β4 Subunit Knockout Mice |
| Pupil Diameter | Mydriasis (pupil dilation) due to blockade of parasympathetic input to the iris sphincter muscle. | Mydriasis. | Mydriasis. |
| Pupillary Light Reflex | Impaired or absent. | Impaired or absent. | Impaired or absent. |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Deficiency of nicotinic acetylcholine receptor beta 4 subunit causes autonomic cardiac and intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha3 and beta4 nicotinic acetylcholine receptor subunits are necessary for nicotine-induced seizures and hypolocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pupillometer [bio-protocol.org]
- 8. Using caveolin-1 knockout mouse to study impaired detrusor contractility and disrupted muscarinic activity in the aging bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethonium's Receptor Interaction Profile: A Comparative Analysis of Muscarinic and Nicotinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexamethonium's interaction with muscarinic and nicotinic acetylcholine receptor subtypes. The information presented is supported by experimental data to offer an objective overview of its receptor pharmacology.
This compound is a well-established pharmacological tool, historically used as a ganglionic blocker.[1] Its mechanism of action is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), where it functions as a non-depolarizing antagonist.[1] In contrast, its interaction with muscarinic acetylcholine receptors (mAChRs) is significantly weaker.[2] This guide delves into the specifics of these interactions, presenting quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways.
Quantitative Comparison of this compound's Binding Affinities
This compound exhibits a clear and pronounced selectivity for nicotinic receptors over muscarinic receptors. While it acts as a potent antagonist at ganglionic nicotinic receptors, its affinity for muscarinic receptor subtypes is several orders of magnitude lower. The following tables summarize the available quantitative data on this compound's binding affinities.
| Muscarinic Receptor Subtype | This compound pKi | This compound Ki (µM) |
| M1 (human cerebrocortical) | 3.28[2] | 524.8 |
| M2 (human cardiac) | 3.68[2] | 208.9 |
| M3 (human submaxillary gland) | 2.61[2] | 2454.7 |
| M4 | Data not readily available | Data not readily available |
| M5 | Data not readily available | Data not readily available |
| Table 1: this compound Affinity for Muscarinic Receptor Subtypes. The pKi values were determined through competition radioligand binding studies.[2] Ki values were calculated from the pKi values (Ki = 10^(-pKi) * 10^6). |
| Nicotinic Receptor Subtype | This compound IC50 (µM) | Notes |
| Brain Nicotinic Receptors | > 50[3] | Determined by displacement of (-)-[3H]nicotine binding in human brain membranes. |
| Ganglionic Nicotinic Receptors | Not explicitly quantified in the provided search results, but effective as a blocker in functional assays.[4] | This compound is a known ganglionic blocker, indicating functional antagonism at subtypes like α3β4. |
| Table 2: this compound Affinity for Nicotinic Receptor Subtypes. The available data highlights this compound's low affinity for the mixed population of nicotinic receptors in the brain, while its functional effects confirm its antagonist activity at ganglionic subtypes. |
Signaling Pathways
The differential interaction of this compound with muscarinic and nicotinic receptors stems from the fundamental differences in their structure and signaling mechanisms.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate slower, modulatory neurotransmission. They are classified into five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq proteins, activating phospholipase C (PLC) which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of acetylcholine, the receptor's central ion channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and the generation of an action potential. This compound acts as a non-competitive antagonist, blocking the ion channel pore rather than competing with acetylcholine at the binding site.[1]
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through radioligand binding assays and in vitro functional studies.
Competition Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the general steps for determining the binding affinity (Ki) of a compound like this compound for muscarinic receptor subtypes.
Detailed Methodological Steps:
-
Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtype of interest (e.g., human cerebrocortex for M1, heart for M2, submaxillary gland for M3) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[2]
-
Incubation: The membrane preparation is incubated in a buffer solution with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor drug to generate a competition curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays for Nicotinic Receptor Antagonism
Functional assays are crucial for determining the effect of a compound on receptor activity. For this compound's antagonist activity at ganglionic nicotinic receptors, isolated tissue bath experiments are commonly employed.
Example Protocol: Isolated Tissue Bath Experiment
-
Tissue Preparation: An appropriate tissue containing autonomic ganglia and a measurable response to nicotinic stimulation (e.g., a blood vessel preparation) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist Response: A nicotinic agonist (e.g., acetylcholine in the presence of a muscarinic antagonist, or a specific nicotinic agonist) is added to the bath in increasing concentrations to establish a control concentration-response curve. The tissue response (e.g., contraction) is measured.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined period.
-
Agonist Response in Presence of Antagonist: The concentration-response curve to the nicotinic agonist is repeated in the presence of this compound.
-
Data Analysis: The antagonist effect is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
Conclusion
The experimental data unequivocally demonstrate that this compound is a potent antagonist of ganglionic nicotinic acetylcholine receptors, while exhibiting very weak affinity for muscarinic acetylcholine receptor subtypes. Its primary mechanism of action at nicotinic receptors is through non-competitive blockade of the ion channel pore. This pronounced selectivity makes this compound a valuable pharmacological tool for isolating and studying nicotinic versus muscarinic cholinergic signaling pathways in various physiological and pathological contexts. Researchers and drug development professionals should consider this distinct receptor interaction profile when utilizing this compound in their experimental designs.
References
- 1. The interaction of this compound with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of this compound with muscarinic receptor subtypes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethonium vs. Nicotine: A Comparative Analysis of Their Effects on Stellate Ganglion Discharges
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of Hexamethonium and nicotine on the discharges of the stellate ganglion. The information presented is based on experimental data and is intended to serve as a valuable resource for researchers in the fields of autonomic pharmacology and drug development.
Introduction
The stellate ganglion, a critical component of the sympathetic nervous system, plays a pivotal role in regulating physiological functions of the head, neck, upper limbs, and thoracic viscera. The modulation of its neuronal activity by pharmacological agents is of significant interest for both basic research and clinical applications. This guide focuses on two key modulators of nicotinic acetylcholine receptors (nAChRs), which are fundamental to ganglionic transmission: this compound, a classic ganglionic blocker, and nicotine, a well-known agonist. Understanding their distinct mechanisms of action and resultant effects on stellate ganglion discharges is crucial for the development of targeted therapeutics.
This compound is a non-depolarizing ganglionic blocker that acts as a neuronal nAChR antagonist.[1] It obstructs the ion pore of the receptor, thereby inhibiting the transmission of nerve impulses in both sympathetic and parasympathetic ganglia.[1] In contrast, nicotine is a potent agonist of nAChRs, mimicking the action of acetylcholine to stimulate these receptors and induce depolarization.[2][3]
Comparative Effects on Stellate Ganglion Discharges: Quantitative Data
The following table summarizes the key quantitative findings from a study on the isolated hamster stellate ganglion, comparing the effects of this compound and nicotine on postganglionic discharges elicited by tetanic preganglionic stimulation.
| Parameter | This compound (10⁻³ M) | Nicotine (10⁻³ M) | Key Findings |
| Amplitude of Afterdischarges | Smaller | Larger | Nicotine produces afterdischarges of a greater amplitude compared to this compound.[4] |
| Duration of Afterdischarges | Smaller | Larger | The duration of afterdischarges is longer in the presence of nicotine than in the presence of this compound.[4] |
| Effect on Nicotine-Induced Discharges | Decreased amplitude and duration | - | This compound reduces the amplitude and duration of afterdischarges that are elicited in the presence of nicotine.[4] |
| Effect on Muscarinic Agonist (McN-A-343) Discharges | Depressed discharges | No effect after 30 min application | This compound exhibits a direct depressant effect on the muscarinic synaptic membrane.[4] |
Experimental Protocols
The following sections detail the methodologies for key experiments investigating the effects of this compound and nicotine on stellate ganglion discharges.
In Vitro Stellate Ganglion Preparation and Recording
This protocol is adapted from studies on isolated mammalian ganglia.[4]
Objective: To record postganglionic discharges from an isolated stellate ganglion in response to preganglionic stimulation and drug application.
Materials:
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgCl₂ 1.2, NaHCO₃ 25, NaH₂PO₄ 1.2, glucose 11)
-
This compound bromide
-
Nicotine bitartrate
-
Dissection microscope
-
Suction electrodes for stimulation and recording
-
Amplifier and data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Ganglion Dissection: Euthanize a hamster (or other suitable small mammal) and dissect out the stellate ganglion with its preganglionic (thoracic sympathetic chain) and postganglionic (cardiac) nerves intact.
-
Mounting: Place the ganglion in a recording chamber continuously perfused with oxygenated Krebs solution at a constant temperature (e.g., 37°C).
-
Stimulation and Recording:
-
Draw the preganglionic nerve into a suction electrode for electrical stimulation.
-
Draw a postganglionic nerve into another suction electrode to record compound action potentials.
-
-
Drug Application:
-
Dissolve this compound and nicotine in Krebs solution to the desired concentrations.
-
Switch the perfusion to the drug-containing solution to observe its effects.
-
-
Data Acquisition:
-
Apply tetanic stimulation to the preganglionic nerve (e.g., 20 Hz for 10 seconds) to elicit postganglionic afterdischarges.
-
Record and analyze the amplitude and duration of these discharges before and after the application of this compound and nicotine.
-
Voltage-Clamp Analysis of Nicotinic Receptor Blockade
This protocol is based on techniques used to study the mechanism of action of nAChR antagonists.[5][6][7]
Objective: To investigate the voltage-dependent block of nAChRs by this compound in ganglion cells.
Materials:
-
Isolated ganglion cells from the stellate ganglion
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes
-
Solutions: Extracellular solution, intracellular solution with a fluorescent dye, and solutions containing acetylcholine (ACh) and this compound.
Procedure:
-
Cell Preparation: Isolate individual neurons from the stellate ganglion using enzymatic digestion and mechanical dissociation.
-
Patch-Clamp Recording:
-
Establish a whole-cell voltage-clamp recording from a single ganglion neuron.
-
Hold the membrane potential at a set value (e.g., -60 mV).
-
-
Agonist Application:
-
Apply ACh to the cell via a puffer pipette to evoke an inward current mediated by nAChRs.
-
-
Antagonist Application:
-
Perfuse the cell with a solution containing this compound.
-
Apply ACh again in the presence of this compound and observe the reduction in the current amplitude.
-
-
Voltage Dependence:
-
Step the membrane potential to different values (e.g., from -100 mV to +50 mV) during the application of ACh and this compound to determine if the block is voltage-dependent.
-
Analyze the current-voltage relationship to characterize the nature of the block.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and the mechanisms of action of this compound and nicotine at the ganglionic synapse.
Caption: Basal ganglionic transmission via acetylcholine.
Caption: Nicotine's agonistic effect on nAChRs.
Caption: this compound's antagonistic action on nAChRs.
Conclusion
This compound and nicotine exert opposing effects on stellate ganglion discharges due to their distinct interactions with neuronal nicotinic acetylcholine receptors. Nicotine, as an agonist, enhances ganglionic transmission, leading to increased postganglionic discharges. Conversely, this compound, as a non-competitive antagonist, blocks the nAChR ion channel, thereby inhibiting ganglionic transmission and reducing discharges. Furthermore, evidence suggests that this compound may also have a direct depressant effect on muscarinic receptors within the ganglion.[4] This comparative analysis provides a foundational understanding for researchers investigating the pharmacological modulation of the autonomic nervous system and for the development of drugs targeting ganglionic transmission.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Effects of nicotine and this compound on discharges in the stellate ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modes of this compound action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison between mechanisms of action of different nicotinic blocking agents on rat submandibular ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of acetylcholine antagonists on rat parasympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Hexamethonium Against Other Cholinergic Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexamethonium with other key cholinergic antagonists, focusing on its specificity at various nicotinic and muscarinic acetylcholine receptors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
This compound is a classic ganglionic blocker, historically used as an antihypertensive agent.[1] Its primary mechanism of action is the non-competitive blockade of the ion pore of neuronal nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[2] This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to its characterization as a non-specific ganglionic blocker.[2][3] Unlike competitive antagonists that bind directly to the acetylcholine (ACh) binding site, this compound acts as an open-channel blocker.[4] It is a quaternary ammonium compound and therefore does not readily cross the blood-brain barrier.[3]
This guide will compare the specificity and potency of this compound with other cholinergic antagonists, including Mecamylamine and Trimethaphan, at various nAChR subtypes and muscarinic acetylcholine receptors (mAChRs).
Data Presentation: Quantitative Comparison of Cholinergic Antagonists
The following tables summarize the available quantitative data on the binding affinity and inhibitory potency of this compound and other selected cholinergic antagonists.
Table 1: Antagonist Activity at Nicotinic Acetylcholine Receptors (nAChRs)
| Antagonist | Receptor Subtype | Test System | Parameter | Value | Reference |
| This compound | General Neuronal nAChRs | Human Brain Membranes | IC50 | > 50 µM | [5] |
| α4β2 | Human (HEK293 cells) | Inhibition | Strong at > 10 µM | [4] | |
| Mecamylamine | α3β4 | - | IC50 | 0.19 µM | [6] |
| α4β2 | - | IC50 | - | ||
| α7 | - | IC50 | - | ||
| Trimethaphan | General Neuronal nAChRs | Dog Mesenteric Artery | Relative Potency | ~1/4 of this compound | [7] |
Note: More specific IC50 or Ki values for this compound and Trimethaphan against a wider range of individual nAChR subtypes are limited in the reviewed literature.
Table 2: Antagonist Activity at Muscarinic Acetylcholine Receptors (mAChRs)
| Antagonist | Receptor Subtype | Test System | Parameter | Value | Reference |
| This compound | M1 | Rat Cerebral Cortex | pKi | 3.28 | |
| M2 | Rat Heart | pKi | 3.68 | ||
| M3 | Rat Submaxillary Gland | pKi | 2.61 | ||
| M2 (Atrial) | Guinea-pig Left Atria | pKB | 3.80 | ||
| Muscarinic | Canine Saphenous Vein | pKB | 3.75 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for various nAChR and mAChR subtypes.
Materials:
-
Cell membranes expressing the receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the receptor subtype (e.g., [³H]epibatidine for nAChRs, [³H]QNB for mAChRs).
-
Test antagonist (this compound, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This technique allows for the functional characterization of antagonist effects on ion channel activity.
Objective: To measure the inhibitory effect of this compound and other antagonists on ACh-induced currents in cells expressing specific nAChR subtypes.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes.
-
Pipette puller.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).
-
Acetylcholine (agonist).
-
Test antagonist (this compound, etc.).
Procedure:
-
Cell Preparation: Plate cells expressing the target nAChR subtype on coverslips.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a known concentration of acetylcholine to the cell to evoke an inward current through the nAChRs.
-
Antagonist Application: Co-apply the antagonist with acetylcholine or pre-apply the antagonist before agonist application.
-
Data Acquisition and Analysis: Record the currents in the absence and presence of the antagonist. Measure the peak amplitude of the ACh-evoked currents. Plot the percentage of inhibition of the current against the antagonist concentration to determine the IC50 value.
Isolated Guinea Pig Ileum for Ganglionic Blockade Assessment
This classic pharmacological preparation is used to assess the functional effects of ganglionic blockers on smooth muscle contraction.
Objective: To evaluate the inhibitory effect of this compound on neurally-mediated contractions of the guinea pig ileum.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Stimulating electrodes for field stimulation.
-
Nicotinic agonist (e.g., nicotine or DMPP).
-
Test antagonist (this compound, etc.).
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the Tyrode's solution for at least 30-60 minutes.
-
Stimulation: Elicit contractions by either adding a nicotinic agonist to the bath or by electrical field stimulation of the intrinsic nerves.
-
Antagonist Addition: Add the antagonist to the bath at various concentrations and allow it to incubate with the tissue.
-
Measurement of Inhibition: Re-apply the agonist or electrical stimulation in the presence of the antagonist and record the contractile response.
-
Data Analysis: Calculate the percentage of inhibition of the contractile response at each antagonist concentration. Construct a concentration-response curve to determine the potency of the antagonist (e.g., pA2 value from a Schild plot).
Mandatory Visualizations
Signaling Pathway of Acetylcholine at the Autonomic Ganglion and Blockade by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugcentral.org]
- 4. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Difference in action sites between mecamylamine and this compound on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating History: A Modern Lens on Hexamethonium's Ganglionic Blockade
A Comparative Guide for Researchers in Pharmacology and Drug Development
The study of Hexamethonium, a pioneering ganglionic blocking agent, offers a compelling narrative of pharmacological discovery and the evolution of research methodologies. Initially hailed as a breakthrough for treating severe hypertension in the mid-20th century, its clinical use was ultimately curtailed by a profound lack of specificity, leading to a wide array of side effects.[1][2][3][4] This guide provides a comparative analysis of the historical studies that first defined this compound's action with the sophisticated techniques available to researchers today. By replicating these foundational experiments with modern tools, we can achieve a more nuanced understanding of ganglionic neurotransmission and develop more targeted therapeutics.
This compound functions as a non-depolarizing antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1] Unlike competitive antagonists that vie for the acetylcholine binding site, this compound primarily obstructs the ion pore of the receptor, thereby preventing the propagation of nerve impulses in both the sympathetic and parasympathetic nervous systems.[1][5] This non-selective action, while effective in lowering blood pressure, also led to predictable but problematic side effects such as urinary retention, dry mouth, and blurred vision.[4]
This guide will delve into the experimental protocols, data presentation, and conceptual frameworks that separate historical this compound research from contemporary approaches.
Then and Now: A Tale of Two Methodologies
The evolution of pharmacological research is starkly illustrated when comparing the techniques used to study this compound in the 1950s with those employed in modern laboratories. Historical studies predominantly relied on in vivo animal models and isolated organ bath preparations to characterize the drug's physiological effects. In contrast, modern research leverages a suite of powerful technologies that allow for investigation at the molecular, cellular, and systemic levels with unprecedented precision.
Data Presentation: From Systemic Observations to Molecular Specificity
The quantitative data gleaned from historical and modern studies, while both valuable, differ significantly in their scope and resolution.
Table 1: Comparison of Quantitative Data from Historical and Modern Studies
| Data Point | Historical this compound Studies | Modern Replicative Studies |
| Primary Endpoint | Change in mean arterial blood pressure (mmHg) in animal models.[3][6] | IC50/Ki values for specific nAChR subtypes (e.g., α3β4, α7).[7] |
| Secondary Endpoints | Heart rate changes, inhibition of gastrointestinal motility, pupillary response.[4] | Single-channel conductance, open-channel block kinetics, neurotransmitter release profiles (e.g., acetylcholine, norepinephrine).[5][8] |
| Measurement Technique | Direct cannulation and pressure transducers. | Patch-clamp electrophysiology, high-throughput automated electrophysiology, liquid chromatography-mass spectrometry (LC-MS).[7][9][10] |
| Specificity | Systemic effects reflecting blockade of all autonomic ganglia.[11] | Subtype-selective receptor binding and functional blockade.[7] |
| Throughput | Low; typically one animal or tissue preparation at a time. | High; capable of screening thousands of compounds against multiple targets.[12][13] |
Experimental Protocols: A Step-by-Step Comparison
To appreciate the methodological shift, let's compare a representative historical protocol with its modern counterparts.
Historical Protocol: In Vivo Blood Pressure Measurement in a Canine Model
This protocol is a composite of typical methodologies described in mid-20th-century pharmacological literature for assessing antihypertensive agents.[3][6]
Objective: To determine the effect of this compound on mean arterial blood pressure.
Materials:
-
Adult mongrel dog (10-15 kg)
-
Sodium pentobarbital for anesthesia
-
Saline solution
-
This compound bromide solution
-
Mercury manometer or pressure transducer connected to a chart recorder
-
Surgical instruments for cannulation
Methodology:
-
Anesthetize the dog with an intravenous injection of sodium pentobarbital.
-
Perform a tracheotomy to ensure a clear airway.
-
Expose the carotid artery and femoral vein through surgical incisions.
-
Cannulate the carotid artery and connect the cannula to a mercury manometer or pressure transducer to record blood pressure continuously.
-
Cannulate the femoral vein for intravenous drug administration.
-
Allow the animal's blood pressure to stabilize and record a baseline reading for 15-20 minutes.
-
Administer a bolus intravenous injection of this compound bromide.
-
Continuously record the blood pressure for at least 60 minutes post-injection, noting the magnitude and duration of the hypotensive response.
-
(Optional) Administer a pressor agent like norepinephrine to assess the degree of sympathetic blockade.
Modern Protocol Suite: A Multi-faceted Approach
Modern research would dissect the effects of this compound using a combination of techniques to build a comprehensive profile of its pharmacological activity.
1. Automated Patch-Clamp Electrophysiology for nAChR Subtype Selectivity
This protocol utilizes high-throughput systems to assess the potency of this compound on specific nAChR subtypes expressed in cell lines.[7]
Objective: To determine the concentration-dependent inhibition of specific human nAChR subtypes by this compound.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human nAChR subtypes (e.g., α3β4, α4β2, α7)
-
Automated patch-clamp system (e.g., IonWorks Barracuda)
-
Extracellular and intracellular recording solutions
-
Acetylcholine (agonist)
-
This compound solutions at various concentrations
Methodology:
-
Culture the transfected CHO cells according to standard protocols.
-
Prepare a cell suspension and load it into the automated patch-clamp system.
-
The system will automatically establish whole-cell patch-clamp recordings from multiple cells simultaneously.
-
Apply a pulse of acetylcholine to establish a baseline receptor activation current.
-
Pre-incubate cells with varying concentrations of this compound for a defined period.
-
Apply a second pulse of acetylcholine in the presence of this compound and record the inhibited current.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Fit the concentration-response data to a logistical equation to determine the IC50 value for each nAChR subtype.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Neurotransmitter Analysis
This method allows for the precise quantification of neurotransmitters in biological samples, providing insight into the downstream consequences of ganglionic blockade.[8][10]
Objective: To measure the effect of this compound on the release of norepinephrine and acetylcholine from isolated ganglia or in microdialysis samples from animal models.
Materials:
-
Superior cervical ganglion preparation or in vivo microdialysis setup
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Internal standards for norepinephrine and acetylcholine
-
Sample preparation reagents (e.g., solid-phase extraction cartridges)
Methodology:
-
Sample Collection:
-
In Vitro: Perfuse an isolated superior cervical ganglion with aCSF. Collect baseline perfusate samples. Stimulate the preganglionic nerve to elicit neurotransmitter release and collect samples. Add this compound to the perfusate, stimulate the nerve again, and collect the final set of samples.
-
In Vivo: Implant a microdialysis probe into a target tissue (e.g., spleen) of an anesthetized animal. Perfuse the probe with aCSF and collect baseline dialysate. Administer this compound systemically and continue to collect dialysate samples.
-
-
Sample Preparation: Add internal standards to all samples. Perform solid-phase extraction to concentrate the analytes and remove interfering substances.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The HPLC separates the neurotransmitters based on their physicochemical properties. The MS/MS detector provides highly selective and sensitive quantification of each neurotransmitter by monitoring specific precursor-to-product ion transitions.
-
Data Analysis: Quantify the concentration of norepinephrine and acetylcholine in each sample by comparing their peak areas to those of the internal standards.
Visualizing the Concepts: Pathways and Workflows
Diagrams created using Graphviz's DOT language provide a clear visual representation of the complex biological and experimental processes involved.
Caption: Signaling pathway of this compound at the autonomic ganglion.
Caption: Experimental workflow for a historical in vivo this compound study.
Caption: Integrated workflow for modern this compound studies.
Conclusion
Revisiting the study of this compound with modern techniques is more than an academic exercise. It allows for a precise deconstruction of its mechanism of action, revealing nuances of nAChR pharmacology that were impossible to discern with historical methods. High-throughput screening can identify more selective ganglionic blockers, while advanced analytical techniques can quantify the precise impact of these compounds on neurotransmitter dynamics.[7][10] By standing on the shoulders of pioneering pharmacologists and employing the powerful tools of modern science, we can refine our understanding of autonomic pharmacology and pave the way for safer, more effective therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | drug | Britannica [britannica.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Method for Identifying Neurotransmitters and Their Metabolites [thermofisher.com]
- 9. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Analysis of Neurotransmitter Shifting during Neurogenesis and Neurodegeneration of PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 12. High-throughput screening of drug-binding dynamics to HERG improves early drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Hexamethonium: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Hexamethonium, a ganglionic blocker used in research to inhibit neurotransmission, requires careful handling and disposal.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, ensuring compliance with regulations and minimizing environmental impact.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the compound you are using (e.g., this compound Bromide, Chloride, or Hydroxide).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Hand Protection: Use suitable chemical-resistant gloves.[4] Gloves should be inspected before use and disposed of after use in accordance with good laboratory practices.[4]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, a chemical-resistant apron and other protective clothing.[4][5]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7]
Accidental Release and Spill Measures
In the event of a spill, immediate and proper containment is crucial to prevent further contamination and exposure.
-
Evacuate: Evacuate unnecessary personnel from the immediate area.[6][8]
-
Contain: Prevent the substance from entering drains or waterways.[6][8]
-
Absorb: For liquid spills, absorb the solution with an inert, non-combustible material such as dry sand, earth, or a universal binder.[5][6] For solid spills, carefully vacuum or sweep up the material.[3][7] Avoid generating dust.[7][8]
-
Collect: Place the absorbed or collected material into a suitable, closed, and clearly labeled container for disposal.[3][5]
-
Decontaminate: Clean the affected area and any contaminated equipment. Surfaces can be decontaminated by scrubbing with alcohol.[6]
Core Disposal Protocol
The standard and required method for this compound disposal is to treat it as hazardous chemical waste. It must be collected and disposed of through a licensed hazardous waste disposal company in accordance with all prevailing country, federal, state, and local regulations.[4][6][7][8]
Step 1: Waste Determination The generator of the waste is responsible for determining if it is regulated as hazardous waste under guidelines such as the Resource Conservation and Recovery Act (RCRA).[9] This determination can be based on knowledge of the chemical's properties or through analysis.[9] Given its biological activity, it is best practice to manage all this compound waste as hazardous.
Step 2: Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other waste streams.[4][8]
-
Original Containers: Whenever possible, leave the chemical in its original container.[4][8]
-
Compatible Containers: If transferring to a new container, ensure it is compatible with the chemical, in good condition, and can be tightly sealed to prevent leaks.[9]
Step 3: Labeling and Storage
-
Clear Labeling: The container must be clearly labeled as hazardous waste, identifying the contents (e.g., "Hazardous Waste: this compound Bromide").
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong acids, alkalis, and oxidizing agents.[6][7] The container should be kept tightly closed except when adding waste.[6][9]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
-
Follow Regulations: Adhere to all federal, state, and local regulations for the disposal of hazardous drug waste.[10]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[8][9] The EPA's sewer prohibition for hazardous waste pharmaceuticals prevents this practice.[11]
-
DO NOT dispose of this compound in the regular trash.[9]
-
DO NOT place this compound waste in biohazardous "red bag" waste, as autoclaving does not effectively destroy most pharmaceutical ingredients.[11]
Data Summary
| Parameter | Information | Source(s) |
| Chemical Names | This compound Bromide, this compound Chloride, this compound Hydroxide | [4][6][8] |
| CAS Numbers | 55-97-0 (Bromide), 60-25-3 (Chloride) | [6][8] |
| Primary Hazard | May cause irritation to skin, eyes, and respiratory tract.[3][7] | [3][7] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. Use respiratory protection for dusts/aerosols. | [3][4][6] |
| Storage | Store in a cool, well-ventilated, locked area in a tightly closed container.[3][6] | [3][6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[6][7] | [6][7] |
| Disposal Method | Treat as hazardous waste. Dispose of via a licensed contractor in accordance with local, state, and federal regulations. | [4][6][7][8] |
Operational Workflows
The following diagrams illustrate the procedural flow for managing this compound waste and responding to an accidental spill.
Caption: Logical workflow for the routine disposal of this compound waste.
References
- 1. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. documents.tocris.com [documents.tocris.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. mtu.edu [mtu.edu]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. m.youtube.com [m.youtube.com]
Safe Handling and Disposal of Hexamethonium: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Hexamethonium, including detailed operational and disposal plans. By following these procedural, step-by-step instructions, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE to prevent skin, eye, and respiratory exposure.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Ensure a snug fit to protect against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves | Use standard BS EN 374:2003 compliant gloves. Inspect gloves for any tears or perforations before use. Wash and dry hands thoroughly after handling.[2] |
| Body Protection | Impervious protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Suitable respirator | To be used if a risk assessment indicates it is necessary, especially when handling the powder form where dust and aerosols can be generated.[1][2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
-
Engineering Controls : Whenever possible, handle this compound in a chemical fume hood to minimize inhalation risks.[2] Ensure adequate ventilation in the work area and provide an accessible safety shower and eye wash station.[1]
-
Handling Practices : Avoid contact with skin, eyes, and clothing.[2] Do not breathe in dust or aerosols.[1][2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[1]
-
Storage Conditions : Store in a tightly closed container in a well-ventilated place.[1] The compound is hygroscopic, so it should be protected from moisture and heat.[2][3] For long-term storage of solutions, it is recommended to store at -20°C for one month or -80°C for six months in a sealed container, away from moisture.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Should a spill occur, follow these steps to ensure safety and proper cleanup:
-
Evacuate : Immediately evacuate personnel from the affected area.[1][2]
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Do not take action without suitable protective clothing, including a self-contained breathing apparatus if necessary.[2]
-
Contain : Cover the spillage with a suitable absorbent material like diatomite or universal binders.[1][2]
-
Collect : Sweep up the material and place it in an appropriate, labeled container for disposal.[2]
-
Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose : Hold all contaminated materials for appropriate disposal as described in Section 4.[2]
Below is a workflow diagram for handling a this compound spill.
Caption: A logical workflow for responding to a this compound spill.
The following table outlines the immediate first aid steps to be taken in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing and shoes, and wash them before reuse. Consult a doctor.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the doctor.[1][2] |
The following diagram illustrates the decision-making process for selecting the appropriate PPE.
Caption: A logical diagram for selecting appropriate PPE when handling this compound.
Disposal Plan
All waste materials, including spilled this compound, absorbent materials used for cleanup, and contaminated PPE, must be disposed of as hazardous waste.
-
Containerization : Place all waste in a clearly labeled, sealed container.
-
Regulations : Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] Do not let the product enter drains.[2]
-
Professional Disposal : Contact a licensed professional waste disposal service to arrange for pickup and disposal of the hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
